Arsenic trichloride
Description
Properties
IUPAC Name |
trichloroarsane | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/AsCl3/c2-1(3)4 | |
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InChI Key |
OEYOHULQRFXULB-UHFFFAOYSA-N | |
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Canonical SMILES |
Cl[As](Cl)Cl | |
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Molecular Formula |
AsCl3 | |
| Record name | ARSENIC TRICHLORIDE | |
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| Record name | arsenic trichloride | |
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| Record name | Arsenic(III) chloride | |
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DSSTOX Substance ID |
DTXSID3042556 | |
| Record name | Arsenous trichloride | |
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Molecular Weight |
181.28 g/mol | |
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Physical Description |
Arsenic trichloride appears as a colorless to yellow oily fuming liquid. It is irritating to the skin, eyes, and mucous membranes. Very toxic by inhalation and ingestion., Clear, oily liquid; [HSDB] Colorless liquid with an unpleasant odor; [CHRIS] | |
| Record name | ARSENIC TRICHLORIDE | |
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| Record name | Arsenic trichloride | |
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Boiling Point |
266.4 °F at 760 mmHg (USCG, 1999), 130.5 °C, 130 °C | |
| Record name | ARSENIC TRICHLORIDE | |
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| Record name | Arsenic trichloride | |
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Solubility |
One mol can be dissolved in 9 moles of water; miscible with chloroform, carbon tetrachloride, iodine, sulfur, alkali iodides, oils and fats., Sol in hydrogen bromide, hydrochloric acid, alcohol, and phosphorus trichloride., Sol in ether | |
| Record name | ARSENIC TRICHLORIDE | |
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Density |
2.156 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.1450 @ 25 °C, PER CENT IN SATURATED AIR: 1.3 (23.5 °C); DENSITY OF SATURATED AIR: 1.07 (AIR= 1); 1 MG/L IS EQUIVALENT TO 135 PPM, 1 PPM IS EQUIVALENT TO 7.4 MG/CU M AT 25 °C, 760 MM HG, DENSITY: 2.163 AT 20 °C (LIQUID) | |
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Vapor Density |
6.25 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.25 (Air= 1) | |
| Record name | ARSENIC TRICHLORIDE | |
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Vapor Pressure |
10 mmHg at 74.3 °F (EPA, 1998), 10 mm Hg @ 23.5 °C | |
| Record name | ARSENIC TRICHLORIDE | |
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Color/Form |
Oily liquid, Colorless liquid | |
CAS No. |
7784-34-1 | |
| Record name | ARSENIC TRICHLORIDE | |
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| Record name | Arsenic chloride (AsCl3) | |
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| Record name | Arsenic trichloride | |
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| Record name | Arsenous trichloride | |
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| Record name | Arsenic trichloride | |
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| Record name | ARSENIC TRICHLORIDE | |
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Melting Point |
3.2 °F (EPA, 1998), -16 °C | |
| Record name | ARSENIC TRICHLORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Molecular Geometry and Bond Angles of Arsenic Trichloride (AsCl₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure of arsenic trichloride (AsCl₃), a key intermediate in the synthesis of organoarsenic compounds. A thorough understanding of its three-dimensional geometry, bond angles, and electronic configuration is fundamental for predicting its reactivity, intermolecular interactions, and potential applications in chemical synthesis and drug development.
Theoretical Framework: VSEPR and Hybridization
The molecular geometry of this compound is accurately predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of orbital hybridization.
Lewis Structure and VSEPR Analysis
To determine the geometry, we first consider the electronic arrangement around the central arsenic (As) atom.
-
Valence Electrons : Arsenic (Group 15) contributes 5 valence electrons, and each of the three chlorine (Cl) atoms (Group 17) contributes 7 valence electrons.
-
Total Valence Electrons = 5 + (3 × 7) = 26.
-
-
Lewis Structure : The arsenic atom forms a single covalent bond with each of the three chlorine atoms. The remaining two valence electrons reside on the arsenic atom as a non-bonding lone pair. Each chlorine atom is surrounded by three lone pairs, satisfying the octet rule.
-
VSEPR Prediction : The central arsenic atom has four regions of electron density: three bonding pairs (As-Cl bonds) and one lone pair.[1][2] According to VSEPR theory, these four electron pairs arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion.[2] However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[1][2] The presence of the lone pair of electrons compresses the bond angles, resulting in a shape resembling a pyramid with the arsenic atom at the apex.[1][3]
Hybridization
To accommodate four regions of electron density (three bonding pairs and one lone pair), the arsenic atom undergoes sp³ hybridization .[4][5] The one 4s and three 4p atomic orbitals of arsenic combine to form four equivalent sp³ hybrid orbitals. Three of these orbitals overlap with the p-orbitals of the chlorine atoms to form sigma (σ) bonds, while the fourth sp³ orbital holds the non-bonding lone pair of electrons.[4][6]
Quantitative Structural Data
Experimental techniques have provided precise measurements of the bond lengths and angles in the AsCl₃ molecule. These values deviate slightly from the ideal tetrahedral angle of 109.5° due to the increased repulsion exerted by the lone pair of electrons compared to bonding pairs.[3][7]
| Parameter | Experimental Value | Ideal VSEPR Angle | Method |
| Cl-As-Cl Bond Angle | 98° 25' ± 30' (~98.42°)[8] | 109.5° | Gas Electron Diffraction |
| 98° 34′ ± 34′ (~98.57°)[9] | Gas Electron Diffraction | ||
| 98.60°[10] | Not Specified | ||
| As-Cl Bond Length | 2.161 Å[8] | N/A | Gas Electron Diffraction |
| 2.1621 ± 0.0033 Å[9] | N/A | Gas Electron Diffraction |
Experimental Protocols for Structure Determination
The molecular structure of AsCl₃ has been elucidated primarily through gas-phase electron diffraction and X-ray crystallography.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces present in solids or liquids.[1]
Methodology:
-
Sample Introduction : A volatile sample of AsCl₃ is introduced into a high-vacuum chamber, where it forms a molecular beam.
-
Electron Beam Interaction : A high-energy beam of electrons is directed perpendicular to the molecular beam. These electrons are scattered by the electrostatic potential of the arsenic and chlorine atoms in the AsCl₃ molecules.[1]
-
Diffraction Pattern Formation : Since the molecules in the gas are randomly oriented, the scattered electrons produce a diffraction pattern consisting of concentric rings of varying intensity.[1]
-
Data Collection : A detector, such as a photographic plate or a charge-coupled device (CCD), records the intensity of the scattered electrons as a function of the scattering angle.
-
Structural Analysis : The total scattering intensity is composed of atomic and molecular scattering components.[8] The molecular scattering component, which contains information about the internuclear distances, is isolated from the total intensity. By analyzing the oscillations in the molecular scattering curve, researchers can precisely calculate the bond lengths (As-Cl) and bond angles (Cl-As-Cl).[1]
X-ray Crystallography
X-ray crystallography is used to determine the atomic and molecular structure of a substance in its crystalline solid state. While GED provides data on individual molecules, crystallography reveals how molecules are arranged in a crystal lattice.
Methodology:
-
Crystallization : The first and often most challenging step is to grow a high-quality single crystal of the substance (e.g., an adduct of AsCl₃).[2][11] The crystal must be sufficiently large and possess a highly ordered internal structure.
-
X-ray Diffraction : The crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The ordered arrangement of atoms within the crystal lattice causes the X-rays to diffract in a specific, predictable pattern of spots.[3][5]
-
Data Collection : As the crystal is rotated, a detector measures the position and intensity of the thousands of diffracted spots.[5]
-
Structure Solution and Refinement : The diffraction pattern is mathematically analyzed using Fourier transforms to generate a three-dimensional electron density map of the unit cell.[3] From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental diffraction data, yielding highly accurate bond lengths, bond angles, and details of the crystal packing.
Visualizations
The following diagrams illustrate the theoretical basis for the molecular geometry of this compound.
Diagram 1: Lewis structure of AsCl₃.
Diagram 2: VSEPR workflow for AsCl₃.
References
- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron diffraction - Wikipedia [en.wikipedia.org]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CCDC 2391276: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]
- 8. brainly.in [brainly.in]
- 9. researchgate.net [researchgate.net]
- 10. azolifesciences.com [azolifesciences.com]
- 11. Crystal structure of this compound–trimethylamine, AsCl3,NMe3 - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Arsenic Trichloride (AsCl₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arsenic trichloride (AsCl₃), a fuming oily liquid, is a pivotal inorganic compound with significant applications in the synthesis of various organoarsenic compounds, which are of interest in catalysis, materials science, and pharmacology. This technical guide provides a comprehensive overview of the physical and chemical properties of AsCl₃, detailed experimental protocols for its synthesis and purification, and key chemical reactions. Furthermore, this document includes visualizations of synthetic workflows and toxicological pathways to facilitate a deeper understanding of its chemical behavior and biological interactions.
Physical Properties
This compound is a colorless to pale yellow, oily liquid with a pungent, acrid odor.[1] It is a dense liquid that fumes in moist air due to hydrolysis.[1][2] The quantitative physical properties of AsCl₃ are summarized in Table 1.
Table 1: Physical Properties of this compound (AsCl₃)
| Property | Value | References |
| Molecular Formula | AsCl₃ | [1] |
| Molar Mass | 181.28 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Odor | Pungent, acrid | [1] |
| Density | 2.163 g/cm³ at 20 °C | [1] |
| Melting Point | -16.2 °C | [1] |
| Boiling Point | 130.2 °C | [1] |
| Vapor Pressure | 10 mmHg at 23.5 °C | [3] |
| Vapor Density | 6.3 (air = 1) | [1] |
| Refractive Index | 1.6006 at 20 °C | [1] |
| Solubility in Water | Reacts via hydrolysis | [1] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, and carbon tetrachloride | [1] |
Chemical Properties and Reactivity
This compound is a highly reactive compound, serving as a precursor for a wide range of organoarsenic compounds. Its reactivity is dominated by the electrophilic nature of the arsenic atom and the lability of the As-Cl bonds.
Hydrolysis
AsCl₃ reacts vigorously with water to produce arsenous acid (As(OH)₃) and hydrochloric acid (HCl).[1] This reaction is responsible for the fuming of AsCl₃ in moist air.
Reaction: AsCl₃ + 3H₂O → As(OH)₃ + 3HCl[1]
Reactions with Halide Sources
This compound can accept chloride ions to form tetrachloroarsenate(III) anions, [AsCl₄]⁻.[1] It also undergoes halogen exchange reactions with other potassium halides to yield the corresponding arsenic trihalides.[2]
Reaction with Potassium Bromide: AsCl₃ + 3KBr → AsBr₃ + 3KCl[2] Reaction with Potassium Iodide: AsCl₃ + 3KI → AsI₃ + 3KCl[2]
Synthesis of Organoarsenic Compounds
A significant application of AsCl₃ is in organoarsenic chemistry, particularly in the synthesis of triorganoarsines through reactions with Grignard reagents or organolithium compounds. For example, triphenylarsine is synthesized from AsCl₃ and phenylmagnesium bromide.[1]
Reaction: AsCl₃ + 3PhMgBr → AsPh₃ + 3MgBrCl
Lewisite Formation
This compound reacts with acetylene to produce lewisite (2-chlorovinyldichloroarsine), a chemical warfare agent.[1]
Reaction: AsCl₃ + C₂H₂ → ClCH=CHAsCl₂[1]
Experimental Protocols
Synthesis of this compound from Arsenic(III) Oxide and Thionyl Chloride
This protocol describes a laboratory-scale synthesis of this compound from arsenic(III) oxide and thionyl chloride, followed by purification via distillation.[4]
Materials:
-
Arsenic(III) oxide (As₂O₃), 10 g
-
Thionyl chloride (SOCl₂), 20 mL
-
Argon gas supply
-
Sodium hydroxide (NaOH) solution for scrubbing
-
Anhydrous diethyl ether
-
Perfluorinated grease
Equipment:
-
Round-bottom flask
-
Condenser with a septum
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Assemble a reflux apparatus consisting of a round-bottom flask, condenser, and a gas outlet connected to a scrubber containing NaOH solution. Ensure all glassware is dry.
-
Under a stream of argon, charge the flask with 10 g of arsenic(III) oxide.
-
Add 20 mL of thionyl chloride to the flask with stirring.
-
Heat the mixture to reflux and maintain for 24 hours until all the solid As₂O₃ has dissolved, resulting in a brown solution.
-
After cooling to room temperature, reconfigure the apparatus for distillation under an argon atmosphere.
-
Heat the flask to 120 °C to distill off the excess thionyl chloride.
-
Increase the temperature to 135 °C to distill the this compound. Collect the colorless, oily product in a pre-weighed receiving flask under argon. The expected yield is approximately 94%.[4]
Synthesis of Triphenylarsine using a Grignard Reagent
This protocol details the synthesis of triphenylarsine from this compound and phenylmagnesium bromide.[5]
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
This compound (AsCl₃), 37.5 g
-
Iodine crystal (as initiator)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a dry three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place magnesium turnings. Add a crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add a small portion to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.
-
Reaction with this compound: Cool the Grignard reagent in an ice bath.
-
Prepare a solution of 37.5 g of this compound in anhydrous diethyl ether and place it in the dropping funnel.
-
Add the AsCl₃ solution dropwise to the stirred Grignard reagent. A vigorous reaction with the formation of a white precipitate will occur.
-
After the addition is complete, boil the reaction mixture for one hour.
-
Work-up and Purification: The resulting triphenylarsine can be purified by recrystallization or by forming a double salt with mercuric chloride for highly selective isolation.[5]
Visualizations
Synthetic Workflow for this compound
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of AsCl₃.
Reaction Pathway for Triarylarsine Synthesis
This diagram shows the stepwise reaction of this compound with a Grignard reagent to form a triarylarsine.
Caption: Stepwise synthesis of triarylarsine from AsCl₃.
Mechanism of Arsenic Toxicity
The diagram below illustrates a key mechanism of arsenic toxicity, where arsenite (the reduced form of arsenic) inhibits the pyruvate dehydrogenase (PDH) complex, a critical enzyme in cellular respiration.
Caption: Inhibition of the PDH complex by arsenite.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
Synthesis of Arsenic Trichloride from Arsenic Trioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of arsenic trichloride (AsCl₃) from arsenic trioxide (As₂O₃). This compound is a pivotal intermediate in the production of various organoarsenic compounds, which have applications in pharmaceuticals and other specialized chemical industries.[1] This document outlines the primary synthesis methodologies, detailed experimental protocols, and critical safety considerations.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactant and product is essential for the safe and effective execution of the synthesis.
| Property | Arsenic Trioxide (As₂O₃) | This compound (AsCl₃) |
| Molar Mass | 197.84 g/mol | 181.28 g/mol [1] |
| Appearance | White solid or crystalline powder[2] | Colorless, oily, fuming liquid[1][3] |
| Density | 3.74 g/cm³ (arsenolite) | 2.163 g/cm³ (liquid)[1] |
| Melting Point | 312.2 °C (594.0 °F; 585.3 K) | -16.2 °C (2.8 °F; 256.9 K)[1] |
| Boiling Point | 465 °C (869 °F; 738 K) (sublimes) | 130.2 °C (266.4 °F; 403.3 K)[1] |
| Solubility | Sparingly soluble in water, dissolves in alkaline solutions to form arsenites.[4][5] Soluble in hydrochloric acid.[4][5] | Hydrolyzes in water to form arsenous acid and hydrochloric acid.[1][6] Soluble in alcohol, ether, HCl, and chloroform.[1] |
Core Synthesis Methodologies
The synthesis of this compound from arsenic trioxide can be achieved through several chlorinating agents. The choice of method often depends on the desired purity, scale, and available resources.
Reaction with Hydrogen Chloride (HCl)
This method involves the direct reaction of arsenic trioxide with hydrogen chloride, followed by distillation to separate the this compound. The reaction is reversible, and an excess of HCl is typically used to drive the equilibrium towards the product and prevent hydrolysis.[6]
Reaction: As₂O₃ + 6 HCl ⇌ 2 AsCl₃ + 3 H₂O[1][6]
Reaction with Thionyl Chloride (SOCl₂)
Refluxing arsenic trioxide with thionyl chloride is a convenient laboratory method for producing this compound. Thionyl chloride serves as both a reactant and a solvent in this process.
Reaction: 2 As₂O₃ + 3 SOCl₂ → 2 AsCl₃ + 3 SO₂[1][6]
Reaction with Sulfur Monochloride (S₂Cl₂)
This efficient method utilizes sulfur monochloride as the chlorinating agent and requires simple apparatus.[1] It has been used for the radiosynthesis of this compound.[7]
Reaction: 2 As₂O₃ + 6 S₂Cl₂ → 4 AsCl₃ + 3 SO₂ + 9 S[1][6]
Comparative Summary of Synthesis Methods
The following table summarizes the key quantitative parameters for the different synthesis routes.
| Method | Reactants | Key Conditions | Yield | Purity |
| Hydrogen Chloride | As₂O₃, HCl | Excess HCl, followed by distillation[1][6] | Not specified | Not specified |
| Thionyl Chloride | As₂O₃, SOCl₂ | Reflux for 24 hours, followed by distillation at 135°C[8] | 94%[8] | High (colorless oil)[8] |
| Sulfur Monochloride | As₂O₃, S₂Cl₂ | Reaction under a dry inert atmosphere, followed by distillation[7] | Efficient[1] | High (requires purification)[7] |
Detailed Experimental Protocol: Thionyl Chloride Method
The following protocol is based on a documented laboratory procedure for the synthesis of this compound using thionyl chloride.[8]
Materials:
-
Arsenic trioxide (As₂O₃): 10 g
-
Thionyl chloride (SOCl₂): 20 mL (excess, serves as solvent)[8]
-
Argon (Ar) gas for inert atmosphere
-
Sodium hydroxide (NaOH) solution for scrubbing vented gases
Equipment:
-
Round-bottom flask
-
Condenser with a septum
-
Stirring apparatus
-
Heating mantle
-
Distillation unit
-
Gas venting needle and scrubbing flask
Procedure:
-
Setup: A flask is charged with 10 g of arsenic trioxide. A condenser is attached, and the system is placed under a constant stream of argon gas. A venting needle is inserted through the septum to direct any evolved gases (SO₂, HCl) into a sodium hydroxide scrubbing solution.[8]
-
Reaction: 20 mL of thionyl chloride is added to the flask with stirring over a period of 5 minutes.[8]
-
Reflux: The mixture is heated to reflux. The reaction is monitored until all the solid arsenic trioxide has dissolved, which may take up to 24 hours, resulting in a brown solution.[8]
-
Distillation: After cooling the reaction mixture, the condenser is replaced with a distillation unit, and the system is rapidly put back under an argon atmosphere.
-
Purification: The flask is heated to 120°C to distill off the excess thionyl chloride. The receiving flask is then replaced.
-
Product Collection: The temperature is raised to 135°C to distill the this compound. The product is collected as a dense, colorless oil.[8] This procedure yields approximately 17.2 g (94%) of this compound.[8]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Experimental workflow for the synthesis of AsCl₃ via the thionyl chloride route.
Safety and Handling
This compound and its precursors are extremely toxic and corrosive.[6] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.
-
Toxicity: Arsenic compounds are highly toxic and carcinogenic.[5] Acute exposure can cause severe irritation, while chronic exposure can lead to arsenicosis.[5]
-
Reactivity: this compound reacts with water and moist air, releasing corrosive hydrogen chloride gas.[1][3] All glassware must be scrupulously dried, and reactions should be performed under an inert atmosphere.
-
Waste Disposal: All arsenic-containing waste must be neutralized and disposed of according to institutional and environmental regulations.
This guide provides a comprehensive overview for the synthesis of this compound from arsenic trioxide. Researchers should consult relevant safety data sheets (SDS) and institutional safety protocols before undertaking any experimental work.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. As2O3 + 2 HClO → As2O5 + 2 HCl - Balanced equation | Chemical Equations online! [chemequations.com]
- 3. Arsenic chloride (AsCl3) | AsCl3 | CID 24570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arsenic trioxide - Wikipedia [en.wikipedia.org]
- 5. Arsenic_trioxide [chemeurope.com]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. Synthesis and identification of [76As]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
An In-Depth Technical Guide to the Lewis Acid and Lewis Base Behavior of Arsenic Trichloride (AsCl₃)
For Researchers, Scientists, and Drug Development Professionals
Arsenic trichloride (AsCl₃), a pyramidal molecule with C₃ᵥ symmetry, exhibits a fascinating dual chemical personality, functioning as both a Lewis acid and a Lewis base. This amphoteric character is central to its reactivity and plays a significant role in its application as an intermediate in the synthesis of various organoarsenic compounds. This technical guide provides a comprehensive overview of the Lewis acid and Lewis base behavior of AsCl₃, detailing its electronic structure, reactivity, and the experimental and computational methodologies used to characterize its interactions.
The Dual Nature of this compound
The ability of AsCl₃ to act as both an electron pair acceptor (Lewis acid) and an electron pair donor (Lewis base) stems from the electronic configuration of the central arsenic atom. Arsenic, a Group 15 element, possesses five valence electrons. In AsCl₃, three of these electrons form single covalent bonds with the three chlorine atoms, leaving one lone pair of electrons on the arsenic atom.
As a Lewis Base: The presence of this lone pair on the arsenic atom allows AsCl₃ to act as a Lewis base, donating this electron pair to a suitable Lewis acid. A classic example of this behavior is the reaction of AsCl₃ with boron trifluoride (BF₃), a strong Lewis acid.
As a Lewis Acid: Conversely, the arsenic atom in AsCl₃ can expand its valence shell beyond the octet by utilizing its vacant d-orbitals. This allows it to accept a pair of electrons from a Lewis base, thereby functioning as a Lewis acid. A prominent example is the reaction with a chloride ion (Cl⁻) to form the tetrachloroarsenate(III) anion, [AsCl₄]⁻.
Lewis Acid Behavior of AsCl₃
As a Lewis acid, this compound reacts with a variety of Lewis bases, including halide ions and neutral donor molecules.
Reaction with Halide Ions
The most well-documented Lewis acidic behavior of AsCl₃ is its reaction with chloride ions to form the square pyramidal [AsCl₄]⁻ anion. This reaction is a classic example of Lewis acid-base adduct formation.
Reaction: AsCl₃ + Cl⁻ ⇌ [AsCl₄]⁻
The formation of this complex anion is a key step in various synthetic procedures involving arsenic.
Adducts with Neutral Donors
This compound also forms adducts with a range of neutral Lewis bases containing donor atoms such as oxygen, nitrogen, and sulfur. These reactions are often studied to quantify the Lewis acidity of AsCl₃ and to understand the nature of the resulting coordinate bonds.
Lewis Base Behavior of AsCl₃
The lone pair of electrons on the arsenic atom in AsCl₃ enables it to act as a Lewis base, particularly in the presence of strong Lewis acids.
Reaction with Boron Trifluoride
The reaction between AsCl₃ and BF₃ serves as a prime example of its Lewis basicity. In this interaction, the arsenic atom donates its lone pair to the electron-deficient boron atom of BF₃, forming a Lewis acid-base adduct.
Reaction: AsCl₃ + BF₃ ⇌ Cl₃As→BF₃
This type of reaction highlights the ability of the pnictogen trihalides to act as ligands in coordination chemistry.
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods.
The Gutmann-Beckett Method
Thermodynamic and Spectroscopic Characterization
The formation of Lewis acid-base adducts with AsCl₃ can be characterized by various thermodynamic and spectroscopic techniques.
Thermodynamic Data
Calorimetric studies provide valuable information on the thermodynamics of adduct formation, including the enthalpy (ΔH) and entropy (ΔS) of the reaction. These parameters offer insights into the strength of the Lewis acid-base interaction.
Table 1: Enthalpy of Adduct Formation for AsCl₃ with Amides
| Lewis Base | Adduct | -ΔH (kJ/mol) |
| Tetramethylurea (TMU) | AsCl₃·TMU | 75.3 ± 0.4 |
| N,N-Dimethylacetamide (DMA) | AsCl₃·DMA | 68.2 ± 0.8 |
| N,N-Dimethylformamide (DMF) | AsCl₃·DMF | 61.1 ± 0.5 |
Data obtained from solution calorimetry in 1,2-dichloroethane.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the structural changes that occur upon adduct formation. The formation of a new coordinate bond and the perturbation of existing bonds lead to shifts in the vibrational frequencies of both the Lewis acid and the Lewis base. For instance, the vibrational modes of the [AsCl₄]⁻ anion have been studied to understand its structure and bonding.
Experimental Protocols
Synthesis of a Representative AsCl₃ Adduct: [AsCl₃(PMe₃)]
Materials:
-
This compound (AsCl₃)
-
Trimethylphosphine (PMe₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
-
A solution of trimethylphosphine (1 molar equivalent) in anhydrous dichloromethane is added dropwise to a stirred solution of this compound (1 molar equivalent) in anhydrous dichloromethane at a low temperature (e.g., -78 °C).
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure to yield the solid product.
-
The product can be purified by recrystallization from a suitable solvent.
Characterization: The resulting adduct, [AsCl₃(PMe₃)], can be characterized by:
-
¹H and ³¹P{¹H} NMR spectroscopy: To confirm the presence of the phosphine ligand and to study the electronic environment of the phosphorus atom.
-
IR and Raman spectroscopy: To observe the vibrational modes of the adduct.
-
Single-crystal X-ray diffraction: To determine the precise molecular structure, including bond lengths and angles.
Visualizing AsCl₃'s Dual Behavior
The logical relationship of AsCl₃'s dual Lewis acid-base character can be visualized as follows:
An experimental workflow for characterizing a newly synthesized AsCl₃ adduct is outlined below:
Conclusion
This compound's ability to act as both a Lewis acid and a Lewis base makes it a versatile reagent in chemical synthesis. Its Lewis acidic nature allows for the formation of adducts with a variety of donor molecules, while its Lewis basicity enables it to coordinate to strong Lewis acids. A thorough understanding of this dual behavior, supported by quantitative thermodynamic and spectroscopic data, is crucial for predicting and controlling its reactivity. Further research, particularly in quantifying its Lewis acidity using methods like the Gutmann-Beckett protocol and expanding the library of structurally and thermodynamically characterized adducts, will continue to enhance its utility in the fields of chemistry and materials science.
The Hydrolysis of Arsenic Trichloride: A Mechanistic and Methodological Examination
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the hydrolysis reaction mechanism of arsenic trichloride (AsCl₃), a volatile and highly toxic inorganic compound. Understanding the kinetics, thermodynamics, and pathways of this reaction is critical for applications in organoarsenic chemistry, materials science, and for developing effective safety and remediation protocols. This guide synthesizes available data, proposes a detailed reaction mechanism based on analogous chemical systems, and outlines experimental methodologies for its study.
Executive Summary
This compound reacts vigorously with water in a highly exothermic process to produce arsenous acid (As(OH)₃) and hydrochloric acid (HCl). The overall reaction is well-established:
AsCl₃ + 3 H₂O → As(OH)₃ + 3 HCl [1][2][3]
While this equation represents the stoichiometry, the underlying mechanism involves a series of sequential nucleophilic substitution steps. Due to the rapid nature of this reaction, direct experimental observation of intermediates is challenging. This guide draws upon computational studies of analogous compounds, such as phosphorus trichloride (PCl₃), to propose a detailed stepwise mechanism. Furthermore, it presents relevant thermodynamic and kinetic data and details experimental protocols suitable for investigating this fast reaction.
Core Reaction Mechanism
The hydrolysis of this compound is proposed to proceed through a stepwise nucleophilic attack by water molecules on the arsenic center, leading to the sequential displacement of chloride ions. The arsenic atom in AsCl₃ has vacant d-orbitals, making it susceptible to attack by nucleophiles like water. Each step likely involves the formation of a transient pentacoordinate intermediate.
The proposed stepwise mechanism is as follows:
-
First Hydrolysis Step: A water molecule attacks the arsenic atom in AsCl₃, forming an unstable intermediate which then eliminates a molecule of HCl to yield dichloroarsenous acid (AsCl₂OH).
-
Second Hydrolysis Step: A second water molecule attacks AsCl₂OH, leading to the formation of chloroarsenous acid (AsCl(OH)₂) and another molecule of HCl.
-
Third Hydrolysis Step: The final step involves the nucleophilic attack of a third water molecule on AsCl(OH)₂, resulting in the formation of arsenous acid (As(OH)₃) and the last molecule of HCl.
Computational studies on the hydrolysis of PCl₃ suggest that water molecules can act as catalysts by facilitating proton transfer within a molecular cluster, thereby lowering the activation energy of each step. A similar catalytic role of water is anticipated in the hydrolysis of AsCl₃.
Below is a diagram illustrating the proposed logical pathway for the hydrolysis of this compound.
Quantitative Data
The hydrolysis of this compound is a rapid and exothermic reaction. In neutral water, the reaction is considered to be pseudo-first-order due to the large excess of water. The rate of hydrolysis for this compound is noted to be intermediate between that of phosphorus trichloride and antimony trichloride.
| Parameter | Value | Conditions | Reference |
| Thermodynamic Data | |||
| Enthalpy of Hydrolysis (ΔH) | -297.5 ± 0.3 kJ mol⁻¹ | In 1 mol dm⁻³ Sodium Hydroxide (NaOH) solution | [2] |
| Kinetic Data | |||
| Reaction Order | Pseudo-first-order | In neutral water (large excess of water) | [2] |
| Comparative Kinetics | |||
| Relative Hydrolysis Rate | PCl₃ > AsCl₃ > SbCl₃ | Under identical conditions at 25 °C | [2] |
Experimental Protocols
Studying the kinetics of a fast reaction like the hydrolysis of this compound requires specialized techniques capable of monitoring rapid changes in concentration.
Stopped-Flow Spectroscopy
This is the preferred method for studying fast reactions in solution with half-lives in the millisecond range.
Objective: To determine the pseudo-first-order rate constant of AsCl₃ hydrolysis by monitoring changes in the concentration of a reactant or product over time.
Methodology:
-
Reagent Preparation:
-
Solution A: A dilute solution of this compound in a dry, inert solvent (e.g., dioxane).
-
Solution B: An aqueous solution (e.g., buffered water) containing a pH indicator. The production of HCl during hydrolysis will cause a pH change, which can be monitored spectrophotometrically.
-
-
Instrumentation: A stopped-flow spectrophotometer equipped with a rapid mixing chamber and a detector (e.g., UV-Vis spectrophotometer).
-
Procedure:
-
The two syringes of the stopped-flow apparatus are loaded with Solution A and Solution B, respectively.
-
Equal volumes of the two solutions are rapidly injected into the mixing chamber.
-
The flow is abruptly stopped, and the change in absorbance of the pH indicator is monitored over time as the reaction proceeds in the observation cell.
-
-
Data Analysis: The rate constant is determined by fitting the absorbance versus time data to a first-order rate equation.
The following diagram illustrates the general workflow for a stopped-flow experiment.
Conductometry
The hydrolysis of AsCl₃ produces ionic species (H⁺ and Cl⁻), leading to an increase in the electrical conductivity of the solution. This change can be monitored to determine the reaction rate.
Objective: To measure the rate of hydrolysis by tracking the change in conductivity of the solution over time.
Methodology:
-
Setup: A conductometer with a time-course measurement function is used. The conductivity cell is placed in a thermostated vessel containing a known volume of deionized water.
-
Procedure:
-
The initial conductivity of the water is recorded.
-
A small, precise amount of AsCl₃ (or a solution of AsCl₃ in an inert solvent) is rapidly injected into the water with vigorous stirring.
-
The conductivity of the solution is recorded as a function of time.
-
-
Data Analysis: The initial rate of reaction can be determined from the initial slope of the conductivity versus time plot. By calibrating the conductivity with known concentrations of HCl, the rate of ion production can be quantified and used to calculate the reaction rate constant.
Conclusion
The hydrolysis of this compound is a fundamental and vigorous chemical process. While the overall reaction is simple, the mechanism involves a rapid, stepwise substitution of chloride ions by hydroxyl groups. Due to the lack of direct experimental data on the intermediates and kinetics, this guide has proposed a mechanism by analogy with similar compounds and outlined robust experimental protocols, such as stopped-flow spectroscopy and conductometry, for its investigation. The provided quantitative data, though limited, offers a thermodynamic and kinetic foundation for further research. A deeper understanding of this reaction is paramount for professionals in chemistry and drug development who handle arsenic-containing compounds.
References
An In-depth Technical Guide to the Solubility of Arsenic Trichloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of arsenic trichloride (AsCl₃) in various organic solvents. Due to the hazardous nature of this compound, this document also outlines detailed experimental protocols with a strong emphasis on safety and proper handling.
Core Data Presentation: Solubility of this compound
This compound is a colorless to pale yellow, oily, fuming liquid that is highly toxic and corrosive.[1][2] Its solubility in organic solvents is a critical parameter in various chemical syntheses, including the manufacturing of organoarsenic compounds.[2]
| Solvent | Chemical Formula | Qualitative Solubility | Notes |
| Chloroform | CHCl₃ | Miscible[4][5] | Forms a homogeneous solution in all proportions. |
| Carbon Tetrachloride | CCl₄ | Miscible[4][5] | Forms a homogeneous solution in all proportions. |
| Diethyl Ether | (C₂H₅)₂O | Miscible[1] | Forms a homogeneous solution in all proportions. |
| Ethanol | C₂H₅OH | Soluble, but reacts[1][2] | This compound reacts with alcohols. This chemical reaction complicates simple solubility measurements. |
| Alcohol (general) | R-OH | Soluble, but reacts[2][4] | Similar to ethanol, this compound is soluble but also reactive with alcohols in general. |
| Benzene | C₆H₆ | Soluble[6] | |
| Toluene | C₇H₈ | Miscible[1] | |
| Tetrahydrofuran (THF) | C₄H₈O | Miscible[1] | |
| Xylene | C₈H₁₀ | Miscible[1] |
Experimental Protocols
Given the extreme toxicity and reactivity of this compound, all experimental work must be conducted with stringent safety measures in place.
Safety Precautions
-
Work Area: All manipulations must be performed within a certified chemical fume hood with excellent ventilation. The work area should be clearly designated for hazardous substance use.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Respiratory Protection: A full-face respirator with a cartridge appropriate for inorganic arsenic compounds and acid gases, or a self-contained breathing apparatus (SCBA).[7]
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., butyl rubber or Viton) is recommended.
-
Body Protection: A chemical-resistant apron or full-body suit over a lab coat.
-
Eye Protection: Chemical splash goggles and a face shield.[1]
-
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[6] Spill kits containing absorbent materials suitable for this compound (e.g., dry sand, vermiculite) should be readily available.[8] All personnel must be trained in emergency procedures for this compound exposure.[4]
Experimental Protocol for Determining Miscibility
This protocol is designed to qualitatively assess whether this compound is miscible with a given organic solvent.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent to be tested
-
Dry glass test tubes with stoppers
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Preparation: Ensure all glassware is scrupulously dried to prevent hydrolysis of this compound.[8] All solvent and this compound transfers should be performed in the chemical fume hood.
-
Initial Addition: In a dry, labeled test tube, add a specific volume (e.g., 1 mL) of the organic solvent.
-
Incremental Addition of AsCl₃: Using a calibrated pipette, add a small, equivalent volume (e.g., 1 mL) of this compound to the solvent.
-
Mixing: Stopper the test tube and gently vortex the mixture for 30 seconds.
-
Observation: Visually inspect the mixture for any signs of immiscibility, such as the formation of layers, cloudiness, or precipitation.[9] A clear, single-phase liquid indicates miscibility at that proportion.
-
Further Additions: Continue to add incremental volumes of this compound, mixing and observing after each addition, until a significant excess has been added or immiscibility is observed.
-
Reverse Addition: Repeat the experiment by incrementally adding the organic solvent to a starting volume of this compound to confirm miscibility across all proportions.
Experimental Protocol for Quantitative Solubility Determination (for Non-Reactive Solvents)
This protocol outlines a method to determine the quantitative solubility of this compound in a non-reactive organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent
-
Temperature-controlled shaker bath
-
Sealed, airtight, and chemically resistant vials
-
Gas-tight syringes for sampling
-
Analytical balance
-
Gas chromatography-mass spectrometry (GC-MS) or inductively coupled plasma-mass spectrometry (ICP-MS) for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
In a pre-weighed, airtight vial, add a measured volume of the organic solvent.
-
Add an excess of this compound to the solvent to create a saturated solution with undissolved solute.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the undissolved this compound to settle.
-
Carefully extract a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe. To avoid drawing in any solid particles, the syringe needle should be positioned in the upper portion of the liquid.
-
Immediately transfer the sample to a pre-weighed vial and seal it.
-
Determine the mass of the collected sample.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the collected sample and the calibration standards using a suitable analytical technique such as GC-MS or ICP-MS to determine the concentration of arsenic in the sample.
-
-
Calculation:
-
From the concentration determined in the analysis and the mass of the sample, calculate the solubility of this compound in the solvent in grams per 100 mL or other appropriate units.
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines. This typically involves neutralization with an appropriate reagent before collection by a certified hazardous waste disposal company.[10]
Visualizations
Logical Workflow for Safe Handling and Experimentation
References
- 1. echemi.com [echemi.com]
- 2. chemos.de [chemos.de]
- 3. Miscible Liquids | Definition & Examples - Lesson | Study.com [study.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Triphenylarsine - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Miscibility - Wikipedia [en.wikipedia.org]
- 10. This compound - Sciencemadness Wiki [sciencemadness.org]
An In-depth Technical Guide to the Thermochemical Properties of Arsenic Trichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential thermochemical data for arsenic trichloride (AsCl₃). The information is curated to support research, development, and safety protocols involving this critical, yet hazardous, chemical compound. All quantitative data is presented in easily scannable tables, and detailed experimental methodologies are provided for key thermochemical parameters.
Core Thermochemical Data
This compound is a colorless to pale yellow, oily, and fuming liquid. It is a key intermediate in the synthesis of various organoarsenic compounds. A thorough understanding of its thermochemical properties is paramount for safe handling, process design, and theoretical modeling.
Table 1: Standard Enthalpy, Entropy, and Gibbs Free Energy of Formation
The following table summarizes the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔfG°) for this compound in its liquid and gaseous states at 298.15 K (25 °C).
| Property | AsCl₃ (l) | AsCl₃ (g) | Units | Citations |
| Standard Enthalpy of Formation (ΔfH°) | -305.2 ± 1.9 | -261.5 | kJ·mol⁻¹ | [1][2][3] |
| Standard Molar Entropy (S°) | 216.3 | 327.17 | J·K⁻¹·mol⁻¹ | [3] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -259.4 | -248.9 | kJ·mol⁻¹ | [3] |
Table 2: Physical and Thermochemical Properties
This table provides additional physical and thermochemical data for this compound.
| Property | Value | Units | Citations |
| Molecular Weight | 181.28 | g·mol⁻¹ | [4] |
| Boiling Point | 130.2 | °C | [5] |
| Melting Point | -16 | °C | [5] |
| Heat of Vaporization (ΔHvap) | 35.01 | kJ·mol⁻¹ | [4] |
| 8.9 | kcal·mol⁻¹ | [5] | |
| Specific Heat Capacity (liquid) | 3.19 | cal·mol⁻¹·°C⁻¹ | [4][5] |
| 0.400 (at ~1 to 24 °C) | Btu·lb⁻¹·°F⁻¹ | [6] | |
| Heat Capacity (Cp) (gas) | 75.73 | J·K⁻¹·mol⁻¹ | [3] |
| Dipole Moment | 2.17 | D | [4][5] |
Experimental Protocols
The determination of thermochemical data for a corrosive and toxic substance like this compound requires specialized experimental setups and procedures. Below are detailed methodologies for key experiments.
Determination of the Enthalpy of Reaction by Calorimetry
The enthalpy of formation of this compound can be determined indirectly by measuring the enthalpy of a reaction involving it, such as its hydrolysis. A reaction calorimeter is employed for this purpose.[7][8]
Principle: Reaction calorimetry measures the heat released or absorbed during a chemical reaction. By knowing the heat capacity of the calorimeter and measuring the temperature change, the heat of the reaction can be calculated.[9] For a reaction at constant pressure, this heat change is equal to the enthalpy change (ΔH).
Apparatus:
-
Reaction Calorimeter: A well-insulated vessel (Dewar) equipped with a stirrer, a high-precision thermometer (e.g., a platinum resistance thermometer), a port for sample introduction, and a calibration heater. For corrosive substances like AsCl₃, the vessel and stirrer must be made of inert materials.
-
Sample Ampoule: A sealed, thin-walled glass ampoule to contain the this compound sample.
-
Temperature and Power Measurement: A resistance bridge and a potentiometer for precise temperature and electrical energy measurements, respectively.[10]
Procedure:
-
Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of electrical energy through the calibration heater and measuring the resulting temperature rise.[10]
-
Sample Preparation: A known mass of high-purity this compound is sealed in a glass ampoule under an inert atmosphere to prevent premature reaction with moisture.[10]
-
Reaction Initiation: The calorimeter vessel is filled with a precise amount of the reaction medium (e.g., a sodium hydroxide solution for hydrolysis).[1] Once thermal equilibrium is reached, the ampoule containing the this compound is broken within the sealed vessel to initiate the reaction.
-
Temperature Monitoring: The temperature of the system is monitored continuously before, during, and after the reaction until a stable final temperature is achieved.
-
Data Analysis: The heat of the reaction is calculated from the observed temperature change and the heat capacity of the calorimeter. This value is then used in conjunction with known enthalpies of formation of other reactants and products to determine the enthalpy of formation of this compound using Hess's Law.
Determination of Gas-Phase Ion Energetics by Mass Spectrometry
Mass spectrometry is a crucial technique for determining the appearance potentials of fragment ions from this compound, which can be used to derive thermochemical data for gas-phase species.
Principle: Electron ionization mass spectrometry bombards molecules with electrons of known energy. The minimum energy required to form a specific ion (the appearance potential) can be related to the enthalpy of formation of that ion.
Apparatus:
-
Mass Spectrometer: An instrument equipped with an electron ionization source, a mass analyzer (e.g., quadrupole or time-of-flight), and a detector.
-
Gas Inlet System: A system capable of introducing a controlled and steady flow of this compound vapor into the ion source.
Procedure:
-
Sample Introduction: A sample of this compound is vaporized and introduced into the high-vacuum region of the mass spectrometer's ion source at a constant rate.
-
Ionization: The gaseous AsCl₃ molecules are bombarded with a beam of electrons. The energy of these electrons is varied systematically.
-
Mass Analysis: The resulting positive ions are accelerated, and their mass-to-charge ratios (m/z) are determined by the mass analyzer.
-
Ionization Efficiency Curves: For each fragment ion and the parent molecular ion, an ionization efficiency curve is constructed by plotting the ion intensity as a function of the electron energy.
-
Appearance Potential Determination: The appearance potential for each ion is determined from the threshold of its ionization efficiency curve.
-
Thermochemical Calculations: The appearance potentials, along with known ionization energies and enthalpies of formation of other species in the fragmentation process, are used to calculate the enthalpies of formation of the arsenic-containing ions.
References
- 1. Buy this compound | 7784-34-1 [smolecule.com]
- 2. Appendix G | Standard Enthalpies of Formation for Selected Substances – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 3. you-iggy.com [you-iggy.com]
- 4. Arsenic chloride (AsCl3) | AsCl3 | CID 24570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. govinfo.gov [govinfo.gov]
Unveiling the Solid State Architecture of Arsenic Trichloride: A Crystallographic Guide
For Immediate Release
A comprehensive technical guide detailing the crystalline structure of solid arsenic trichloride (AsCl₃) has been compiled for researchers, scientists, and professionals in drug development. This document furnishes an in-depth analysis of the solid-state arrangement of AsCl₃, presenting key crystallographic data, detailed experimental methodologies for its determination, and visual representations of its molecular and crystalline frameworks.
Solid this compound crystallizes in the orthorhombic space group P2₁2₁2₁ at low temperatures.[1][2] The structure consists of discrete pyramidal AsCl₃ molecules, a geometry dictated by the C₃ᵥ symmetry.[1][2] This pyramidal shape arises from the presence of a stereochemically active lone pair of electrons on the arsenic atom. The molecular packing in the crystal lattice is a result of weak intermolecular interactions.
Crystallographic Data Summary
The crystallographic parameters of solid this compound have been determined by low-temperature single-crystal X-ray diffraction. The following tables summarize the key quantitative data obtained at 221 K.
| Crystal System | Space Group |
| Orthorhombic | P2₁2₁2₁ |
| Lattice Parameters (Å) | Lattice Angles (°) | Unit Cell Volume (ų) |
| a = 9.475(3) | α = 90 | 461.27 |
| b = 11.331(2) | β = 90 | |
| c = 4.2964(8) | γ = 90 |
| Atom | Wyckoff Position | x | y | z |
| As | 4a | 0.01348 | 0.698401 | 0.786118 |
| Cl1 | 4a | 0.249237 | 0.521523 | 0.865389 |
| Cl2 | 4a | 0.228555 | 0.296721 | 0.124157 |
| Cl3 | 4a | 0.236875 | 0.136801 | 0.377691 |
| Bond | Length (Å) | Angle | Degree (°) |
| As-Cl | 2.161 | Cl-As-Cl | 98.42 |
Experimental Protocols
The determination of the crystalline structure of this compound involves a meticulous experimental workflow, from sample preparation to data analysis.
Single Crystal Growth
High-quality single crystals of this compound suitable for X-ray diffraction are typically grown by in-situ crystallization from the liquid phase. Commercial this compound is purified by distillation under an inert atmosphere to remove any hydrolysis products. The purified liquid is then sealed in a thin-walled glass capillary. The crystallization is induced by slowly cooling the sample below its melting point (-16.2 °C) using a controlled temperature environment, such as a cold nitrogen stream on the diffractometer.
X-ray Diffraction Data Collection
Low-temperature single-crystal X-ray diffraction data is collected to minimize thermal vibrations and obtain a precise structural model.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: The diffractometer is equipped with a low-temperature device. Data collection is performed at a stable temperature, typically around 221 K. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected by rotating the crystal through a range of angles.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is then corrected for various factors, including Lorentz and polarization effects, and absorption.
Structure Solution and Refinement
The crystal structure is solved and refined using specialized crystallographic software.
-
Structure Solution: The positions of the arsenic and chlorine atoms are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure. This process optimizes the atomic coordinates, anisotropic displacement parameters, and other structural parameters to achieve the best agreement between the calculated and observed structure factors. The quality of the final model is assessed by the R-factor and other crystallographic indicators.
Visualizations
The following diagrams illustrate the experimental workflow and the resulting crystalline architecture of this compound.
References
Vapor pressure of arsenic trichloride at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the vapor pressure of arsenic trichloride (AsCl₃) at various temperatures. The document presents a compilation of experimental data, details the methodologies for vapor pressure determination, and offers a visual representation of the experimental workflow. This information is critical for professionals in research and development who handle this compound, as vapor pressure is a fundamental property influencing its storage, handling, and reaction kinetics.
Data Presentation: Vapor Pressure of this compound
The vapor pressure of this compound has been determined experimentally and can be reliably calculated over a range of temperatures using the Antoine equation. The following tables summarize the available quantitative data.
Table 1: Vapor Pressure of this compound Calculated using Antoine Equation Parameters.
The vapor pressure of this compound can be calculated using the Antoine equation in the form:
log₁₀(P) = A − (B / (T + C))
where P is the vapor pressure in bar and T is the temperature in Kelvin. The parameters for this compound, valid for a temperature range of 261.8 K to 403.6 K, are provided by the National Institute of Standards and Technology (NIST), based on the work of Stull (1947).[1][2]
| Parameter | Value |
| A | 4.47547 |
| B | 1620.019 |
| C | -41.362 |
Using these parameters, the following vapor pressures at selected temperatures have been calculated:
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) | Vapor Pressure (mmHg) |
| 20.0 | 293.15 | 1.20 | 9.02 |
| 40.0 | 313.15 | 3.69 | 27.68 |
| 60.0 | 333.15 | 9.42 | 70.66 |
| 80.0 | 353.15 | 21.2 | 159.01 |
| 100.0 | 373.15 | 43.1 | 323.28 |
| 120.0 | 393.15 | 80.4 | 603.05 |
| 130.2 | 403.35 | 101.3 | 760.0 |
Table 2: Experimentally Determined Vapor Pressure Data Points.
This table includes discrete experimental data points from various sources.
| Temperature (°C) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) | Source |
| 20 | 8.78 | 1.17 | |
| 107 | 380 | 50.66 | [3] |
Experimental Protocols
The determination of the vapor pressure of a corrosive and toxic substance like this compound requires specialized equipment and procedures to ensure accuracy and safety. The most suitable method is the static method , which involves introducing a pure, degassed sample into an evacuated, temperature-controlled system and directly measuring the pressure of the vapor in equilibrium with the liquid.
Principle of the Static Method
The static method is based on the direct measurement of the pressure exerted by a vapor in thermodynamic equilibrium with its condensed (liquid) phase at a specific temperature in a closed system. For a pure substance, this equilibrium vapor pressure is a unique function of temperature.
Apparatus for Vapor Pressure Measurement of this compound
A typical apparatus for the static measurement of the vapor pressure of a corrosive liquid consists of the following components:
-
Sample Cell: A corrosion-resistant vessel, typically made of borosilicate glass or stainless steel, designed to hold the this compound sample.
-
Vacuum System: A high-vacuum pump (e.g., a turbomolecular pump backed by a rotary vane pump) to evacuate the system and degas the sample.
-
Pressure Transducer: A corrosion-resistant pressure sensor (e.g., a capacitance manometer) capable of accurately measuring pressures in the desired range.
-
Thermostat: A constant-temperature bath or a cryostat to precisely control the temperature of the sample cell.
-
Temperature Sensor: A calibrated thermometer (e.g., a platinum resistance thermometer) to measure the temperature of the sample.
-
Isolation Valves: Valves made of corrosion-resistant materials to isolate different parts of the system.
Detailed Experimental Procedure
-
Sample Preparation and Loading:
-
A high-purity sample of this compound is obtained. Due to its reactivity with moisture, all handling must be performed in a dry, inert atmosphere (e.g., a glovebox).
-
The sample cell is thoroughly cleaned, dried, and evacuated.
-
A small, precisely known amount of this compound is transferred into the sample cell under an inert atmosphere.
-
-
Degassing the Sample:
-
The sample in the cell is frozen by immersing the cell in a cryogenic bath (e.g., liquid nitrogen).
-
The vacuum system is then used to evacuate the space above the frozen sample, removing any dissolved gases or volatile impurities.
-
The isolation valve to the vacuum pump is closed, and the sample is allowed to melt.
-
This freeze-pump-thaw cycle is repeated multiple times until the pressure reading in the evacuated, frozen state is negligible, indicating that the sample is thoroughly degassed.
-
-
Vapor Pressure Measurement:
-
The degassed sample cell is placed in the thermostat and allowed to reach thermal equilibrium at the desired temperature.
-
The temperature of the sample is precisely measured using the calibrated thermometer.
-
The pressure transducer measures the pressure of the vapor in equilibrium with the liquid this compound. This pressure reading is the vapor pressure at that temperature.
-
The temperature is then incrementally changed, and the system is allowed to reach equilibrium at each new temperature before the vapor pressure is recorded. This process is repeated to obtain a series of vapor pressure-temperature data points.
-
-
Data Analysis:
-
The collected data of vapor pressure versus temperature are plotted.
-
The data can be fitted to a vapor pressure equation, such as the Antoine equation, to determine the equation's constants for this compound.
-
Mandatory Visualization
The following diagram illustrates the logical workflow of the static method for determining the vapor pressure of this compound.
References
Vibrational Modes of the AsCl3 Molecule: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the vibrational modes of the arsenic trichloride (AsCl3) molecule as determined by spectroscopic methods. It is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of the molecular dynamics of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for Raman and Infrared (IR) spectroscopy, and presents a logical workflow for vibrational mode analysis.
Introduction to the Vibrational Spectroscopy of AsCl3
This compound (AsCl3) is a pyramidal molecule belonging to the C3v point group.[1] This molecular structure dictates its vibrational behavior, which can be probed using spectroscopic techniques such as Raman and Infrared (IR) spectroscopy. Understanding the vibrational modes of AsCl3 is crucial for characterizing its chemical bonding, determining its force field, and predicting its behavior in various chemical environments.
A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For AsCl3 (N=4), this results in 3(4) - 6 = 6 vibrational modes. However, due to the degeneracy of certain vibrational modes in molecules with high symmetry, AsCl3 exhibits four fundamental vibrational frequencies. These are categorized into symmetry species A1 and E based on the C3v point group. The vibrational modes are as follows:
-
ν1(A1): Symmetric As-Cl stretching
-
ν2(A1): Symmetric Cl-As-Cl bending (umbrella mode)
-
ν3(E): Degenerate asymmetric As-Cl stretching
-
ν4(E): Degenerate asymmetric Cl-As-Cl bending
Both A1 and E modes are active in both Raman and Infrared spectroscopy, making these techniques highly suitable for the complete vibrational analysis of AsCl3.
Quantitative Vibrational Data
The fundamental vibrational frequencies of AsCl3 have been determined experimentally through Raman and Infrared spectroscopy. The accepted values are summarized in the table below.
| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Spectroscopic Method |
| ν1 | A1 | 416 | Raman, IR |
| ν2 | A1 | 192 | Raman, IR |
| ν3 | E | 393 | Raman, IR |
| ν4 | E | 152 | Raman, IR |
Table 1: Experimentally determined fundamental vibrational frequencies of AsCl3.[1]
Experimental Protocols
The following sections detail the methodologies for acquiring Raman and Infrared spectra of AsCl3. These protocols are based on established spectroscopic principles and are tailored for the analysis of a liquid sample like this compound.
Raman Spectroscopy
Objective: To obtain the Raman spectrum of liquid AsCl3 to determine the frequencies of its vibrational modes.
Instrumentation:
-
A high-resolution Raman spectrometer equipped with a laser excitation source (e.g., an argon-ion laser operating at 514.5 nm or a diode laser at 785 nm).
-
A sample holder suitable for corrosive liquids, such as a sealed quartz capillary tube.
-
A high-sensitivity detector, such as a charge-coupled device (CCD).
Procedure:
-
Sample Preparation: A sample of high-purity, liquid AsCl3 is carefully transferred into a clean, dry quartz capillary tube under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. The capillary is then hermetically sealed.
-
Instrument Setup:
-
The laser is powered on and allowed to stabilize to ensure a constant output power and wavelength.
-
The spectrometer is calibrated using a standard reference material with known Raman peaks (e.g., silicon or cyclohexane).
-
The sealed capillary containing the AsCl3 sample is placed in the sample holder of the spectrometer.
-
-
Data Acquisition:
-
The laser beam is focused onto the AsCl3 sample within the capillary tube.
-
The scattered light is collected at a 90° angle to the incident laser beam to minimize Rayleigh scattering.
-
The collected light is passed through a notch filter to remove the strong Rayleigh scattering component at the laser wavelength.
-
The remaining Raman scattered light is dispersed by a diffraction grating and projected onto the CCD detector.
-
Spectra are acquired over a spectral range that encompasses all expected vibrational modes of AsCl3 (e.g., 100 cm⁻¹ to 500 cm⁻¹).
-
Multiple scans are typically accumulated and averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting Raman spectrum is processed to correct for any background fluorescence and instrumental response.
-
The positions (in wavenumbers, cm⁻¹) of the Raman bands are accurately determined.
-
The polarization of the scattered light is measured to aid in the assignment of the vibrational modes to their respective symmetry species. A1 modes will produce polarized bands, while E modes will result in depolarized bands.
-
Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of liquid AsCl3 to identify its IR-active vibrational modes.
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
-
An appropriate sample cell for corrosive liquids with IR-transparent windows (e.g., KBr or CsI). A thin film between two salt plates is a common method for neat liquids.
-
A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
Procedure:
-
Sample Preparation:
-
Under an inert and dry atmosphere, a small drop of liquid AsCl3 is placed on a clean, dry KBr or CsI plate.
-
A second plate is carefully placed on top to create a thin liquid film of the sample. The plates are then mounted in the spectrometer's sample holder.
-
-
Instrument Setup:
-
The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide absorption bands.
-
A background spectrum is collected with the empty salt plates in the beam path. This will be used to correct the sample spectrum.
-
-
Data Acquisition:
-
The sample holder with the AsCl3 film is placed in the infrared beam.
-
The sample is scanned over the mid-infrared range (e.g., 4000 cm⁻¹ to 400 cm⁻¹) or the far-infrared range to capture all fundamental vibrations.
-
Multiple interferograms are collected and co-added to enhance the signal-to-noise ratio.
-
The instrument's software performs a Fourier transform on the averaged interferogram to generate the infrared spectrum.
-
-
Data Analysis:
-
The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
-
The positions of the absorption bands corresponding to the vibrational modes of AsCl3 are identified and their frequencies are recorded.
-
Logical Workflow and Data Interpretation
The determination and analysis of the vibrational modes of AsCl3 from spectroscopic data follow a logical progression. The following diagram illustrates this workflow.
The interpretation of the acquired spectra relies on the principles of molecular symmetry and group theory. For a C3v molecule like AsCl3, the selection rules predict that all four fundamental modes (2A1 + 2E) are both Raman and IR active. The assignment of the observed spectral bands to specific vibrational modes is aided by:
-
Polarization measurements in Raman spectroscopy: The symmetric A1 modes (ν1 and ν2) will give rise to polarized Raman bands, while the degenerate E modes (ν3 and ν4) will be depolarized.
-
Comparison with theoretical calculations: Computational chemistry methods can be used to calculate the vibrational frequencies and visualize the atomic motions associated with each mode, providing a theoretical basis for the experimental assignments.
-
Isotopic substitution studies: While not detailed here, replacing atoms with their isotopes can cause predictable shifts in the vibrational frequencies, confirming the assignments.
By combining the data from both Raman and IR spectroscopy, a complete and confident assignment of the vibrational modes of the AsCl3 molecule can be achieved. This detailed understanding of its molecular vibrations is fundamental for applications in materials science, toxicology, and inorganic synthesis.
References
Methodological & Application
Application Notes: Arsenic Trichloride as a Precursor for Organoarsenic Compounds
Introduction
Arsenic trichloride (AsCl₃), a colorless, oily liquid, is a fundamental and versatile precursor in the field of organoarsenic chemistry.[1][2] As a trivalent arsenic compound, its reactivity is primarily centered around the electrophilic arsenic atom and the three reactive arsenic-chloride bonds. This allows for the facile introduction of organic moieties through reactions with a variety of nucleophiles, making it an essential starting material for a wide array of organoarsenic compounds.[1][3] Historically, these compounds have played significant roles, from being the first modern antimicrobial drugs to controversial uses as agricultural additives and chemical warfare agents.[3][4][5] Today, there is a renewed interest in organoarsenic compounds for applications in medicinal chemistry, particularly as anticancer agents.[6][7] These notes detail the primary applications of this compound and provide protocols for the synthesis of key organoarsenic derivatives.
Application 1: Synthesis of Trialkyl and Triaryl Arsines
One of the most common applications of this compound is the synthesis of tertiary arsines (R₃As), such as trimethylarsine and triphenylarsine. These compounds are widely used as ligands in coordination chemistry, analogous to phosphine ligands.[3] The synthesis is typically achieved through the reaction of AsCl₃ with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).[3][8]
A prominent example is the synthesis of triphenylarsine (AsPh₃), a colorless crystalline solid used as a ligand and a reagent in organic synthesis.[9] This can be prepared via a Wurtz-Fittig type reaction, where this compound is reacted with chlorobenzene in the presence of sodium metal as a reducing agent.[9][10]
Reaction Scheme: AsCl₃ + 3 C₆H₅Cl + 6 Na → As(C₆H₅)₃ + 6 NaCl[10]
Quantitative Data Summary
Table 1: Reaction Parameters for Triphenylarsine Synthesis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Reactants | This compound, Chlorobenzene, Sodium Metal | [9][10] |
| Solvent | Benzene (or Toluene) | [11] |
| Reaction Type | Wurtz-Fittig Coupling | [9] |
| Stoichiometry (AsCl₃:PhCl:Na) | 1 : 3 : 6 | [9][10] |
| Temperature | Reflux | [11] |
| Typical Yield | High (Specific yield depends on scale and conditions) |[11] |
Application 2: Synthesis of Amino-dihaloarsines
This compound readily reacts with primary and secondary amines to form N-substituted arsenical compounds. The reaction with secondary amines (R₂NH) typically yields N,N-dialkyl amidodichloroarsenites (R₂NAsCl₂).[12] These compounds are sensitive to hydrolysis and can cause severe skin irritation.[12] The reaction is generally performed in a non-polar solvent like benzene, with two equivalents of the amine, where one acts as a nucleophile and the other as a base to neutralize the liberated HCl.[12]
Reaction Scheme: AsCl₃ + 2 R₂NH → R₂NAsCl₂ + R₂NH·HCl[12]
Quantitative Data Summary
Table 2: Synthesis of N,N'-Dialkyl amidodichloroarsenites from AsCl₃ [12]
| Amine Used (R₂) | Product | Yield (%) | Boiling Point (°C / mm Hg) | Refractive Index (n²⁰) |
|---|---|---|---|---|
| Diethylamine | (C₂H₅)₂NAsCl₂ | 78.5 | 70-71 / 9 | 1.5345 |
| Piperidine | (C₅H₁₀)NAsCl₂ | 75.0 | 91 / 10 | 1.5675 |
| Morpholine | (C₄H₈O)NAsCl₂ | 76.0 | 125-127 / 13 | - |
Application 3: Synthesis of Arsonic Acids (Indirect Pathway)
Many medicinally important organoarsenic compounds are aryl arsonic acids, such as p-arsanilic acid and Roxarsone (4-hydroxy-3-nitrobenzenearsonic acid).[3][4][13] These are typically synthesized via the Béchamp reaction, which involves heating an aromatic amine with arsenic acid (H₃AsO₄).[3][6][14]
While this compound is not a direct reactant in the Béchamp reaction, it is the fundamental precursor to the arsenic acid required. This compound hydrolyzes readily in water to form arsenous acid (As(OH)₃), which can then be oxidized to arsenic acid.[1][15] Therefore, AsCl₃ is a key starting material in the overall synthetic pathway for these important compounds.
Caption: Logical workflow for aryl arsonic acid synthesis.
Application 4: Synthesis of Lewisites
Historically, this compound was used to produce the chemical warfare agent Lewisite (2-chlorovinylarsonous dichloride).[5][16] This is achieved by the addition of AsCl₃ to acetylene in the presence of a catalyst, such as mercuric chloride or aluminum trichloride.[16][17][18][19] The reaction can produce a mixture of Lewisite 1, 2, and 3, corresponding to the addition of one, two, or three vinyl chloride groups to the arsenic atom.[17][18] Due to its extreme toxicity and vesicant (blistering) properties, the synthesis of Lewisite is restricted and should only be referenced in a historical and safety context.[17]
Reaction Scheme: AsCl₃ + C₂H₂ → ClCH=CHAsCl₂[16]
Experimental Protocols
Protocol 1: Synthesis of Triphenylarsine (As(C₆H₅)₃)
This protocol is based on the Wurtz-Fittig reaction method.[9][10] EXTREME CAUTION IS ADVISED. This reaction involves highly toxic and reactive materials. It must be conducted in a high-performance fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An inert atmosphere is critical.
Materials and Reagents:
-
This compound (AsCl₃), freshly distilled
-
Chlorobenzene (C₆H₅Cl), anhydrous
-
Sodium metal (Na)
-
Anhydrous benzene or toluene
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (0.1 mol) in anhydrous chlorobenzene (0.3 mol).
-
Reaction Initiation: To the three-neck flask, add anhydrous benzene or toluene (approx. 150 mL) and sodium metal (0.6 mol), cut into small pieces. Heat the solvent to reflux.
-
Addition: Once the solvent is refluxing, begin the slow, dropwise addition of the this compound/chlorobenzene solution from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a steady reflux.
-
Reaction: After the addition is complete, continue to heat the mixture under reflux for several hours until the sodium metal is completely consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add ethanol to quench any unreacted sodium.
-
Slowly add water to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel. The organic layer contains the triphenylarsine.
-
Wash the organic layer with water, then with a dilute HCl solution, and finally with water again. . Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude triphenylarsine can be purified by recrystallization from a suitable solvent like ethanol.
-
Caption: Experimental workflow for triphenylarsine synthesis.
Protocol 2: General Synthesis of N,N-Dialkyl amidodichloroarsenites (R₂NAsCl₂)
This protocol is adapted from the methodology for reacting this compound with secondary amines.[12] EXTREME CAUTION IS ADVISED. These compounds are corrosive, toxic, and moisture-sensitive. The procedure must be performed in a high-performance fume hood with appropriate PPE.
Materials and Reagents:
-
This compound (AsCl₃)
-
Aliphatic secondary amine (e.g., diethylamine, piperidine)
-
Anhydrous benzene
-
Reaction flask with dropping funnel and magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Place the reaction flask in an ice bath on a magnetic stirrer. Ensure all glassware is dry.
-
Reagent Preparation:
-
In the reaction flask, prepare a solution of this compound (0.1 mol) in anhydrous benzene (200 mL).
-
In the dropping funnel, prepare a solution of the secondary amine (0.21 mol) in anhydrous benzene (50 mL).
-
-
Reaction:
-
Begin stirring the cooled this compound solution.
-
Slowly add the amine solution dropwise from the funnel. The amine hydrochloride will begin to precipitate immediately.
-
Maintain cooling with the ice bath for 10 minutes after the addition is complete to control the exothermic reaction.
-
-
Completion: Remove the ice bath and continue stirring for an additional 30 minutes at room temperature to ensure the reaction is complete.
-
Isolation and Purification:
-
Filter the reaction mixture by suction filtration to remove the precipitated amine hydrochloride. Wash the precipitate with a small amount of benzene.
-
Combine the filtrate and washings. Remove the benzene solvent by distillation (or rotary evaporation) at reduced pressure (e.g., 100 mm Hg).
-
Purify the crude liquid product by vacuum fractionation to obtain the desired N,N-dialkyl amidodichloroarsenite.
-
Caption: Key synthetic pathways starting from AsCl₃.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, 99.5% | 7784-34-1 | www.ottokemi.com [ottokemi.com]
- 3. Organoarsenic chemistry - Wikipedia [en.wikipedia.org]
- 4. ARSENIC AND ARSENIC COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Arsenic - Wikipedia [en.wikipedia.org]
- 6. Arsenic in medicine: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Triphenylarsine - Wikipedia [en.wikipedia.org]
- 10. Triphenylarsine [chemeurope.com]
- 11. google.com [google.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. CN103044489A - Synthesis method for 3-nitryl-4-hydroxyl phenylarsonic acid - Google Patents [patents.google.com]
- 14. Antoine Béchamp - Wikipedia [en.wikipedia.org]
- 15. This compound - Sciencemadness Wiki [sciencemadness.org]
- 16. Lewisite - Wikipedia [en.wikipedia.org]
- 17. 5. Lewisite Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Lewisite 2 - Wikipedia [en.wikipedia.org]
- 19. US2465834A - Preparation of lewisite - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Triphenylarsine from Arsenic Trichloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of triphenylarsine (AsPh₃) utilizing arsenic trichloride (AsCl₃) as a key precursor. Two primary synthetic routes are outlined: the Grignard reaction and the Wurtz-Fittig reaction. Both methods are effective for the formation of the arsenic-carbon bond, yielding triphenylarsine, a versatile reagent and ligand in organic synthesis and coordination chemistry.[1][2]
Data Presentation
The following table summarizes key quantitative data for the synthesis of triphenylarsine and its physical properties.
| Parameter | Grignard Reaction | Wurtz-Fittig Reaction | Triphenylarsine Properties |
| Reactants | Phenylmagnesium bromide, this compound | Chlorobenzene, Sodium, this compound | - |
| Solvent | Anhydrous diethyl ether | Benzene (with ethyl acetate catalyst) | Soluble in ether, benzene; slightly soluble in ethanol; insoluble in water.[1] |
| Reaction Time | Several hours (including Grignard reagent formation) | Approximately 12 hours | - |
| Reported Yield | Not explicitly stated in detailed protocol | High | A 35% yield has been reported in a similar, non-peer-reviewed procedure. |
| Melting Point | - | - | 58-61 °C[1] |
| Molar Mass | - | - | 306.23 g/mol |
| Appearance | - | - | Colorless crystalline solid[1] |
Experimental Protocols
Extreme caution should be exercised when handling arsenic compounds as they are highly toxic. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Method 1: Synthesis of Triphenylarsine via Grignard Reaction
This protocol involves the reaction of a phenyl Grignard reagent with this compound. The Grignard reagent is prepared in situ from bromobenzene and magnesium.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromobenzene
-
Anhydrous diethyl ether
-
This compound
-
Mercuric chloride (for purification)
-
Potassium hydroxide
-
Carbon dioxide (solid or gas)
-
Ethanol
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 5.0 g of magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of 32.5 g of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to bubble. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
-
Prepare a solution of 37.5 g of this compound in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent. A brisk reaction and the formation of a white precipitate will be observed.
-
After the addition is complete, boil the mixture for one hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture and then cautiously add water. The precipitate will decompose energetically.
-
The ethereal solution is then separated and evaporated to yield a mixture of a colorless crystalline solid and a yellowish oil.
-
To purify, dissolve the crude product in ether and treat it with an ethereal solution of mercuric chloride until no more white precipitate (a double salt of triphenylarsine and mercuric chloride) is formed.
-
Isolate the precipitate and dissolve it in boiling absolute alcohol.
-
Add an excess of alcoholic potassium hydroxide to precipitate reddish-brown mercuric oxide.
-
Filter off the mercuric oxide.
-
Saturate the filtrate with carbon dioxide, filter again, and concentrate the solution.
-
Upon standing, colorless crystals of triphenylarsine will form.
-
Recrystallize the product from alcohol to obtain pure triphenylarsine with a melting point of 59-60 °C.
-
Method 2: Synthesis of Triphenylarsine via Wurtz-Fittig Reaction
This method involves the coupling of chlorobenzene with this compound using sodium metal as a reducing agent.[2]
Materials:
-
Sodium metal
-
Benzene
-
Ethyl acetate
-
Chlorobenzene
-
This compound
Procedure:
-
Reaction Setup:
-
In a round-bottomed flask fitted with a reflux condenser, place 57 g of sodium cut into slices.
-
Cover the sodium with 300 ml of benzene containing 1-2% ethyl acetate to catalyze the reaction.
-
Allow the mixture to stand for 30 minutes to activate the sodium.
-
-
Reaction:
-
Slowly add a mixture of 136 g of chlorobenzene and 85 g of this compound to the flask.
-
The reaction will accelerate after a few minutes. If necessary, cool the flask externally with a freezing mixture.
-
Allow the reaction to proceed in the freezing mixture for 12 hours, with agitation for the first 2-3 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cautiously add a mixture of equal parts of alcohol and water to decompose the excess sodium.
-
Separate the benzene layer and distill off the benzene.
-
The residue is then steam-distilled to remove any unreacted chlorobenzene and by-products.
-
The remaining yellow oil, which is crude triphenylarsine, is separated.
-
-
Final Purification:
-
Dissolve the crude triphenylarsine in hot benzene.
-
Filter the solution and wash the precipitate with hot benzene.
-
Combine the filtrate and washings and distill until the temperature reaches 200°C.
-
The remaining yellow oil will solidify upon cooling to yield triphenylarsine.[3]
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of triphenylarsine.
Caption: Workflow for Triphenylarsine Synthesis via Grignard Reaction.
Caption: Workflow for Triphenylarsine Synthesis via Wurtz-Fittig Reaction.
References
Application Notes and Protocols for AsCl₃ as a Dopant Precursor in Semiconductor Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of arsenic trichloride (AsCl₃) as a dopant precursor in the fabrication of semiconductor materials. It covers the application of AsCl₃ in doping cadmium selenide telluride (CdSeTe) for solar cells and gallium arsenide (GaAs) for various electronic devices. Safety protocols for handling this hazardous chemical are also detailed.
Overview of AsCl₃ as a Dopant Precursor
This compound (AsCl₃) is a liquid precursor used for introducing arsenic (As) as a dopant into semiconductor materials. Doping is the intentional introduction of impurities to modulate the electrical properties of a semiconductor. Arsenic, a Group V element, is typically used to create n-type semiconductors by providing excess electrons as charge carriers[1][2]. While arsine (AsH₃) is a more common arsenic precursor for silicon doping, AsCl₃ finds application in specific processes like vapor phase epitaxy for III-V semiconductors and vapor annealing for II-VI compounds.
Application in Cadmium Selenide Telluride (CdSeTe) for Photovoltaics
A vapor-based annealing process using AsCl₃ has been shown to be an effective ex-situ method for doping polycrystalline CdSeTe thin-film solar cells. This process enhances the material's carrier lifetime and the power conversion efficiency of the solar cell device[3][4][5].
Quantitative Data
The following table summarizes the improvements in CdSeTe solar cell performance after AsCl₃ vapor annealing.
| Parameter | Without AsCl₃ Annealing | With AsCl₃ Annealing |
| Power Conversion Efficiency (PCE) | 5.5% | ~18% |
| Open-Circuit Voltage (Voc) | 577 mV | 850 mV |
| Short-Circuit Current Density (Jsc) | 16.2 mA/cm² | 30.5 mA/cm² |
| Carrier Lifetime | - | > 72 ns |
| Hole Density | 2.25 x 10¹⁴ cm⁻³ | 2.64 x 10¹⁴ cm⁻³ |
Data compiled from multiple sources[3][4][5][6].
Experimental Protocol: Ex-Situ Doping of CdSeTe via AsCl₃ Vapor Annealing
This protocol describes a laboratory-scale procedure for the ex-situ doping of CdSeTe thin films using AsCl₃ vapor annealing.
Materials and Equipment:
-
CdCl₂-treated polycrystalline CdSeTe thin film on a suitable substrate
-
This compound (AsCl₃), high purity
-
Nitrogen-filled glovebox
-
Hot plate or annealing furnace
-
Petri dish or other suitable container to confine vapor
-
Gold (Au) for electrode deposition
-
Standard photolithography and metallization equipment
Procedure:
-
Preparation: Transfer the CdCl₂-treated CdSeTe film into a nitrogen-filled glovebox to prevent hydrolysis of AsCl₃[7].
-
AsCl₃ Application: Place a small, controlled amount of liquid AsCl₃ onto the surface of the CdSeTe film. The liquid will spread across the surface[7].
-
Vapor Confinement: Immediately cover the substrate with a petri dish or a similar vessel to confine the AsCl₃ vapor during annealing[7].
-
Annealing: Place the entire assembly onto a pre-heated hot plate or into an annealing furnace. The annealing temperature is a critical parameter and should be optimized. Temperatures in the range of 200-400°C have been investigated.
-
Post-Annealing: After the specified annealing time, allow the substrate to cool down to room temperature within the glovebox.
-
Electrode Deposition: Deposit gold (Au) electrodes onto the doped CdSeTe film using standard techniques to complete the solar cell device structure[7].
Diagram of Experimental Workflow:
Application in Gallium Arsenide (GaAs)
AsCl₃ is a key precursor in the Chloride Vapor Phase Epitaxy (Cl-VPE) technique for growing high-purity GaAs epitaxial layers. In this process, AsCl₃ serves as the arsenic source and also as a transport agent for gallium.
Chemical Signaling Pathway in Cl-VPE
The fundamental chemical reactions in the Ga/AsCl₃/H₂ system for GaAs growth are as follows:
-
Decomposition of AsCl₃: At high temperatures, AsCl₃ in a hydrogen carrier gas stream decomposes.
-
4 AsCl₃ + 6 H₂ → As₄ + 12 HCl
-
-
Reaction with Gallium Source: The resulting hydrogen chloride (HCl) gas reacts with a gallium (Ga) source to form gallium chloride (GaCl).
-
Ga + HCl ⇌ GaCl + ½ H₂
-
-
Deposition of GaAs: The GaCl and arsenic species then react at the substrate surface to deposit an epitaxial layer of GaAs.
-
4 GaCl + As₄ + 2 H₂ ⇌ 4 GaAs + 4 HCl
-
Diagram of Cl-VPE Reaction Pathway:
Experimental Protocol: N-type Doping of GaAs using Cl-VPE
This protocol provides a general outline for the n-type doping of GaAs using AsCl₃ in a Cl-VPE system. Specific parameters will vary depending on the reactor geometry and desired material properties.
Materials and Equipment:
-
Cl-VPE reactor with a heated Ga source boat and substrate holder
-
High-purity hydrogen (H₂) carrier gas
-
High-purity this compound (AsCl₃) source with temperature control
-
Gallium (Ga) source, electronic grade
-
GaAs substrate
-
Mass flow controllers for gas handling
-
Exhaust gas scrubbing system
Procedure:
-
Substrate Preparation: Prepare and clean a GaAs substrate using standard procedures to ensure an oxide-free and contaminant-free surface.
-
System Purge: Load the substrate into the reactor and purge the system thoroughly with high-purity H₂.
-
Temperature Stabilization: Heat the Ga source to the desired temperature (e.g., 800-850°C) and the substrate to the growth temperature (e.g., 700-750°C).
-
AsCl₃ Introduction: Heat the AsCl₃ source to a controlled temperature to establish a specific vapor pressure. The vapor pressure of AsCl₃ can be calculated using the Antoine equation or from vapor pressure tables.
-
Doping and Growth: Introduce a controlled flow of H₂ carrier gas through the AsCl₃ bubbler and into the reactor. The mole fraction of AsCl₃ will determine the arsenic partial pressure and influence the doping level.
-
Termination: Stop the AsCl₃ flow and cool down the reactor under an H₂ atmosphere.
Process Parameters and Expected Outcomes: The carrier concentration in the grown GaAs layer is primarily controlled by the AsCl₃ mole fraction and the growth temperature. Higher AsCl₃ partial pressures generally lead to higher arsenic incorporation and can be used to achieve n-type doping.
| Parameter | Typical Range | Effect on Doping |
| Ga Source Temperature | 800 - 850 °C | Affects GaCl formation rate |
| Substrate Temperature | 700 - 750 °C | Influences surface reactions and incorporation |
| AsCl₃ Bubbler Temperature | 0 - 20 °C | Controls AsCl₃ vapor pressure |
| H₂ Flow Rate (through bubbler) | 10 - 100 sccm | Controls AsCl₃ mole fraction |
| H₂ Main Flow Rate | 1 - 5 slm | Dilutes reactants and affects transport |
| Resulting Carrier Concentration | 10¹⁴ - 10¹⁸ cm⁻³ | Doping level in the grown GaAs layer |
Application in Silicon (Si)
The use of AsCl₃ as a direct dopant precursor for silicon is not common in modern semiconductor manufacturing. The preferred precursor for arsenic doping of silicon is arsine (AsH₃).
Comparison of AsCl₃ and AsH₃ for Silicon Doping:
| Feature | This compound (AsCl₃) | Arsine (AsH₃) |
| State at STP | Liquid | Gas |
| Doping Method | Primarily for Cl-VPE of III-V materials | Gas-phase doping, ion implantation |
| Byproducts | Corrosive HCl | Hydrogen |
| Compatibility with Si | Less common; potential for chlorine incorporation and surface etching | Well-established; clean decomposition |
| Control | Complex vapor pressure control | Precise mass flow control |
The primary reasons for the preference of AsH₃ over AsCl₃ for silicon doping include:
-
Purity and Control: AsH₃ is a gas, allowing for precise control of dopant concentration using mass flow controllers.
-
Byproducts: The decomposition of AsH₃ yields hydrogen, which is relatively benign in the silicon process. In contrast, AsCl₃ produces HCl, which can etch the silicon surface and incorporate chlorine impurities, negatively affecting device performance.
-
Established Processes: Decades of research and development have optimized AsH₃-based doping processes for silicon, making it the industry standard.
Safety Protocols for Handling AsCl₃
This compound is a highly toxic, corrosive, and carcinogenic substance that reacts with moisture. Strict safety protocols must be followed.
-
Handling: Always handle AsCl₃ in a well-ventilated chemical fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves (consult manufacturer's compatibility chart), safety goggles, a face shield, and a lab coat.
-
Storage: Store AsCl₃ in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials. The container should be kept under an inert atmosphere (e.g., nitrogen).
-
Spills: In case of a spill, evacuate the area and follow established emergency procedures. Use appropriate absorbent materials for containment and cleanup, and dispose of waste as hazardous material.
-
First Aid:
-
Inhalation: Move to fresh air immediately. Seek urgent medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek urgent medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek urgent medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek urgent medical attention.
-
Always consult the Safety Data Sheet (SDS) for AsCl₃ before handling.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of different surface sites with silicon chlorides during atomic layer deposition of silicon nitride [ouci.dntb.gov.ua]
- 3. physics.nyu.edu [physics.nyu.edu]
- 4. Arsenic chloride (AsCl3) | AsCl3 | CID 24570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wevolver.com [wevolver.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of Arsenic Trichloride in Chemical Vapor Deposition (CVD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic trichloride (AsCl₃) is a highly toxic and corrosive inorganic compound that serves as a precursor for the deposition of arsenic-containing thin films, particularly III-V semiconductors such as gallium arsenide (GaAs) and indium arsenide (InAs), via chemical vapor deposition (CVD) and specifically Halide Vapor Phase Epitaxy (HVPE). Its high vapor pressure and reactivity make it a suitable source for introducing arsenic into the deposition chamber. However, its extreme toxicity necessitates stringent safety protocols and handling procedures.
This document provides detailed application notes and a comprehensive protocol for the safe and effective use of this compound in a laboratory-scale CVD process. It is intended for trained personnel in a controlled research environment.
Safety Precautions and Handling
This compound is acutely toxic, a carcinogen, and reacts violently with water.[1][2] All handling must be performed within a certified and properly functioning fume hood with a dedicated exhaust ventilation system.[1]
Personal Protective Equipment (PPE):
-
Respiratory Protection: A full-face respirator with a cartridge suitable for inorganic arsenic compounds and acid gases is mandatory.[1][2] A self-contained breathing apparatus (SCBA) may be required for emergency situations.[3]
-
Eye Protection: Chemical splash goggles and a face shield are required.[2]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and closed-toe shoes.[2] An emergency shower and eyewash station must be immediately accessible.[4]
Handling and Storage:
-
Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as water, moisture, and active metals.[4]
-
The container must be kept tightly closed.[2]
-
All equipment used for handling must be grounded to prevent static discharge.[3]
-
Never work alone when handling this compound.
Emergency Procedures:
-
Inhalation: Immediately move the victim to fresh air and seek medical attention.[5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1]
-
Spills: Evacuate the area. For small spills, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use water.[3][4] For larger spills, contact emergency response personnel.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is critical for its use as a CVD precursor.
| Property | Value | Reference |
| Molecular Formula | AsCl₃ | [6] |
| Molecular Weight | 181.28 g/mol | [6] |
| Appearance | Colorless, oily, fuming liquid | [7] |
| Boiling Point | 130.2 °C | [6] |
| Vapor Pressure | 10 mmHg at 23.5 °C | [7] |
| Density | 2.15 g/cm³ | [6] |
The vapor pressure of AsCl₃ is a key parameter for controlling its delivery into the CVD reactor. The Antoine equation for this compound is:
log₁₀(P) = A − (B / (T + C))
Where P is the vapor pressure in bar and T is the temperature in Kelvin.
| A | B | C | Temperature Range (K) | Reference |
| 4.47547 | 1620.019 | -41.362 | 261.8 to 403.6 | [8] |
Experimental Protocol: Halide Vapor Phase Epitaxy (HVPE) of InAs on GaAs
This protocol outlines the general steps for the deposition of an indium arsenide (InAs) layer on a gallium arsenide (GaAs) substrate using this compound in an HVPE system. Parameters can be adjusted based on the specific material and desired film characteristics.
4.1. Equipment and Materials
-
HVPE reactor with a multi-zone furnace
-
This compound bubbler with temperature and mass flow control
-
Indium (In) metal source
-
High-purity hydrogen (H₂) as a carrier gas
-
GaAs substrates ((100), (111)A, or (111)B orientations)
-
Substrate holder (e.g., quartz)
-
Exhaust gas scrubbing system
4.2. Pre-Deposition Procedure
-
Substrate Preparation:
-
Degrease the GaAs substrate using a standard solvent clean (e.g., acetone, isopropanol).
-
Perform an etch to remove the native oxide and create a fresh surface. A common etchant is a solution of H₂SO₄:H₂O₂:H₂O.
-
Rinse thoroughly with deionized water and dry with nitrogen gas.
-
Immediately load the substrate into the reactor's load-lock.
-
-
System Preparation:
-
Ensure the HVPE system is leak-tight.
-
Heat the indium source to the desired temperature (e.g., 750-850°C).
-
Heat the substrate to the deposition temperature (e.g., 650-750°C).
-
Set the this compound bubbler to the desired temperature to control the AsCl₃ vapor pressure.
-
Purge the entire system with high-purity H₂ carrier gas.
-
4.3. Deposition Process
The growth of InAs via HVPE using AsCl₃ involves the following key reactions:
-
Formation of indium chloride (InCl) by reacting HCl (formed from the reaction of H₂ and AsCl₃) with the indium source.
-
Transport of InCl and arsenic species (As₄, As₂) to the substrate.
-
Reaction on the substrate surface to form InAs.
Experimental Parameters for InAs Growth on GaAs:
| Parameter | Typical Range | Notes |
| Substrate Temperature | 650 - 750 °C | The orientation of the substrate can affect the optimal temperature. |
| Indium Source Temperature | 750 - 850 °C | |
| AsCl₃ Mole Fraction | 1 x 10⁻³ - 5 x 10⁻³ | Can be varied to control electrical properties of the film. |
| H₂ Carrier Gas Flow Rate | 100 - 500 sccm | |
| Reactor Pressure | Atmospheric or slightly reduced | |
| Deposition Time | 5 - 60 minutes | Dependent on the desired film thickness. |
4.4. Post-Deposition Procedure
-
Terminate the flow of this compound.
-
Cool down the reactor under a continuous flow of H₂.
-
Once at a safe temperature, unload the sample.
-
Follow proper waste disposal procedures for any residual arsenic compounds.
Visualizations
Experimental Workflow for AsCl₃ HVPE
Caption: Workflow for InAs deposition using AsCl₃ in an HVPE system.
Safety Protocol Logic
Caption: Decision logic for safe handling of this compound.
Conclusion
The use of this compound in CVD for the synthesis of III-V semiconductors is a powerful technique for research and development. However, the extreme toxicity of this precursor demands a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines outlined in this document, researchers can minimize risks and achieve successful and reproducible film growth. Always consult your institution's safety officer and the material safety data sheet (MSDS) before working with this compound.
References
- 1. Initial Optimization of the Growth Conditions of GaAs Homo-Epitaxial Layers after Cleaning and Restarting the Molecular Beam Epitaxy Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Nucleation and Growth Processes in OMCVD of GaAs | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 5. III-V Semiconductor Manufacturing [iloencyclopaedia.org]
- 6. horiba.com [horiba.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Arsenic Trichloride (AsCl₃) in Semiconductor Vapor-Phase Processes
Introduction
Arsenic Trichloride (AsCl₃) is a highly volatile, inorganic arsenic compound. As a simple halide, it has been explored as a source of arsenic for the deposition and doping of semiconductor materials. While its application in true self-limiting Atomic Layer Deposition (ALD) for thin film growth is not well-documented and appears limited due to significant practical challenges, AsCl₃ serves as a critical precursor in related vapor-phase techniques, most notably for doping processes in the fabrication of photovoltaic devices. This document provides an overview of its applications, challenges, and detailed protocols for its use in a research and development setting.
AsCl₃ in Atomic Layer Deposition (ALD): A Challenging Precursor
While theoretically a candidate for ALD of arsenic-containing thin films such as Gallium Arsenide (GaAs), AsCl₃ is not a commonly used precursor. The preference for alternative arsenic sources like arsine (AsH₃) or organoarsenic compounds (e.g., tris(triethylsilyl)arsine, (Et₃Si)₃As) in established ALD processes suggests that AsCl₃ presents significant challenges.[1][2][3]
Key Challenges:
-
Corrosivity: AsCl₃ is highly corrosive, particularly to stainless steel components commonly found in ALD reactors. This can lead to equipment degradation and contamination of the deposited films.
-
High Reactivity and Etching: Its aggressive nature can lead to non-ideal surface reactions, including etching of the substrate or the growing film, which disrupts the self-limiting growth mechanism essential for ALD.
-
Safety: AsCl₃ is extremely toxic, moisture-sensitive, and reacts with water to form hazardous byproducts like hydrogen chloride and arsenic trioxide.[4] This necessitates stringent and complex safety protocols for handling and storage.[5][6][7]
In contrast, alternative precursors have been successfully used for GaAs ALD. For instance, a process based on the dechlorosilylation reaction between GaCl₃ and (Et₃Si)₃As demonstrates characteristic self-limiting ALD growth for uniform, stoichiometric GaAs films.[1][2]
Conceptual ALD Workflow
Even though not practically established with AsCl₃, a theoretical ALD cycle for a generic arsenic-containing film (e.g., M-As) would follow the sequence illustrated below. This diagram shows the fundamental, self-limiting, sequential nature of the ALD process.
Caption: Conceptual workflow of a single four-step ALD cycle.
Primary Application: Ex-Situ Doping via AsCl₃ Vapor Annealing
A well-documented and effective application of AsCl₃ is in the ex-situ vapor annealing of polycrystalline thin films, particularly Cadmium Selenide Telluride (CdSeTe), for the fabrication of high-efficiency solar cells.[8][9] This process promotes the diffusion of arsenic atoms into the CdSeTe bulk, acting as a p-type dopant.
This vapor-based method has demonstrated significant improvements in device performance by increasing the carrier lifetime and open-circuit voltage (Voc).[8][9]
Experimental Protocol: AsCl₃ Vapor Annealing of CdSeTe Films
This protocol is adapted from published research on doping CdSeTe solar cells.[8][9][10]
Objective: To perform ex-situ p-type doping of a CdCl₂-treated polycrystalline CdSeTe film using AsCl₃ vapor.
Materials and Equipment:
-
CdSeTe-coated substrate (e.g., on FTO glass).
-
This compound (AsCl₃), high purity.
-
Nitrogen-filled glovebox.
-
Hot plate or rapid thermal annealing (RTA) system inside the glovebox.
-
Petri dish or other shallow container with a cover (e.g., quartz).
-
Micropipette.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., butyl rubber), lab coat, full-face respirator with appropriate cartridges, safety goggles.
Workflow:
Caption: Workflow for AsCl₃ vapor annealing doping of CdSeTe films.
Detailed Steps:
-
Preparation: All procedures involving AsCl₃ must be performed inside a certified, dry, nitrogen-filled glovebox to prevent hydrolysis and exposure.[10]
-
Substrate Placement: Place the CdCl₂-treated CdSeTe substrate inside the bottom half of a petri dish or a similar container.
-
Precursor Application: Using a micropipette, carefully dispense a small amount of liquid AsCl₃ directly onto the surface of the CdSeTe film.
-
Vapor Confinement: Immediately place the cover over the container to confine the AsCl₃ vapor that will be generated during heating.[10]
-
Annealing: Transfer the covered container to a pre-heated hot plate or RTA system. The annealing temperature and time are critical parameters that must be optimized.
-
Cooling: After annealing, allow the container to cool down completely to room temperature before opening.
-
Post-Doping: Once cooled, the substrate can be removed for subsequent processing steps, such as back-contact electrode deposition.
Quantitative Data from AsCl₃ Vapor Annealing
The following table summarizes typical process parameters and resulting film properties from literature.
| Parameter | Value / Range | Reference |
| Process Parameters | ||
| Substrate | CdCl₂-treated CdSeTe | [10] |
| AsCl₃ Volume | 20 - 50 µL | [10] |
| Annealing Temperature | 350 - 450 °C | [8][9] |
| Annealing Time | 10 - 30 minutes | [8][9] |
| Annealing Ambient | Confined AsCl₃ Vapor (in N₂) | [10] |
| Resulting Properties | ||
| Carrier Lifetime | > 70 ns | [8][9] |
| Open-Circuit Voltage (Voc) | ~850 mV | [8][9] |
| Power Conversion Efficiency | ~18% | [8][9] |
Safety Protocols and Hazard Management
This compound is a highly hazardous material. A comprehensive safety plan is mandatory.
Hazard Summary:
| Hazard Type | Description |
| Toxicity | Highly toxic by inhalation, ingestion, and skin absorption. May be fatal.[4] |
| Carcinogenicity | Contains inorganic arsenic, a known human carcinogen.[4][5] |
| Corrosivity | Causes severe burns to skin, eyes, and the respiratory tract.[4] |
| Reactivity | Reacts violently with water, producing toxic and corrosive fumes of HCl and As₂O₃.[4] |
| Target Organs | Liver, kidneys, central nervous system, skin, respiratory system.[4] |
Logical Flow for Safe Handling of AsCl₃
Caption: Logical workflow for the safe handling of AsCl₃.
Key Handling Procedures:
-
Engineering Controls: All handling of AsCl₃ must occur within a certified chemical fume hood or, preferably, a glovebox with a nitrogen atmosphere.[7][11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered chemical-resistant gloves (e.g., butyl rubber outer, nitrile inner).[6]
-
Eye Protection: Use chemical splash goggles and a face shield.[7]
-
Body Protection: A chemical-resistant apron or lab coat is required.[11]
-
Respiratory: A full-face respirator with appropriate cartridges for inorganic arsenic and acid gases is mandatory if working outside of a glovebox.[4]
-
-
Storage: Store AsCl₃ in a cool, dry, well-ventilated, and locked poison cabinet, away from direct sunlight and incompatible materials (especially water and bases). The container must be tightly sealed, preferably under an inert atmosphere.[6]
-
Spill & Emergency: An emergency eyewash and safety shower must be immediately accessible. Have a spill kit with appropriate absorbent material (e.g., vermiculite, sand) ready. In case of exposure, remove contaminated clothing immediately, flush affected areas with copious amounts of water for at least 15 minutes, and seek immediate medical attention.[4][6]
References
- 1. Alkylsilyl compounds as enablers of atomic layer deposition: analysis of (Et3Si)3As through the GaAs process - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Semiconductors - Arsenic | Occupational Safety and Health Administration [osha.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. wcu.edu [wcu.edu]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. Doping in Efficient Polycrystalline CdSeTe Solar Cells via AsCl3 Vapor Annealing (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. velsafe.com [velsafe.com]
Application Notes and Protocols: Grignard Reactions Involving Arsenic Trichloride for the Synthesis of Organoarsenic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reactions involving arsenic trichloride (AsCl₃) represent a fundamental and versatile method for the formation of carbon-arsenic bonds, providing access to a wide array of organoarsenic compounds.[1] These compounds, particularly triarylarsines and trialkylarsines, are of significant interest across various scientific disciplines, including their use as ligands in catalysis, intermediates in organic synthesis, and as potential therapeutic agents in drug development.[1] The reaction leverages the nucleophilic character of the Grignard reagent (RMgX) to displace the chloride ions from the electrophilic arsenic center of AsCl₃. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis of organoarsenic compounds via this pathway.
Core Principles
The reaction proceeds through a stepwise nucleophilic substitution, where three equivalents of the Grignard reagent react with one equivalent of this compound to form the corresponding tertiary arsine (R₃As). The overall reaction can be summarized as follows:
3 RMgX + AsCl₃ → R₃As + 3 MgXCl
Due to the high reactivity of Grignard reagents, these reactions are extremely sensitive to moisture and atmospheric oxygen. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial for successful synthesis.[1] Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly employed as they effectively solvate the Grignard reagent.[2]
Applications in Drug Development
Organoarsenic compounds have a long history in medicine, with renewed interest in their potential as anticancer agents. While inorganic arsenic compounds like arsenic trioxide are used in cancer therapy, organic arsenicals are being explored for their therapeutic potential. Several synthetic organoarsenic compounds have demonstrated significant antitumor activity against various human cancer cell lines. For instance, certain organoarsenic compounds have shown high growth inhibition of leukemia, gastric cancer, and breast cancer cells, inducing apoptosis via oxidative stress.
Data Presentation: Synthesis of Organoarsenic Compounds
The following tables summarize quantitative data for the synthesis of various triarylarsines and trialkylarsines using the Grignard reaction with this compound.
Table 1: Synthesis of Triarylarsines
| Aryl Grignard Reagent (ArMgX) | Product (Ar₃As) | Solvent | Yield (%) | Melting Point (°C) |
| Phenylmagnesium bromide | Triphenylarsine | Diethyl ether | ~70-80% | 59-60 |
| p-Tolylmagnesium bromide | Tri-p-tolylarsine | Diethyl ether | Not specified | 146-147 |
| α-Naphthylmagnesium bromide | Tri-α-naphthylarsine | Diethyl ether | Not specified | 240-241 |
Note: Yields can vary based on reaction conditions and purity of reagents.[1]
Table 2: Anticancer Activity of Selected Organoarsenic Compounds
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Representative Organoarsenic Compound 1 | Lung Carcinoma (A549) | 5.988 ± 0.12 |
| Representative Organoarsenic Compound 2 | Breast Cancer (MCF-7) | 0.51 ± 0.083 |
| Representative Organoarsenic Compound 3 | Breast Cancer (MCF-7) | 8.45 ± 0.65 |
| Representative Organoarsenic Compound 4 | Breast Cancer (MDA-MB-231) | 35.1 |
| Representative Organoarsenic Compound 5 | Liver Cancer (HepG-2) | 1.14 ± 0.063 |
Note: The compounds in this table are representative of organoarsenic compounds and may not have been synthesized using the Grignard reaction with this compound. This data is provided to illustrate the potential biological activity of this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of Triphenylarsine
This protocol details the synthesis of triphenylarsine from phenylmagnesium bromide and this compound.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
This compound (AsCl₃)
-
Iodine crystal (for initiation)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Set up a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
-
Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by a change in color and gentle refluxing.
-
Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.[1]
-
Add the this compound solution dropwise to the stirred Grignard reagent. A precipitate will form.[1]
-
After the addition is complete, warm the reaction mixture to room temperature and then gently reflux for one hour.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath.
-
Slowly and cautiously add ice-cold water to quench the reaction and decompose any unreacted Grignard reagent and magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Add more diethyl ether and wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
The crude triphenylarsine can be purified by recrystallization from a suitable solvent like ethanol to yield colorless crystals.[1]
-
Mandatory Visualizations
Caption: General reaction pathway for the synthesis of tertiary arsines.
Caption: Experimental workflow for the synthesis of organoarsenic compounds.
References
Application Notes and Protocols: Arsenic Trichloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic trichloride (AsCl₃) is a highly toxic, corrosive, and moisture-sensitive inorganic compound. While historically investigated for a range of potential applications, its role in modern organic synthesis is primarily as a reagent for the formation of organoarsenic compounds, rather than as a catalyst.[1][2] Its extreme toxicity and the availability of more efficient and less hazardous alternatives have limited its use as a Lewis acid catalyst in common reactions like Friedel-Crafts alkylations or acylations.[3][4][5]
These application notes provide an overview of the primary synthetic utility of this compound, focusing on its role as a precursor to organoarsenic compounds. Detailed safety protocols for handling this hazardous material are also provided, alongside an experimental protocol for a representative synthesis.
Safety Precautions and Handling
This compound is extremely toxic, corrosive, and a known carcinogen.[1] It reacts violently with water to release hydrochloric acid and fumes in moist air.[6] All manipulations must be carried out in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) and Engineering Controls:
| Equipment | Specification |
| Ventilation | Operations must be conducted in a certified chemical fume hood. |
| Gloves | Solvent-resistant gloves (e.g., nitrile or neoprene) should be worn. Consult manufacturer for compatibility. |
| Eye Protection | Chemical safety goggles and a face shield are mandatory. |
| Lab Coat | A flame-resistant lab coat should be worn. |
| Storage | Store in a cool, dry, well-ventilated area, away from water and incompatible materials. Keep container tightly sealed.[6] |
| Waste Disposal | All arsenic-containing waste must be disposed of as hazardous waste according to institutional and national guidelines. Neutralization of arsenic halides is complex and should be handled by trained personnel.[6] |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes and seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
| Spill | Evacuate the area. Use appropriate absorbent material for hazardous liquids. Do not use water. Follow institutional guidelines for hazardous material spills. |
Applications in Organic Synthesis: A Reagent for Organoarsenic Compounds
The principal application of this compound in organic synthesis is as a precursor for the synthesis of organoarsenic compounds, such as triarylarsines. These compounds can serve as ligands in coordination chemistry and organometallic catalysis.
A notable example is the synthesis of triphenylarsine (As(C₆H₅)₃), a common ligand in transition metal catalysis.[1][2]
General Reaction Scheme for Triphenylarsine Synthesis
Caption: Reaction scheme for triphenylarsine synthesis.
Experimental Protocols
Synthesis of Triphenylarsine from this compound
This protocol is adapted from established synthetic procedures and should only be performed by trained personnel in a suitable laboratory environment.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound (AsCl₃) | 181.28 | 21.0 mL (45.4 g) | 0.25 |
| Chlorobenzene (C₆H₅Cl) | 112.56 | 75 mL (82.9 g) | 0.74 |
| Sodium (Na) | 22.99 | 10.6 g | 0.46 |
| Benzene (solvent) | 78.11 | 75 mL | - |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Ensure all glassware is dry.
-
Sodium Dispersion: In the flask, add 75 mL of dry benzene and 10.6 g of sodium metal, cut into small pieces. Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.
-
Reactant Addition: In the dropping funnel, prepare a solution of 21.0 mL of this compound in 75 mL of chlorobenzene.
-
Reaction: Slowly add the this compound solution to the refluxing sodium dispersion over a period of 4 hours. The reaction is exothermic. Maintain a gentle reflux.
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 3-4 hours until the sodium is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously add ethanol to quench any unreacted sodium, followed by water.
-
Extraction: Separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation. The crude triphenylarsine can be purified by recrystallization from ethanol.
Experimental Workflow Diagram
Caption: Workflow for triphenylarsine synthesis.
Conclusion
While this compound is a potent Lewis acid, its practical application as a catalyst in organic synthesis is severely limited by its high toxicity and the availability of safer and more effective alternatives. Its primary utility lies in its role as a key precursor for the synthesis of various organoarsenic compounds. Researchers and professionals in drug development should be aware of its limited catalytic scope and handle this substance with extreme caution, adhering to strict safety protocols. The synthesis of triphenylarsine serves as a representative example of its application as a reagent in modern organic chemistry.
References
Application Notes and Protocols: Synthesis of Arsenic-Based Nanocrystals Using an Arsenic Trichloride (AsCl₃) Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic-based nanocrystals, particularly arsenic sulfides (As₂S₃) and arsenic selenides (As₂Se₃), are emerging as materials of significant interest in biomedical research and drug development. Their unique properties, including quantum confinement effects and inherent therapeutic activity, make them promising candidates for applications ranging from bioimaging to cancer therapy.[1][2][3] The encapsulation of arsenic compounds into nanocarriers is a strategy being explored to enhance their delivery to solid tumors and mitigate systemic toxicity.[4] Arsenic sulfide (As₄S₄), a component of traditional medicine, has demonstrated potent antitumor activity by inducing apoptosis.[2][3] This document provides detailed protocols for the synthesis of arsenic-based nanocrystals using arsenic trichloride (AsCl₃) as a precursor, focusing on a hot-injection method adapted from established protocols for analogous metal chalcogenide nanocrystals.[5]
Quantitative Data Summary
The following table summarizes key parameters for the synthesis and properties of arsenic-based nanocrystals. Please note that specific values can be tuned by modifying the experimental conditions.
| Parameter | Arsenic Sulfide (As₂S₃) Nanocrystals | Notes |
| Precursors | This compound (AsCl₃), Sulfur source (e.g., H₂S-oleylamine complex) | The use of a reactive sulfur precursor is crucial for controlled nucleation and growth.[6] |
| Solvent | 1-octadecene (ODE) | A high-boiling, non-coordinating solvent is ideal for hot-injection synthesis.[5] |
| Capping Agent | Oleylamine (OAm) | Stabilizes nanocrystals, prevents aggregation, and controls growth kinetics. |
| Synthesis Temperature | Injection: 120-180 °C; Growth: 100-160 °C | Temperature control is critical for tuning nanocrystal size and morphology.[5] |
| Typical Size Range | 5 - 20 nm | Size is dependent on reaction time, temperature, and precursor concentration. |
| Optical Properties | Quantum confinement-dependent | Absorption and emission spectra are tunable with nanocrystal size. |
| Potential Applications | Cancer therapy, Bioimaging, Photodetectors, Optical fibers | [1][2][3] |
Experimental Protocols
Caution: this compound (AsCl₃) is highly toxic and corrosive. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol 1: Hot-Injection Synthesis of Arsenic Sulfide (As₂S₃) Nanocrystals
This protocol is adapted from the hot-injection synthesis of antimony sulfide (Sb₂S₃) nanocrystals due to the chemical similarities between arsenic and antimony.[5]
Materials:
-
This compound (AsCl₃)
-
1-octadecene (ODE), anhydrous
-
Oleylamine (OAm), technical grade
-
Sulfur precursor: Oleylammonium hydrosulfide (OLAHS) or a solution of elemental sulfur in oleylamine. OLAHS can be prepared by bubbling H₂S gas through oleylamine.[6]
-
Anhydrous methanol or ethanol for washing
-
Anhydrous toluene or hexane for dispersion
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller and thermocouple
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Syringes and needles
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Preparation of the Arsenic Precursor Solution:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of AsCl₃ in anhydrous oleylamine. For example, dissolve 1 mmol of AsCl₃ in 5 mL of oleylamine. Gentle heating may be required for complete dissolution.
-
-
Preparation of the Sulfur Precursor Solution:
-
If using OLAHS, it can be used directly.
-
If using elemental sulfur, dissolve 1.5 mmol of sulfur powder in 5 mL of oleylamine in a separate vial. This may require heating to ~80°C.
-
-
Reaction Setup:
-
Set up a 50 mL three-neck flask with a condenser, a thermocouple adapter, and a rubber septum on a Schlenk line.
-
Add 10 mL of 1-octadecene to the flask.
-
Degas the solvent by heating to 120°C under vacuum for 1 hour.
-
Backfill the flask with an inert gas (Argon or Nitrogen) and maintain a positive pressure throughout the reaction.
-
-
Hot-Injection and Nanocrystal Growth:
-
Inject the arsenic precursor solution into the hot ODE at a set temperature (e.g., 150°C) with vigorous stirring.
-
Immediately following, rapidly inject the sulfur precursor solution into the reaction flask.
-
A color change should be observed, indicating the nucleation of As₂S₃ nanocrystals.
-
Reduce the temperature to a growth temperature (e.g., 120°C) and allow the reaction to proceed for a desired time (e.g., 5-30 minutes). The reaction time will influence the final size of the nanocrystals.
-
-
Isolation and Purification:
-
Quench the reaction by removing the heating mantle and allowing the flask to cool to room temperature.
-
Add 20 mL of anhydrous methanol or ethanol to the reaction mixture to precipitate the nanocrystals.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanocrystal pellet in a minimal amount of anhydrous toluene or hexane.
-
Repeat the precipitation and re-dispersion steps two more times to remove unreacted precursors and excess capping agents.
-
The final purified As₂S₃ nanocrystals can be stored as a colloidal dispersion in an appropriate organic solvent.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow: Hot-Injection Synthesis of As₂S₃ Nanocrystals
Caption: Workflow for the hot-injection synthesis of As₂S₃ nanocrystals.
Signaling Pathway: Apoptosis Induction by Arsenic-Based Nanoparticles
Arsenic compounds, including those in nanoparticle form, are known to induce apoptosis in cancer cells, a key mechanism for their therapeutic effect.[2][3]
References
- 1. nanorh.com [nanorh.com]
- 2. Arsenic sulfide as a potential anti‑cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arsenic sulfide as a potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Advances of Nanomedicines Delivering Arsenic Trioxide for Enhanced Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sustainable scalable synthesis of sulfide nanocrystals at low cost with an ionic liquid sulfur precursor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Laboratory-Scale Preparation of High-Purity Arsenic Trichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: Arsenic trichloride (AsCl₃) is a critical precursor in the synthesis of various organoarsenic compounds, which have applications in pharmaceuticals and materials science.[1][2] The purity of AsCl₃ is paramount, as impurities can lead to undesirable side reactions and affect the quality of the final product. This document provides detailed protocols for the laboratory-scale synthesis of high-purity this compound, focusing on methods that ensure anhydrous conditions and high yields. Safety protocols, essential for handling the highly toxic and corrosive materials involved, are also extensively detailed.
Critical Safety Precautions
This compound and its precursors are extremely hazardous.[3] All manipulations must be performed by trained personnel in a certified chemical fume hood. A comprehensive risk assessment must be completed before commencing any experimental work.
-
Toxicity & Corrosivity: this compound is fatal if swallowed, inhaled, or in contact with skin.[4][5] It causes severe skin burns and eye damage.[4] It is also a suspected carcinogen and may cause genetic defects.[4]
-
Reactivity: AsCl₃ reacts violently with water, hydrolyzing to form toxic and corrosive arsenous acid and hydrochloric acid (HCl).[1][3] All glassware and reagents must be scrupulously dry.[5]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, chemical splash goggles, and a face shield.[5][6] A respirator with an appropriate cartridge for acid gases and inorganic compounds should be used whenever there is a risk of vapor inhalation.[5]
-
Handling: All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[4][7] Use grounded equipment to prevent static discharge.[8]
-
Spill & Waste Management: In case of a spill, absorb the material with dry, inert sand or earth. Do not use water.[5][8] All waste, including rinses and contaminated materials, must be collected in designated, sealed containers and disposed of as hazardous waste according to institutional and governmental regulations.[6]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[5] For eye contact, flush with lukewarm water for at least 15 minutes.[8] If inhaled, move the victim to fresh air.[6] In all cases of exposure, seek immediate medical attention.[4][5]
Overview of Synthetic Routes
Several methods are available for the laboratory preparation of this compound. The choice of method often depends on the available starting materials and the desired purity. The most common routes involve the chlorination of arsenic trioxide (As₂O₃) or elemental arsenic.[1][3] A water-free route, such as the direct chlorination of arsenic, is often preferred for achieving the highest purity.[3]
Table 1: Comparison of Common Synthesis Methods
| Method | Reactants | Key Conditions | Reported Yield | Reported Purity | Reference(s) |
| Direct Chlorination | Elemental Arsenic (As), Chlorine (Cl₂) | 80–85 °C, under negative pressure (optional) | 94–95% | 99.5–99.8% | [1][3][9] |
| Thionyl Chloride Method | Arsenic Trioxide (As₂O₃), Thionyl Chloride (SOCl₂) | Reflux | 94% | High | [1][7] |
| Sulfur Monochloride Method | Arsenic Trioxide (As₂O₃), Sulfur Monochloride (S₂Cl₂) | Reflux | Efficient | Not specified | [1][3] |
| Hydrogen Chloride Method | Arsenic Trioxide (As₂O₃), Hydrogen Chloride (HCl) | Distillation with excess HCl | Not specified | Not specified | [1][3] |
Experimental Protocols
The following protocols describe two reliable methods for producing high-purity this compound.
Protocol 1: Synthesis from Arsenic Trioxide and Thionyl Chloride
This method is convenient for a standard laboratory setting and produces AsCl₃ with high yield.[1][7] Thionyl chloride serves as both a chlorinating agent and a solvent.[7]
Materials and Reagents:
-
Arsenic trioxide (As₂O₃), high purity: 10.0 g
-
Thionyl chloride (SOCl₂), distilled: 20 mL (excess)
-
Anhydrous sodium hydroxide (for scrubber)
-
Argon or Nitrogen gas supply
Apparatus:
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser
-
Septum and gas inlet/outlet needles
-
Distillation apparatus (short path)
-
Heating mantle
-
Gas scrubber/trap containing NaOH solution
Procedure:
-
Setup: Assemble the round-bottom flask with the stir bar and reflux condenser under a constant, positive pressure of inert gas (Argon or Nitrogen). All glassware must be oven-dried before use. Vent the apparatus through a gas scrubber.
-
Charging the Reactor: Add 10.0 g of arsenic trioxide to the flask.
-
Reaction: With stirring, add 20 mL of thionyl chloride to the flask via syringe or dropping funnel over 5 minutes.[7]
-
Reflux: Heat the mixture to reflux using the heating mantle. The reaction can be slow; continue to reflux with stirring until all the solid arsenic trioxide has dissolved, which may take up to 24 hours.[7] The completion is indicated by the formation of a brown solution.[7]
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Reconfigure the apparatus for distillation, ensuring the system remains under an inert atmosphere.
-
First, distill off the excess thionyl chloride (boiling point ~76 °C) by heating the flask to approximately 120 °C.[7]
-
Change the receiving flask and then increase the temperature to distill the this compound product at its boiling point (~130 °C).[1][7] A yield of approximately 17.2 g (94%) can be expected.[7]
-
-
Storage: Collect the distilled, colorless AsCl₃ in a pre-weighed, dry glass container (e.g., an ampule) and seal it under an inert atmosphere.[7]
Protocol 2: Direct Chlorination of Elemental Arsenic
This water-free method is capable of producing very high-purity this compound and is suitable for industrial applications.[3][9] This protocol is adapted from a patented process emphasizing safety through negative pressure.[9]
Materials and Reagents:
-
Elemental Arsenic (As), chunky shape, high purity
-
Chlorine (Cl₂) gas, dry
-
Argon or Nitrogen gas supply
Apparatus:
-
Jacketed glass reactor with gas inlet and outlet tubes
-
Condenser connected to a receiving flask
-
Gas flow controller for chlorine
-
Heating/cooling circulator for the reactor jacket
-
Vacuum pump (optional, for negative pressure operation)
-
Gas scrubber/trap
Procedure:
-
Setup: Assemble the reactor and condenser. Ensure the entire system is purged with dry inert gas to remove air and moisture. The outlet must be connected to a scrubber to neutralize unreacted chlorine and any AsCl₃ vapors.
-
Charging the Reactor: Add the elemental arsenic to the reactor.
-
Reaction Initiation: Heat the reactor to a starting temperature of 80–85 °C using the circulator.[9]
-
Chlorination: Slowly introduce a controlled stream of dry chlorine gas into the reactor. The reaction is exothermic.[7] Maintain the reaction temperature between 80-85 °C by adjusting the chlorine flow rate and/or the circulator temperature.
-
Product Collection: The this compound product will form and can be distilled directly from the reaction zone and collected in the receiving flask.
-
Purification: The collected crude product can be further purified by a second fractional distillation under normal pressure, collecting the fraction boiling at 130-131 °C.[9] This process can yield a product with a purity of 99.5-99.8%.[9]
-
Storage: Store the purified, colorless liquid under an inert atmosphere in a sealed, dry container.
Product Characterization & Properties
The purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace metal analysis.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | AsCl₃ | [1] |
| Molar Mass | 181.28 g/mol | [1] |
| Appearance | Colorless, oily liquid that fumes in moist air | [1][3] |
| Density | 2.163 g/cm³ | [1] |
| Melting Point | -16.2 °C | [1] |
| Boiling Point | 130.2 °C | [1] |
| Solubility in Water | Hydrolyzes | [1] |
| Solubility | Soluble in alcohol, ether, chloroform, CCl₄ | [1] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the laboratory-scale synthesis and purification of high-purity this compound.
Caption: General workflow for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemos.de [chemos.de]
- 7. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. CN100569660C - Preparation method of high-purity this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Handling the Moisture Sensitivity of Arsenic Trichloride in Reactions
This guide is intended for researchers, scientists, and drug development professionals working with arsenic trichloride (AsCl₃). It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to safely and effectively manage its high moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
This compound readily reacts with water in a hydrolysis reaction. This reaction breaks down the this compound molecule, forming arsenous acid (As(OH)₃) and hydrochloric acid (HCl).[1][2] This reaction not only consumes your starting material, reducing the yield of your desired product, but the generation of corrosive HCl gas can also lead to pressure buildup and potential side reactions. Even exposure to moist air can cause this compound to fume as it reacts with atmospheric moisture.[1][2]
Q2: What are the visible signs of moisture contamination in my this compound or reaction?
Visible signs of moisture contamination include:
-
Fuming: this compound will fume in the presence of moist air, producing a white, corrosive vapor.[1][2]
-
Cloudiness: A previously clear solution containing this compound may become cloudy or form a precipitate as arsenous acid is formed.
-
Color Change: While pure this compound is a colorless, oily liquid, impure samples may appear yellow.[1] Significant color changes during your reaction that are not expected could indicate side reactions caused by moisture.
Q3: How can I purify this compound that may have been exposed to moisture?
The most effective method for purifying this compound is distillation under an inert atmosphere (e.g., nitrogen or argon).[2] It is crucial to use oven-dried glassware and a Schlenk line or glovebox to prevent re-exposure to moisture during the process. The boiling point of this compound is 130.2 °C.
Q4: What is the primary safety concern when quenching a reaction containing this compound?
The primary safety concern is the highly exothermic and rapid reaction with water, which generates significant amounts of toxic and corrosive hydrochloric acid gas. Quenching must be done slowly, at a low temperature, and with a less reactive quenching agent before the addition of water.
Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses common problems encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Moisture contamination: The most likely cause is the hydrolysis of this compound. | - Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. - Use anhydrous solvents that have been properly dried and stored. - Perform the entire reaction under a strictly inert atmosphere (Schlenk line or glovebox). - Purify the this compound by distillation if it is old or has been potentially exposed to air. |
| Formation of a white precipitate at the start of the reaction | Hydrolysis of this compound: The white solid is likely arsenous acid. | - The reaction should be stopped. The presence of significant hydrolysis products will likely prevent the desired reaction from proceeding efficiently. - Review your experimental setup and procedures to identify the source of moisture. |
| Inconsistent results between batches | Variable moisture content: Inconsistent levels of moisture in reagents or solvents. | - Standardize your procedure for drying solvents and handling reagents. - Use freshly opened bottles of anhydrous solvents or re-dry them before use. - If possible, quantify the water content of your solvent using a Karl Fischer titrator. |
| Pressure buildup in the reaction vessel | Generation of HCl gas: Hydrolysis of this compound produces HCl gas. | - Ensure the reaction is properly vented through a bubbler to prevent pressure buildup. - The rate of addition of reagents should be slow to control the rate of gas evolution. |
Impact of Moisture on Reaction Yield (Qualitative)
| Water Content in Solvent | Expected Product Yield | Purity of Crude Product | Observations |
| Anhydrous (<10 ppm) | High | High | Clean reaction profile, minimal side products. |
| Moderately Dry (10-50 ppm) | Reduced | Moderate | Some formation of hydrolysis byproducts may be observed. |
| Wet (>50 ppm) | Very Low to None | Low | Significant precipitate (arsenous acid), fuming, potential for complex mixture of products. |
Experimental Protocols
Protocol 1: General Setup for a Moisture-Sensitive Reaction using a Schlenk Line
This protocol outlines the fundamental steps for setting up a reaction vessel to be free of atmospheric moisture and oxygen.
Materials:
-
Schlenk flask and other required glassware (e.g., dropping funnel, condenser)
-
High-vacuum grease
-
Schlenk line with a dual vacuum/inert gas manifold
-
Heat gun or oven
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours (preferably overnight).
-
Assembly: While still hot, assemble the glassware, lightly greasing all joints.
-
Connection to Schlenk Line: Securely attach the reaction flask to the Schlenk line via thick-walled tubing.
-
Evacuation and Heating: Open the flask to the vacuum line and gently heat the entire surface of the glassware with a heat gun for several minutes to drive off any adsorbed water.
-
Inert Gas Backfill: Close the vacuum tap and slowly open the inert gas tap to fill the flask with nitrogen or argon. You should see the gas bubbling through the bubbler on the Schlenk line.
-
Purge Cycles: Repeat the evacuation and backfilling cycle at least three times to ensure a completely inert atmosphere.
-
Positive Pressure: After the final cycle, leave the flask under a slight positive pressure of inert gas, indicated by a slow, steady bubbling rate in the bubbler.
Protocol 2: Synthesis of Triphenylarsine from this compound
This reaction is a classic example that requires strict anhydrous conditions.
Reaction: AsCl₃ + 3 PhMgBr → As(C₆H₅)₃ + 3 MgBrCl
Materials:
-
This compound (distilled)
-
Anhydrous diethyl ether
-
Phenylmagnesium bromide solution in diethyl ether
-
Oven-dried Schlenk flasks and syringes
-
Inert atmosphere (Schlenk line or glovebox)
Procedure:
-
Setup: Assemble a three-necked Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to the Schlenk line. Prepare the apparatus as described in Protocol 1.
-
Reagent Preparation: In the inert atmosphere, draw the required volume of this compound into a dry, nitrogen-flushed syringe.
-
Reaction Initiation: Add anhydrous diethyl ether to the reaction flask via cannula or syringe. Cool the flask to 0 °C in an ice bath.
-
Slow Addition: Slowly add the this compound to the stirred diethyl ether.
-
Grignard Addition: Add the phenylmagnesium bromide solution to the dropping funnel via cannula. Add the Grignard reagent dropwise to the this compound solution over at least 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Quenching (see Protocol 3): Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to yield pure triphenylarsine.
Protocol 3: Safe Quenching of this compound Reactions
This protocol describes a safe method for neutralizing unreacted this compound and reactive intermediates.
Materials:
-
Isopropanol
-
Saturated aqueous ammonium chloride solution or water
-
Large beaker or flask for quenching
-
Stir plate
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initial Quench with Alcohol: While stirring vigorously, slowly add isopropanol to the reaction mixture. This will react with any remaining reactive intermediates in a more controlled manner than water.
-
Aqueous Quench: Once the initial exothermic reaction has subsided, slowly and dropwise add a saturated aqueous solution of ammonium chloride or water. Continue to cool and stir the mixture.
-
Neutralization: After the reaction is fully quenched, the mixture can be neutralized with a base (e.g., sodium bicarbonate) if necessary, before proceeding with the workup.
Visualizations
Hydrolysis of this compound
Caption: The reaction of this compound with water to form arsenous acid and hydrochloric acid.
Experimental Workflow for Moisture-Sensitive Reactions
Caption: A generalized workflow for performing a reaction with moisture-sensitive this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in this compound reactions.
References
Technical Support Center: Purification of Arsenic Trichloride by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the purification of arsenic trichloride (AsCl₃) via fractional distillation. Due to the extremely hazardous nature of this compound, all procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound and why is fractional distillation a suitable purification method?
A1: this compound has a boiling point of approximately 130.2°C.[1] Fractional distillation is effective for its purification because it can separate AsCl₃ from impurities with different boiling points. This method is particularly useful when the boiling points of the components in the mixture are relatively close.
Q2: What are the primary hazards associated with this compound?
A2: this compound is highly toxic if inhaled, ingested, or absorbed through the skin.[2] It is also corrosive and reacts with moisture in the air to produce hydrochloric acid and arsenous acid, which are also hazardous.[1] It is classified as an extremely hazardous substance.
Q3: Why is a dry, inert atmosphere crucial during the distillation of this compound?
A3: this compound readily hydrolyzes in the presence of water or moisture to form arsenous acid and hydrochloric acid.[1] This not only contaminates the product but also creates a corrosive and hazardous environment. Performing the distillation under a dry, inert atmosphere (e.g., argon or nitrogen) prevents this reaction.
Q4: What are some common impurities found in crude this compound?
A4: Common impurities can include unreacted starting materials from its synthesis, such as arsenic trioxide (As₂O₃), hydrochloric acid (HCl), thionyl chloride (SOCl₂), or disulfur dichloride (S₂Cl₂).[1] The nature of the impurities will depend on the synthetic route used to prepare the crude AsCl₃.
Q5: What type of material should the distillation apparatus be made of?
A5: The distillation apparatus should be constructed from materials resistant to corrosion by this compound and hydrochloric acid. All-glass setups are common. For column packing, materials like glass beads or chemically resistant structured packing (e.g., PTFE) are suitable.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is cloudy or fuming. | Contamination with water/moisture leading to hydrolysis. | Ensure the entire apparatus is thoroughly dried before use. Maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the distillation process. |
| Distillation rate is too slow or stalling. | Insufficient heating. Heat loss from the fractionating column. | Gradually increase the heating mantle temperature. Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[4][5] |
| Sudden, violent boiling (bumping). | Uneven heating. Lack of boiling chips or magnetic stirring. | Use a heating mantle for uniform heating. Add inert boiling chips or use a magnetic stirrer to ensure smooth boiling. Never add boiling chips to a hot liquid. |
| Poor separation of fractions (incorrect boiling point reading). | Thermometer bulb is incorrectly positioned. Distillation rate is too fast. Inefficient fractionating column. | The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[4] Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column). |
| Product loss or low yield. | Leaks in the apparatus. Significant hold-up in the fractionating column. | Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary. For smaller quantities, consider that a significant portion may wet the surface of the column packing. |
| Corrosion of equipment. | Use of incompatible materials. Hydrolysis leading to the formation of corrosive acids. | Ensure all components of the apparatus are made of corrosion-resistant materials. Strictly maintain anhydrous conditions to prevent the formation of hydrochloric acid. |
Quantitative Data
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Formula | Boiling Point (°C) | Molar Mass ( g/mol ) | Notes |
| This compound | AsCl₃ | 130.2 | 181.28 | The desired product.[1] |
| Arsenic Trioxide | As₂O₃ | 465 (sublimes) | 197.84 | A common solid impurity from synthesis. |
| Hydrochloric Acid | HCl | -85.05 | 36.46 | Can be present from synthesis or hydrolysis. |
| Thionyl Chloride | SOCl₂ | 76 | 118.97 | A potential impurity from certain synthetic routes. |
| Disulfur Dichloride | S₂Cl₂ | 138 | 135.04 | Another potential impurity from specific syntheses. |
Table 2: Vapor Pressure of this compound
| Temperature (°C) | Vapor Pressure (mmHg) |
| 20 | 8.78 |
| 40 | 25.5 |
| 60 | 65.8 |
| 80 | 151.5 |
| 100 | 316.2 |
| 130.2 | 760 |
Note: Vapor pressure data is calculated based on the Antoine equation parameters for this compound.[6][7]
Experimental Protocol: Purification of this compound by Fractional Distillation
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with glass beads)
-
Distillation head with condenser and receiving flask(s)
-
Heating mantle with a stirrer
-
Thermometer
-
Inert gas source (argon or nitrogen) with a bubbler
-
Schlenk line or similar apparatus for handling air-sensitive compounds
-
Appropriate PPE (chemical resistant gloves, flame-resistant lab coat, safety goggles, face shield)
Procedure:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven and assemble the fractional distillation apparatus while still warm, flushing with a dry, inert gas.
-
Place the crude this compound and a magnetic stir bar in the round-bottom flask.
-
Connect the flask to the fractionating column, followed by the distillation head, condenser, and receiving flask.
-
Ensure all joints are securely clamped.
-
Position the thermometer correctly in the distillation head.
-
Connect the inert gas source to the distillation apparatus, with the outlet leading to a bubbler to maintain a slight positive pressure.
-
-
Distillation:
-
Begin stirring the crude this compound.
-
Slowly heat the round-bottom flask using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.
-
Collect any initial low-boiling fractions in a separate receiving flask. The temperature should then stabilize.
-
When the temperature reaches the boiling point of this compound (approximately 130°C), switch to a clean receiving flask to collect the purified product. A distillation temperature of around 135°C under positive argon pressure has been reported to yield a colorless oil.[8]
-
Maintain a slow and steady distillation rate for optimal separation.
-
Once the majority of the this compound has distilled and the temperature begins to rise again, or if the distillation pot is nearly dry, stop the heating.
-
Never distill to dryness.
-
-
Shutdown and Cleanup:
-
Allow the apparatus to cool completely under the inert atmosphere.
-
Carefully dismantle the apparatus in a fume hood.
-
The purified this compound should be stored in a tightly sealed container under an inert atmosphere.
-
Neutralize any residue and clean the glassware according to appropriate safety protocols for arsenic compounds.
-
Visualizations
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. Arsenic chloride (AsCl3) | AsCl3 | CID 24570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mitroindustries.com [mitroindustries.com]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Reaction Mixtures Containing Arsenic Trichloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of arsenic trichloride (AsCl₃) impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: I've completed my reaction in an organic solvent and need to remove unreacted this compound. What is the most common and effective method?
A1: The most common and effective method for removing this compound from a reaction mixture is through an aqueous workup. This compound reacts rapidly with water in a process called hydrolysis.[1] This reaction converts the this compound into arsenous acid (As(OH)₃) and hydrochloric acid (HCl), both of which are water-soluble and can be separated from your organic product.[1]
Q2: How does the aqueous workup remove this compound?
A2: The underlying principle is the chemical transformation of the organic-soluble this compound into water-soluble inorganic arsenic species. The hydrolysis reaction is as follows:
AsCl₃ + 3H₂O → As(OH)₃ + 3HCl[1]
By adding water to your reaction mixture (a process often referred to as "quenching"), the AsCl₃ is converted. You can then use a separatory funnel to separate the aqueous layer, containing the arsenic byproducts, from the organic layer, which retains your desired product.[2][3]
Q3: Are there any safety concerns I should be aware of during the aqueous workup of this compound?
A3: Yes, safety is paramount when handling arsenic compounds. The hydrolysis of this compound generates hydrochloric acid, which is corrosive. The reaction can also be exothermic, so it is crucial to perform the quenching step slowly and with cooling (e.g., in an ice bath) to control the heat generated. Furthermore, arsenic compounds are highly toxic and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
Q4: Can I use a basic aqueous solution (e.g., sodium bicarbonate) for the workup?
A4: While a basic solution will neutralize the hydrochloric acid formed during hydrolysis, it is generally recommended to start with a neutral water or brine wash. This is because adding a base directly to the reaction mixture could potentially lead to a vigorous and difficult-to-control reaction, especially if there is a large amount of unreacted this compound. A stepwise approach is often safer: first, quench with water or brine, and then wash the separated organic layer with a dilute basic solution like sodium bicarbonate to remove any residual acid.[2]
Q5: My desired product has some solubility in water. How can I minimize product loss during the aqueous workup?
A5: To reduce the loss of a water-soluble organic product, you can use a saturated sodium chloride solution (brine) for the washes instead of plain deionized water. The high salt concentration in brine decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."[2] This will help to keep more of your product in the organic phase.
Q6: After the aqueous workup, how can I be sure all the water is removed from my organic layer?
A6: After separating the organic layer, it will be saturated with a small amount of water. To remove this residual water, you should treat the organic layer with a drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, there is still water present. Continue adding the drying agent until some of it remains free-flowing as a fine powder.[2] Afterwards, you can filter off the drying agent to obtain a dry organic solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Emulsion formation during aqueous workup | The organic solvent and aqueous layer are not separating cleanly, often due to high concentrations of reagents or byproducts. | Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Let the mixture stand for a longer period. If the emulsion persists, you can try filtering the mixture through a pad of Celite. |
| Product seems to be lost after workup | The desired product may have some water solubility, or it may have been hydrolyzed under the aqueous conditions. | Check the pH of the aqueous layer; if your product is acid-sensitive, the generated HCl could be an issue. Consider using brine for the washes to minimize product loss to the aqueous phase.[2] If possible, analyze a small sample of the aqueous layer to see if your product is present. |
| Residual arsenic detected in the final product | A single aqueous wash may not be sufficient to remove all the arsenic species. | Perform multiple washes with water or brine. Three washes are typically recommended for efficient removal of water-soluble impurities. Ensure thorough mixing during each wash to maximize the transfer of arsenic species into the aqueous layer. |
| The reaction is very vigorous and difficult to control during quenching | The hydrolysis of this compound is exothermic, and adding water too quickly can lead to a rapid increase in temperature and pressure. | Always perform the quench in a flask that is being cooled in an ice bath. Add the water or aqueous solution slowly, dropwise, with vigorous stirring to dissipate the heat effectively. |
Quantitative Data on Removal Methods
While specific quantitative data for every possible reaction mixture is not feasible, the following table provides an overview of the expected efficiency of common removal techniques for this compound. The primary method, aqueous workup, relies on the chemical conversion of AsCl₃ into water-soluble forms.
| Method | Principle of Removal | Typical Efficiency | Key Considerations |
| Aqueous Workup (Hydrolysis) | Chemical conversion of AsCl₃ to water-soluble As(OH)₃ and HCl. | High (>99% with multiple washes) | The number of washes is critical. The efficiency depends on the partitioning of the arsenic species between the organic and aqueous phases. |
| Distillation | Separation based on differences in boiling points. | Variable | Effective if the desired organic product has a significantly different boiling point than AsCl₃ (130.2 °C) and is thermally stable.[5] |
| Adsorption (e.g., activated carbon) | Physical binding of arsenic species to a solid support. | Can be effective, but less common for this specific application in organic synthesis. | May require specific adsorbents and conditions. Primarily used for purification of AsCl₃ itself rather than its removal from a reaction mixture. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removing this compound
This protocol describes a general procedure for quenching a reaction containing this compound and removing the resulting arsenic species through liquid-liquid extraction.
Materials:
-
Reaction mixture in an organic solvent
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Cool the Reaction Mixture: Place the reaction flask in an ice bath and cool the mixture to 0-5 °C with stirring.
-
Quench the Reaction: Slowly add deionized water dropwise to the cold reaction mixture with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue adding water until no further exothermic reaction is observed.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
First Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently at first, then more vigorously for about 1 minute. Place the funnel back on a ring stand and allow the layers to separate completely.
-
Separate the Layers: Drain the lower (aqueous) layer into a designated waste container.
-
Second and Third Washes: Add a fresh portion of deionized water (or brine to minimize product loss) to the organic layer remaining in the separatory funnel. Repeat the shaking and separation process as described in steps 4 and 5. Perform a third wash in the same manner.
-
Dry the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (or sodium sulfate) and swirl the flask. Continue adding the drying agent until it no longer clumps together.
-
Isolate the Product: Filter the organic solution to remove the drying agent. The resulting filtrate is your organic product solution, which can then be concentrated under reduced pressure to yield the crude product. Further purification (e.g., by chromatography or crystallization) may be necessary.
Visualizations
Caption: Workflow for Aqueous Removal of this compound.
Caption: Chemical Basis for this compound Removal.
References
Technical Support Center: Arsenic Trichloride (AsCl3) Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of arsenic trichloride (AsCl3) during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (AsCl3) decomposition?
A1: The primary causes of AsCl3 decomposition are exposure to moisture (water) and light.[1][2] AsCl3 reacts vigorously with water, including atmospheric humidity, in a process called hydrolysis.[3][4][5] This reaction produces arsenous acid (As(OH)₃) and corrosive hydrochloric acid (HCl) vapor.[6][7][8] Exposure to ultraviolet light can also promote decomposition.[9] Additionally, heating AsCl3 can lead to decomposition, releasing highly toxic fumes of arsenic and hydrogen chloride.[9][10]
Q2: I noticed that my AsCl3 is fuming and appears yellowish. What does this indicate?
A2: Fuming in moist air is a clear visual indicator that the AsCl3 is undergoing hydrolysis due to contact with moisture.[1][3][10] The white fumes are a result of the formation of hydrochloric acid and arsenous acid.[3] A yellowish or cloudy appearance in the normally colorless liquid can also signify the presence of impurities or decomposition products.[3]
Q3: What are the recommended long-term storage conditions for AsCl3?
A3: For long-term stability, AsCl3 should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[2][11] It is crucial to protect it from moisture, direct sunlight, and heat.[1][2] To minimize contact with atmospheric moisture, storing the container under an inert atmosphere, such as nitrogen or argon, is highly recommended.[2][12] The storage area should be a designated corrosives area.
Q4: Can I use a standard laboratory refrigerator for storing AsCl3?
A4: While a cool environment is necessary, a standard laboratory refrigerator is not ideal unless it is specifically designed for the storage of flammable or highly corrosive materials and is explosion-proof. The primary concern is ensuring the container is absolutely airtight to prevent moisture from the refrigerator's atmosphere from causing decomposition. A desiccator cabinet stored within a cool, ventilated chemical storage area is a more suitable option.
Q5: What materials are incompatible with AsCl3?
A5: AsCl3 is incompatible with a range of materials, including:
-
Water and moisture: Leads to rapid hydrolysis.[3]
-
Strong oxidizing agents and strong acids. [1]
-
Bases and ammonia. [1]
-
Active metals: Such as sodium, potassium, and aluminum, which can cause explosive reactions.[9][13]
-
Alcohols: Reacts to form esters.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| White fumes emanating from the container upon opening. | Exposure to atmospheric moisture. | Immediately handle the container in a fume hood with appropriate personal protective equipment (PPE). If transferring, ensure the receiving container and all equipment are scrupulously dry. Consider purging the container headspace with an inert gas before sealing. |
| The liquid has turned yellow or cloudy. | Presence of decomposition products or impurities. | The purity of the AsCl3 is compromised. For applications requiring high purity, purification by distillation under an inert atmosphere may be necessary. Refer to the experimental protocols section for more details. |
| Corrosion is observed on the container cap or surrounding storage area. | Leakage of HCl vapor due to decomposition. | Inspect the container for any breaches in the seal. If the container is compromised, transfer the AsCl3 to a new, dry, and appropriate container in a fume hood. Neutralize any spills with a suitable agent like sodium bicarbonate before cleaning. |
| A solid precipitate has formed in the liquid. | Advanced decomposition, likely due to significant water contamination. | The AsCl3 is significantly decomposed. The solid is likely arsenous acid or arsenic trioxide. The material is likely unsuitable for most applications without extensive purification. Dispose of the material according to institutional and local regulations for hazardous waste. |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of Anhydrous AsCl3
Objective: To provide a standardized procedure for the safe handling and transfer of anhydrous AsCl3 to minimize exposure and prevent decomposition.
Materials:
-
Anhydrous this compound (AsCl3) in a sealed container
-
Dry, clean glass or PTFE container for transfer
-
Inert gas source (Nitrogen or Argon) with a delivery system
-
Schlenk line or glove box
-
Dry syringes and needles
-
Appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat.
Procedure:
-
Preparation:
-
Ensure all glassware and equipment are thoroughly dried in an oven at >100°C for several hours and cooled under a stream of inert gas or in a desiccator.
-
The handling area (fume hood, Schlenk line, or glove box) must be clean and dry.
-
-
Inert Atmosphere:
-
If using a Schlenk line, connect the AsCl3 container and the receiving flask to the line. Evacuate and backfill with inert gas at least three times to ensure an inert atmosphere.
-
If using a glove box, ensure the antechamber is properly purged and the atmosphere is dry.
-
-
Transfer:
-
Under a positive pressure of inert gas, carefully open the AsCl3 container.
-
Using a dry syringe or cannula, slowly withdraw the desired amount of AsCl3.
-
Transfer the AsCl3 to the receiving flask.
-
Seal the receiving flask under the inert atmosphere.
-
-
Storage of Aliquots:
-
For short-term storage of smaller quantities, ampules sealed under vacuum or inert gas are recommended.[14]
-
Ensure the primary container of AsCl3 is securely sealed, with the cap reinforced with paraffin film, and stored under appropriate conditions.
-
Protocol 2: Purification of AsCl3 by Distillation
Objective: To purify AsCl3 from non-volatile impurities and decomposition products.
Materials:
-
Impure AsCl3
-
Distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line
Procedure:
-
Setup:
-
Assemble a distillation apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere.
-
Connect the apparatus to a Schlenk line to maintain an inert atmosphere throughout the distillation.
-
-
Distillation:
-
Transfer the impure AsCl3 to the distilling flask under an inert atmosphere.
-
Heat the flask gently with a heating mantle.
-
Collect the fraction that distills at the boiling point of AsCl3 (130.2°C).[4]
-
-
Collection and Storage:
-
Collect the purified, colorless AsCl3 in a dry receiving flask under an inert atmosphere.
-
Store the purified product in a tightly sealed container under an inert atmosphere as described in the storage recommendations.
-
Visual Guides
Caption: Primary pathways for the decomposition of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The ease of hydrolysis of trichlorides of group - 15 elements decrease in the order [allen.in]
- 3. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CN100569660C - Preparation method of high-purity this compound - Google Patents [patents.google.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. US1852183A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. General Chemical Procedures | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. This compound - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. moravek.com [moravek.com]
- 14. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Reaction Conditions for Arsenic Trichloride with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction of arsenic trichloride (AsCl₃) with various alcohols to synthesize arsenite esters. All procedures involving this compound must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction between this compound and an alcohol?
A1: this compound reacts with three equivalents of an alcohol (ROH) to form a trialkyl or triaryl arsenite ester [As(OR)₃] and three equivalents of hydrogen chloride (HCl). A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct and drive the reaction to completion.[1]
General Reaction Scheme: AsCl₃ + 3 ROH + 3 Base → As(OR)₃ + 3 Base·HCl
Q2: Why is it crucial to use anhydrous conditions for this reaction?
A2: this compound is highly sensitive to moisture and will readily hydrolyze in the presence of water to form arsenous acid and hydrochloric acid.[2][3] This side reaction will consume your starting material and significantly reduce the yield of the desired arsenite ester. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.[3]
Hydrolysis Reaction: AsCl₃ + 3 H₂O → As(OH)₃ + 3 HCl[2]
Q3: What is the role of a tertiary amine base (e.g., pyridine, triethylamine) in the reaction?
A3: A tertiary amine base serves as an acid scavenger, neutralizing the hydrogen chloride gas produced during the reaction.[1] The formation of the amine hydrochloride salt is often a driving force for the reaction, shifting the equilibrium towards the formation of the arsenite ester.
Q4: What are some common alcohols used in this reaction?
A4: A variety of primary, secondary, and tertiary alcohols can be used, as well as phenols, to produce the corresponding arsenite esters. Examples include methanol, ethanol, butanol, and phenol (for the synthesis of triphenylarsine precursors).[4] The reactivity may vary depending on the steric hindrance of the alcohol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of moisture: AsCl₃ hydrolyzed before reacting with the alcohol.[2][3] 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Loss of volatile product: Low boiling point esters may be lost during workup or if the reaction is heated without a condenser. 4. Sub-optimal stoichiometry: Incorrect ratio of alcohol or base to AsCl₃. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[3] 2. Monitor the reaction by TLC or GC-MS to determine completion. If necessary, increase the reaction time or temperature incrementally. 3. Use a reflux condenser and perform distillations at appropriate temperatures and pressures. 4. Use a slight excess of the alcohol (e.g., 3.1 equivalents) and the base to ensure complete reaction of the AsCl₃. |
| Cloudy or Discolored Product | 1. Formation of arsenic oxychloride (AsOCl): Can occur from a redistribution reaction with arsenic trioxide (As₂O₃), which may be present as an impurity or form from partial hydrolysis.[2][3] 2. Presence of amine hydrochloride salt: The salt may not have been fully removed during workup. 3. Decomposition of the product: Some arsenite esters can be sensitive to heat or light. | 1. Use high-purity, freshly distilled this compound. Maintain strictly anhydrous conditions. 2. Filter the reaction mixture to remove the precipitated amine hydrochloride salt before product isolation. Wash the crude product with a suitable solvent to remove any remaining salt. 3. Purify the product using distillation under reduced pressure to minimize thermal stress. Store the purified product under an inert atmosphere and protected from light. |
| Difficulty in Product Purification | 1. Similar boiling points of product and impurities: Co-distillation may occur. 2. Product is a viscous oil or solid: May be difficult to handle and purify by distillation. | 1. Use fractional distillation for better separation.[5][6] Alternatively, consider column chromatography on a suitable stationary phase. 2. For non-volatile products, purification can be attempted by recrystallization from an appropriate solvent or by washing with suitable solvents to remove impurities. |
| Reaction is very slow or does not initiate | 1. Low reactivity of the alcohol: Sterically hindered alcohols may react slower. 2. Low reaction temperature. | 1. Consider using a more reactive alkoxide (e.g., sodium alkoxide) instead of the alcohol and base. 2. Gently warm the reaction mixture. Monitor the reaction progress carefully as it may become exothermic once initiated. |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis of trialkyl/triaryl arsenites from this compound.
Detailed Methodologies
1. Synthesis of Triethyl Arsenite
-
Materials: this compound, absolute ethanol, anhydrous pyridine, anhydrous diethyl ether.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, place a solution of this compound in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the flask in an ice bath.
-
A solution of absolute ethanol and anhydrous pyridine in diethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
The precipitated pyridine hydrochloride is removed by filtration under an inert atmosphere.
-
The diethyl ether is removed from the filtrate by distillation.
-
The resulting crude triethyl arsenite is purified by fractional distillation under reduced pressure.
-
2. Synthesis of Triphenylarsine (Illustrative of Aryl Derivative Precursor Synthesis)
-
Materials: this compound, chlorobenzene, sodium metal, anhydrous benzene.
-
Procedure:
-
A Wurtz-like reaction can be employed.[4]
-
This compound is reacted with chlorobenzene in the presence of sodium metal as a reducing agent in a suitable solvent like anhydrous benzene.[4]
-
The reaction mixture is typically refluxed for an extended period.
-
After the reaction is complete, the mixture is filtered to remove sodium chloride and any unreacted sodium.
-
The solvent is removed from the filtrate, and the crude triphenylarsine can be purified by recrystallization.
-
Data Presentation
The following table summarizes general reaction parameters. Specific quantitative data for a range of alcohols is sparse in the available literature, and yields are highly dependent on the specific experimental conditions and the scale of the reaction.
| Alcohol | Base | Solvent | General Conditions | Expected Product |
| Methanol | Pyridine/Triethylamine | Diethyl ether | Cooled initially, then stirred at room temperature | Trimethyl arsenite |
| Ethanol | Pyridine/Triethylamine | Diethyl ether | Cooled initially, then stirred at room temperature | Triethyl arsenite |
| n-Butanol | Pyridine/Triethylamine | Diethyl ether | Cooled initially, then stirred at room temperature | Tri-n-butyl arsenite |
| Phenol | Sodium (to form phenoxide) | Benzene | Reflux | Triphenyl arsenite |
| Ethylene Glycol | Pyridine | Diethyl ether | Cooled initially, then stirred at room temperature | Cyclic arsenite esters[1] |
Mandatory Visualization
Logical Relationship for Troubleshooting Low Yield
The following diagram illustrates a logical workflow for troubleshooting low product yield in the synthesis of arsenite esters.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Triphenylarsine - Wikipedia [en.wikipedia.org]
- 5. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 6. vernier.com [vernier.com]
Technical Support Center: Managing Exothermic Reactions with Arsenic Trichloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving arsenic trichloride. The information is presented in a question-and-answer format for troubleshooting common issues, alongside experimental protocols and safety workflows.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a rapid, unexpected temperature increase. What should I do?
A1: An unexpected temperature spike indicates a potential runaway reaction. Your immediate priorities are personal safety and bringing the reaction under control.
-
Immediate Actions:
-
Ensure your personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat, is properly worn.
-
If the reaction is on a small scale, immediately apply external cooling by lowering the reaction vessel into an ice bath. Be prepared for vigorous boiling.
-
If the temperature continues to rise uncontrollably, evacuate the immediate area and alert your lab's safety officer.
-
Do NOT add water to the reaction, as this compound reacts violently with moisture, which can exacerbate the situation.[1][2][3]
-
Q2: How can I prevent thermal runaway when working with this compound?
A2: Proactive measures are key to preventing thermal runaway.
-
Preventative Strategies:
-
Slow Addition: Add the this compound or other reactive reagents dropwise or in small portions to a well-stirred reaction mixture. This allows the heat generated to dissipate.
-
Adequate Cooling: Always have a cooling bath (e.g., ice-water, dry ice/acetone) on standby and use it to maintain the desired reaction temperature.
-
Dilution: Running the reaction in an appropriate, dry, and inert solvent can help to absorb and dissipate the heat generated.
-
Monitoring: Continuously monitor the internal temperature of the reaction using a thermocouple. Do not rely on the temperature of the external cooling bath.
-
Scale: Perform a small-scale trial run to understand the reaction's thermal profile before attempting a larger-scale synthesis.[4]
-
Q3: What are the signs of a developing exothermic event that I should watch for?
A3: Early detection is crucial. Be vigilant for the following signs:
-
A steady and uncontrolled rise in the internal reaction temperature.
-
A sudden increase in the rate of gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, especially if the reaction temperature is below the solvent's boiling point.
-
Fuming from the reaction vessel. This compound fumes in moist air.[1][2]
Q4: How should I properly quench a reaction containing this compound?
A4: Quenching must be done carefully to avoid a violent reaction.
-
Quenching Protocol:
-
Cool the reaction mixture to 0°C or below using an ice bath.
-
Slowly add a high-boiling point, inert solvent such as toluene to dilute the reaction mixture.
-
Under an inert atmosphere, slowly add a quenching agent like isopropanol or ethanol.[5]
-
Once the initial reactivity has subsided, a more protic solvent like methanol can be slowly added.
-
Finally, very cautiously add water dropwise to hydrolyze any remaining this compound. Be prepared for the evolution of HCl gas.[5] This step should be performed in a well-ventilated fume hood.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid Temperature Increase | Reagent addition is too fast. | Stop the addition immediately and apply external cooling. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and making good contact with the reaction vessel. | |
| Insufficient stirring. | Increase the stirring rate to improve heat transfer. | |
| Reaction Not Initiating | Low temperature. | Slowly and carefully warm the reaction mixture by a few degrees. |
| Impure reagents. | Ensure all reagents and solvents are pure and dry. | |
| Side Product Formation | Poor temperature control leading to decomposition or side reactions. | Maintain a consistent and low reaction temperature. |
| Presence of moisture. | Ensure the reaction is performed under strictly anhydrous conditions and an inert atmosphere. |
Experimental Protocols
General Protocol for a Controlled Exothermic Reaction with this compound
This protocol provides a general framework. Specific quantities and temperatures should be determined based on the specific reaction being performed.
-
Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a dropping funnel for reagent addition, and a nitrogen or argon inlet.
-
Ensure the flask is securely clamped in a cooling bath (e.g., ice-water).
-
-
Inert Atmosphere:
-
Purge the reaction vessel with an inert gas (nitrogen or argon) for at least 15 minutes to remove air and moisture. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Preparation:
-
Dissolve the substrate in a suitable anhydrous, inert solvent in the reaction flask.
-
Charge the dropping funnel with this compound, diluted in the same anhydrous solvent if necessary.
-
-
Reaction:
-
Cool the reaction flask to the desired starting temperature (e.g., 0°C).
-
Begin slow, dropwise addition of the this compound solution from the dropping funnel into the vigorously stirred reaction mixture.
-
Carefully monitor the internal temperature. Adjust the addition rate to maintain the desired temperature and prevent a significant exotherm.
-
-
Monitoring:
-
Continue to monitor the reaction progress by appropriate analytical methods (e.g., TLC, GC-MS).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture to 0°C and follow the quenching protocol outlined in the FAQs.
-
Visualizations
Caption: A general workflow for safely conducting exothermic reactions with this compound.
Caption: A troubleshooting flowchart for managing an unexpected exotherm.
References
Side reactions of arsenic trichloride with common lab solvents
This guide provides technical support for researchers, scientists, and drug development professionals working with arsenic trichloride (AsCl₃). It focuses on common side reactions with laboratory solvents and offers troubleshooting advice to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What happens when my this compound is exposed to air? Why is it fuming?
A: this compound is highly sensitive to moisture.[1][2] The fuming you observe is a chemical reaction with water vapor present in the air. This reaction, known as hydrolysis, rapidly produces arsenous acid (As(OH)₃) and corrosive hydrogen chloride (HCl) gas.[3][4] The HCl gas is what appears as white fumes. Even brief exposure to moist air can degrade the reagent and introduce impurities into your experiment.
Caption: Hydrolysis of this compound with Water.
Q2: Can I use alcohols like methanol or ethanol as solvents for this compound?
A: It is strongly discouraged unless the reaction of the alcohol with this compound is the intended purpose. This compound undergoes solvolysis with alcohols, a reaction analogous to hydrolysis.[4] The hydroxyl group of the alcohol attacks the arsenic atom, displacing the chloride ions. This side reaction will consume your starting material and form arsenite esters (e.g., As(OCH₃)₃) and HCl, altering the conditions and outcome of your planned experiment.
Caption: Solvolysis Reaction of AsCl₃ with Alcohols.
Q3: Is it safe to use ethers like Tetrahydrofuran (THF) or diethyl ether with this compound?
A: Ethers are generally compatible and often used as solvents for reactions involving this compound as it is miscible in them.[4] However, a critical side reaction can occur with THF. As a Lewis acid, this compound can catalyze the ring-opening polymerization of THF.[5][6] This is more likely to occur at elevated temperatures or in the presence of impurities that can initiate the polymerization. If you observe your reaction mixture becoming viscous, warming unexpectedly, or forming a polymeric solid, this side reaction may be the cause. Diethyl ether is generally a safer choice as it does not undergo ring-opening.
Q4: What about aprotic polar solvents like DMSO, DMF, or acetonitrile?
A: Extreme caution is advised with these solvents.
-
Acetonitrile: Generally considered a suitable solvent. Studies have shown that this compound is stable in acetonitrile and can form simple adducts.
-
Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These solvents are Lewis bases and can form complexes with Lewis acids like this compound. Such reactions can be highly exothermic and unpredictable. There is a lack of specific literature on these combinations, so they should be avoided unless part of a validated procedure. The combination of DMSO with other reactive chlorides (like acetyl chloride) can be explosive.
Q5: What are the most reliable and inert solvents for reactions with this compound?
A: For most applications where you want to avoid side reactions with the solvent, non-polar or halogenated solvents are the best choice.
-
Halogenated Solvents: Dichloromethane (DCM) and chloroform are excellent choices. This compound is soluble in them and they are largely inert.[7]
-
Hydrocarbon Solvents: Benzene, toluene, and hexanes are also suitable inert solvents.
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Solution |
| Reagent bottle is fuming; white solid seen around the cap. | Moisture Contamination: The reagent has been exposed to atmospheric moisture, causing hydrolysis. | The reagent is likely partially decomposed. For sensitive reactions, purification by distillation under an inert atmosphere is required. Always handle AsCl₃ under dry nitrogen or argon and use tightly sealed containers (e.g., with Sure/Seal™ caps).[8] |
| Unexpected precipitate forms in the reaction. | Hydrolysis: Trace water in the solvent or on the glassware is reacting with AsCl₃ to form insoluble arsenous acid or arsenic oxides.[9] | Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents. Purge the entire apparatus with inert gas before adding reagents. |
| Reaction in THF becomes thick, viscous, or solidifies. | THF Polymerization: The Lewis acidity of AsCl₃ has initiated the ring-opening polymerization of your THF solvent.[5] | Stop the reaction immediately and quench carefully. In the future, conduct the reaction at a lower temperature or switch to a non-polymerizable ether like diethyl ether or an inert solvent like dichloromethane. |
| Reaction fails or gives very low yield. | Reagent Degradation / Competing Side Reactions: The AsCl₃ may be degraded due to moisture, or it may be reacting with your solvent (e.g., an alcohol) instead of your substrate. | 1. Verify the purity of your AsCl₃. If it is old or has been improperly stored, purify it by distillation.[10] 2. Ensure you are using a recommended inert solvent (see FAQ Q5). 3. Confirm that all other reagents are anhydrous. |
Data Summary Tables
Table 1: Solvent Compatibility and Side Reactions of this compound
| Solvent Class | Common Examples | Compatibility / Side Reaction | Primary Side Products |
| Protic Solvents | Water, Methanol, Ethanol | Reactive (Incompatible) : Vigorous solvolysis occurs.[4] | As(OH)₃ / As(OR)₃, HCl |
| Ethers | Diethyl Ether, Dioxane | Generally Compatible : Good solvent choice. | None |
| Tetrahydrofuran (THF) | Caution Advised : Risk of Lewis acid-catalyzed polymerization.[5] | Poly(THF) | |
| Halogenated | Dichloromethane, Chloroform | Inert (Recommended) : Excellent solvent choice.[7] | None |
| Hydrocarbons | Hexanes, Benzene, Toluene | Inert (Recommended) : Excellent solvent choice. | None |
| Polar Aprotic | Acetonitrile | Generally Compatible : Suitable solvent. | None (forms adducts) |
| DMF, DMSO | Caution Advised (Avoid) : Potential for strong, exothermic reactions. | Unknown; likely complex formation. | |
| Acetone | Caution Advised (Avoid) : Potential for Lewis acid-catalyzed aldol or other side reactions. | Unknown condensation products. |
Table 2: Physical and Safety Data for this compound
| Property | Value | Citation |
| Molar Mass | 181.28 g/mol | [11] |
| Appearance | Colorless, oily, fuming liquid | [7] |
| Density | 2.15 g/mL (at 25 °C) | [3] |
| Melting Point | -16 °C | [3] |
| Boiling Point | 130.2 °C | [3] |
| GHS Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Carcinogenicity, Aquatic Hazard (Acute & Chronic) | [1] |
| Incompatibilities | Water, Alcohols, Strong Bases, Chemically Active Metals (Na, K, Al), Sunlight | [7][9][12] |
Experimental Protocols
General Protocol for Handling and Reaction Setup
This protocol outlines the essential steps for safely setting up a reaction using this compound under anhydrous, inert conditions.
1. Preparation and Personal Protective Equipment (PPE):
-
Conduct all work in a certified chemical fume hood.[13]
-
Wear appropriate PPE: a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Consult a glove compatibility chart.[8]
-
Have an emergency eyewash and safety shower readily accessible.[12]
2. Glassware and Solvent Preparation:
-
All glassware (flasks, syringes, cannulas) must be thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator.
-
Assemble the reaction apparatus (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) while hot and immediately place it under a positive pressure of inert gas (argon or nitrogen).
-
Use anhydrous solvents. If not purchased as anhydrous, solvents must be appropriately dried (e.g., distillation from a suitable drying agent) before use.
3. Reagent Transfer:
-
This compound is a dense, fuming liquid. It should be transferred using a dry, inert-gas-flushed syringe or a double-tipped cannula.
-
Draw up the required volume of AsCl₃ into the syringe, followed by a small "buffer" of inert gas.
-
Wipe the syringe needle with a dry cloth before inserting it into the reaction flask through a rubber septum.
-
Slowly add the reagent to the reaction mixture, which should ideally be stirred and cooled in an ice bath to control any initial exotherm.
4. Reaction and Quenching:
-
Maintain a positive pressure of inert gas throughout the reaction. Use an oil bubbler to monitor the gas flow.
-
Upon completion, cool the reaction mixture in an ice bath.
-
Quench the reaction by slowly adding a suitable quenching agent. Never add water or protic solvents directly to a large excess of unreacted AsCl₃ . A common method is to slowly transfer the reaction mixture via cannula into a separate, stirred flask containing a quenching solution (e.g., a cold, saturated solution of sodium bicarbonate). This must be done cautiously to manage gas evolution (HCl neutralization).
5. Waste Disposal:
-
All arsenic-containing waste is hazardous.[4]
-
Quench all unreacted AsCl₃ and contaminated glassware with a basic solution (e.g., sodium bicarbonate or dilute NaOH) in the fume hood before cleaning.
-
Collect all liquid and solid waste in a designated, sealed hazardous waste container for arsenic compounds.
Caption: Inert Atmosphere Experimental Workflow.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Arsenic chloride (AsCl3) | AsCl3 | CID 24570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. research.uga.edu [research.uga.edu]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. This compound [webbook.nist.gov]
- 12. nj.gov [nj.gov]
- 13. wcu.edu [wcu.edu]
Troubleshooting low purity in arsenic trichloride synthesis
Welcome to the technical support center for arsenic trichloride (AsCl₃) synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis and purification of this compound, with a focus on achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis methods for this compound?
A1: this compound can be synthesized through several methods, including:
-
Reaction of Arsenic Trioxide (As₂O₃) with a Chlorinating Agent: This is a common laboratory approach. Suitable chlorinating agents include hydrogen chloride (HCl)[1][2], thionyl chloride (SOCl₂)[1][2], and sulfur monochloride (S₂Cl₂)[1][2].
-
Direct Chlorination of Arsenic Metal: This method involves passing chlorine gas over elemental arsenic at elevated temperatures (80-85 °C) and can produce a very pure product[1][2].
-
Reaction of Arsenic Trioxide with Phosgene: This is another documented method for synthesis.
Q2: My final product is yellow. What does this indicate and how can I fix it?
A2: A yellow coloration in the normally colorless this compound liquid is an indication of impurities[2][3]. This can be due to the presence of dissolved unreacted starting materials, byproducts, or decomposition products. Purification by fractional distillation is the recommended method to remove these impurities and obtain a colorless, high-purity product.
Q3: The reaction is not proceeding or is very slow. What are the possible causes?
A3: Several factors can lead to a slow or stalled reaction:
-
Low Temperature: Some reactions, like the direct chlorination of arsenic, require a specific temperature range (80-85 °C) to proceed efficiently[2]. For reactions involving arsenic trioxide and thionyl chloride, refluxing for an extended period may be necessary to ensure completion[4].
-
Poor Quality Reagents: The purity of your starting materials, particularly the arsenic source and the chlorinating agent, is crucial.
-
Inadequate Mixing: Ensure efficient stirring to maximize the contact between reactants, especially in heterogeneous reactions.
Q4: I observe fumes when handling the product. Is this normal and what precautions should I take?
A4: Yes, it is normal for this compound to fume in moist air[3]. This is due to its reaction with water vapor in the atmosphere, which produces hydrochloric acid[3]. It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, to avoid inhalation of or contact with the corrosive and highly toxic fumes.
Q5: What are the critical safety precautions when working with this compound?
A5: this compound is extremely toxic, corrosive, and a known carcinogen. Strict safety protocols must be followed:
-
Work in a Fume Hood: Always handle this compound and conduct all reactions in a certified chemical fume hood to prevent inhalation of toxic vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat.
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air, which can lead to the formation of hazardous byproducts[4].
-
Spill Management: Have a spill kit ready. In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills as it reacts violently with this compound.
-
Waste Disposal: All arsenic-containing waste must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of Final Product | Presence of unreacted starting materials (e.g., arsenic trioxide, thionyl chloride, sulfur monochloride). | - Ensure the reaction goes to completion by optimizing reaction time and temperature. - Use a slight excess of the chlorinating agent. - Purify the crude product by fractional distillation. |
| Formation of arsenic oxychloride (AsOCl) due to moisture contamination. | - Use dry glassware and reagents. - Perform the reaction and distillation under an inert atmosphere (argon or nitrogen). | |
| Presence of other impurities from side reactions. | - Carefully control reaction conditions (temperature, stoichiometry). - Purify by fractional distillation, collecting the fraction at the correct boiling point. | |
| Product is a Brown or Dark Solution | Incomplete reaction or presence of impurities. | - Reflux the reaction mixture for a longer duration to ensure all solids dissolve[4]. - Purify the crude product by distillation to separate the colored impurities. |
| Low Yield | Incomplete reaction. | - Increase reaction time and/or temperature as appropriate for the chosen method. - Ensure efficient stirring. |
| Loss of product during workup or distillation. | - Handle the product carefully to minimize transfers. - Use a well-designed distillation apparatus to minimize losses. | |
| Hydrolysis of the product due to exposure to moisture. | - Maintain anhydrous conditions throughout the synthesis and purification process. | |
| Difficulty in Distillation | Poor separation of product from impurities. | - Use a fractionating column to improve separation efficiency. - Control the heating rate to ensure a slow and steady distillation. |
| Bumping or uneven boiling. | - Use a stir bar or boiling chips in the distillation flask. |
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | AsCl₃ | 181.28 | 130.2[5][6][7][8] |
| Thionyl Chloride | SOCl₂ | 118.97 | 74.6 - 79 |
| Sulfur Monochloride | S₂Cl₂ | 135.04 | 138 |
| Arsenic Trioxide | As₂O₃ | 197.84 | 465 (sublimes) |
| Arsenic Oxychloride | AsOCl | 126.38 | Decomposes |
Experimental Protocols
Protocol 1: Synthesis of this compound using Arsenic Trioxide and Thionyl Chloride
This protocol is adapted from a detailed online forum post by a home chemist and should be performed with extreme caution in a well-equipped laboratory.
Materials:
-
Arsenic trioxide (As₂O₃)
-
Thionyl chloride (SOCl₂)
-
Argon gas supply
-
Sodium hydroxide (NaOH) solution for scrubbing
Equipment:
-
Round-bottom flask
-
Condenser
-
Septum
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask equipped with a condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried.
-
Place 10 g of arsenic trioxide into the flask.
-
Flush the entire system with argon gas.
-
Attach a bubbler containing a sodium hydroxide solution to the outlet of the condenser to neutralize any evolved sulfur dioxide and hydrogen chloride gas.
-
Slowly add 20 mL of thionyl chloride to the flask with stirring over a period of 5 minutes. An excess of thionyl chloride is used as both a reactant and a solvent.
-
Heat the mixture to reflux. The reaction may require refluxing for up to 24 hours for all the solid arsenic trioxide to dissolve, resulting in a brown solution[4].
-
Once the reaction is complete, cool the flask to room temperature.
-
Set up a distillation apparatus and quickly connect it to the reaction flask, maintaining a positive pressure of argon.
-
Heat the flask to approximately 120 °C to distill off the excess thionyl chloride (boiling point ~76 °C).
-
Once the thionyl chloride has been removed, change the receiving flask and increase the heating mantle temperature to distill the this compound at approximately 135 °C (under positive argon pressure)[9].
-
The product should be a dense, colorless oil.
Protocol 2: Purification by Fractional Distillation
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude this compound into the distillation flask with a magnetic stir bar or boiling chips.
-
Insulate the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.
-
Begin heating the distillation flask gently.
-
Observe the temperature at the top of the column. Discard any initial distillate that comes over at a lower temperature (this could be residual thionyl chloride or other volatile impurities).
-
Carefully collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (130.2 °C).
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound or when only a small amount of residue remains in the distillation flask.
-
The collected fraction should be a colorless, high-purity liquid.
Visualizations
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity in this compound synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. Arsenic oxychloride | AsCl3O | CID 138395105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. physics.nyu.edu [physics.nyu.edu]
- 6. echemi.com [echemi.com]
- 7. ARSENIC(III) CHLORIDE | 7784-34-1 [chemicalbook.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Safe Quenching of Arsenic Trichloride Reactions
This guide provides essential safety information, procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with arsenic trichloride (AsCl₃). This compound is an extremely toxic, corrosive, and water-reactive substance that demands meticulous handling and well-defined safety protocols.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard when quenching this compound?
A1: The primary and most immediate hazard is its violent reaction with water and other protic sources. This compound hydrolyzes rapidly, even with moisture in the air, to produce large volumes of corrosive hydrogen chloride (HCl) gas and toxic arsenous acid (H₃AsO₃).[1][2][3][5][6] This reaction is highly exothermic and can lead to a dangerous increase in temperature and pressure.
Q2: What is the recommended quenching agent for AsCl₃ reactions?
A2: Direct quenching with water is extremely dangerous and must be avoided.[7][8][9] The recommended method is a "reverse quench," where the reaction mixture containing AsCl₃ is added slowly to a cooled, stirred, and large excess of a weak basic solution. A saturated solution of sodium bicarbonate is a common choice, as it neutralizes the resulting HCl and arsenous acid.[10] For highly reactive systems, an initial quench with an alcohol like isopropanol can be performed before the addition to the aqueous bicarbonate solution.[11][12]
Q3: What Personal Protective Equipment (PPE) is mandatory when working with AsCl₃?
A3: A comprehensive PPE setup is critical. This includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.[9]
-
Respiratory Protection: A NIOSH-approved respirator with an acid-gas canister is essential to protect against HCl fumes.[7][13] For spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1][7]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Check manufacturer compatibility charts.
-
Body Protection: A fire-retardant lab coat, chemical-resistant apron, and closed-toe shoes are required.[14] Emergency shower and eyewash stations must be immediately accessible.[7]
Q4: How should I handle and dispose of arsenic-containing waste?
A4: All arsenic-containing waste is classified as hazardous waste.[7][15][16]
-
Neutralization: The quenched solution should be carefully neutralized to a pH between 6 and 8.
-
Containment: The neutralized waste must be stored in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams.[17]
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[7][16][17] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Q5: What are the signs of acute exposure to this compound?
A5: AsCl₃ is extremely toxic by inhalation, ingestion, or skin contact.[1][8][15] Symptoms of acute exposure can appear within 30 minutes and include severe irritation and burns to the skin, eyes, and respiratory tract, a garlic-like odor on the breath, severe abdominal pain, vomiting, diarrhea, and cardiovascular distress.[1][4][14] In case of any exposure, seek immediate medical attention.[8][13][14]
Troubleshooting Guides
Problem: I've started the quench and observe vigorous gas evolution and white fumes.
-
Probable Cause: You are observing the rapid formation of hydrogen chloride (HCl) gas due to the reaction of AsCl₃ with the quenching solution.[1][2] This is expected, but a vigorous release indicates the addition rate is too fast.
-
Immediate Action:
-
Immediately stop the addition of the this compound solution.
-
Ensure your fume hood sash is lowered and the ventilation is functioning at maximum capacity.
-
Allow the reaction to subside before resuming addition at a significantly slower rate.
-
Monitor the temperature closely; rapid gas evolution is often accompanied by a dangerous exotherm.
-
Problem: The temperature of my quenching mixture is rising uncontrollably.
-
Probable Cause: This is a runaway exothermic reaction. The rate of heat generation from the hydrolysis/neutralization reaction is exceeding the capacity of your cooling system.
-
Immediate Action:
-
STOP ADDITION IMMEDIATELY.
-
Ensure the external cooling bath (e.g., ice-water) is making good contact with the flask and has sufficient capacity. Add more ice/dry ice as needed.
-
If the temperature continues to rise rapidly after stopping the addition, alert personnel nearby and be prepared to evacuate the immediate area.
-
Prevention: Always pre-cool the quenching solution to 0 °C before starting and maintain a very slow, controlled addition rate while monitoring the internal temperature with a thermometer.
-
Problem: A thick, white precipitate is forming and making it difficult to stir.
-
Probable Cause: The formation of a white precipitate, likely arsenous acid (As(OH)₃) or related arsenic oxides, is an expected result of the hydrolysis.[2][18] Poor stirring can cause the precipitate to clump, trapping unreacted AsCl₃ and creating a significant hazard.
-
Solution:
-
Stop the addition temporarily.
-
Increase the stirring speed to ensure the precipitate remains a fine, mobile slurry.
-
If the mixture is too thick, you may need to dilute the quenching solution with more of the same cooled bicarbonate solution. Do this slowly and with caution.
-
Ensure your stir bar or overhead stirrer is adequately sized and powered for the scale of the reaction.
-
Experimental Protocol: Standard Quenching Procedure
This protocol describes a standard "reverse quench" for a reaction mixture containing this compound. Perform all steps inside a certified chemical fume hood.
1. Preparation:
-
Don appropriate PPE (face shield, respirator, lab coat, chemical-resistant gloves).
-
Prepare a large ice-water bath.
-
Prepare the quenching solution: a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Prepare a volume that is at least 10-20 times the volume of the this compound solution to be quenched.
-
Place the quenching solution in a flask (at least 3-4 times larger than the total final volume) equipped with a large magnetic stir bar.
-
Submerge the quenching flask in the ice-water bath and stir until the solution temperature is ≤ 5 °C.
-
Prepare an addition funnel to slowly add the AsCl₃ reaction mixture.
2. Quenching Procedure:
-
Load the this compound-containing reaction mixture into the addition funnel.
-
Begin vigorous stirring of the cooled sodium bicarbonate solution.
-
Slowly add the AsCl₃ mixture dropwise from the addition funnel into the vortex of the stirred quenching solution.
-
Carefully monitor the internal temperature of the quenching flask with a thermometer. Maintain the temperature below 20 °C at all times. If the temperature approaches this limit, stop the addition immediately and allow it to cool before proceeding.
-
Observe for gas evolution. Adjust the addition rate to maintain a controlled, steady release of gas (CO₂ and HCl).
3. Completion and Waste Handling:
-
After the addition is complete, allow the mixture to stir while slowly warming to room temperature for at least 2 hours to ensure the reaction is complete.
-
Check the pH of the slurry using pH paper or a calibrated meter. The pH should be neutral or slightly basic (pH 7-8). If acidic, slowly add more solid sodium bicarbonate.
-
Transfer the neutralized slurry to a designated, labeled hazardous waste container.
-
Rinse the reaction flask with a small amount of water, and add this rinsate to the waste container.
Data Summary Table
| Parameter | Specification | Purpose |
| Quenching Agent | Saturated Sodium Bicarbonate (aq) | Neutralizes acidic byproducts (HCl, H₃AsO₃). |
| Quenching Ratio | >10:1 (Quench Solution : AsCl₃ Mixture) | Provides a thermal sink and ensures complete neutralization. |
| Initial Temperature | 0 - 5 °C | Mitigates initial exotherm upon addition. |
| Max. Internal Temp. | < 20 °C | Prevents a runaway reaction. |
| Addition Rate | Dropwise, controlled | Ensures gradual release of heat and gas. |
| Post-Quench Stir Time | > 2 hours | Ensures complete reaction of any trapped AsCl₃. |
| Final pH | 7 - 8 | Confirms complete neutralization before disposal. |
Visualizations
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. Buy this compound | 7784-34-1 [smolecule.com]
- 6. When an arsenic-chlorine compound such as AsCl3 interacts with wa... | Study Prep in Pearson+ [pearson.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Arsenic chloride (AsCl3) | AsCl3 | CID 24570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. General Chemical Procedures | Mühendislik ve Doğa Bilimleri Fakültesi [fens.sabanciuniv.edu]
- 13. southwest.tn.edu [southwest.tn.edu]
- 14. echemi.com [echemi.com]
- 15. chemos.de [chemos.de]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. inorganic chemistry - Hydrolysis products of chlorides of group 15 - Chemistry Stack Exchange [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to AsCl₃ and AsI₃ as Precursors in Organometallic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of organoarsenic compounds is a critical process in various fields, including materials science and the development of novel therapeutic agents. The choice of the arsenic precursor is a fundamental decision that significantly impacts reaction efficiency, safety, and the purity of the final product. This guide provides a comprehensive comparison of two common arsenic(III) halide precursors: arsenic trichloride (AsCl₃) and arsenic triiodide (AsI₃).
Executive Summary
This compound (AsCl₃) has traditionally been a widely utilized precursor in organometallic synthesis due to its reactivity. However, its high toxicity, volatility, and sensitivity to moisture present significant handling challenges and safety concerns. In contrast, arsenic triiodide (AsI₃) has emerged as a safer and more convenient alternative. It is a stable solid with lower toxicity and volatility, making it easier to handle and store. While direct quantitative comparisons in the literature are scarce, available data suggests that AsI₃ can be a highly effective precursor, particularly in reactions with organometallic reagents like Grignard and organolithium compounds.
Physicochemical Properties and Their Implications for Synthesis
The distinct physical and chemical properties of AsCl₃ and AsI₃ directly influence their application in organometallic synthesis.
| Property | This compound (AsCl₃) | Arsenic Triiodide (AsI₃) | Implications for Organometallic Synthesis |
| Physical State | Colorless to yellow oily liquid[1][2] | Orange-red crystalline solid[3] | AsI₃ is easier to handle, weigh, and store compared to the volatile and corrosive liquid AsCl₃. |
| Molar Mass | 181.28 g/mol [1][2] | 455.63 g/mol | The higher molar mass of AsI₃ needs to be accounted for in stoichiometric calculations. |
| Boiling Point | 130.2 °C[2] | 403 °C | The low boiling point of AsCl₃ contributes to its high volatility and inhalation hazard. AsI₃'s high boiling point signifies its low volatility, reducing the risk of vapor exposure.[3] |
| Toxicity | Highly toxic, corrosive, and a precursor to chemical warfare agents.[2][3] | Lower toxicity compared to AsCl₃.[3] | The reduced toxicity of AsI₃ significantly enhances laboratory safety. |
| Air & Water Stability | Fumes in moist air and hydrolyzes in water.[2] | Stable in air and water.[3] | AsI₃'s stability simplifies reaction setup and workup procedures, as stringent anhydrous conditions may be less critical in some applications compared to reactions with AsCl₃. |
| As-X Bond Energy | As-Cl: ~306 kJ/mol[3] | As-I: ~195 kJ/mol[3] | The weaker As-I bond suggests that iodide is a better leaving group, which can lead to faster reaction rates and milder reaction conditions.[3] |
| Electrophilicity of As | Higher (due to the high electronegativity of Cl)[3] | Lower (due to the lower electronegativity of I)[3] | The higher electrophilicity of the arsenic center in AsCl₃ can lead to high reactivity, but also potentially more side reactions. The reactivity of AsI₃ is still sufficient for many nucleophilic substitutions. |
Performance in Organometallic Reactions: A Comparative Overview
The most common application of AsCl₃ and AsI₃ in organometallic synthesis is their reaction with nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) to form tertiary arsines (AsR₃).
Synthesis of Trialkylarsines
A study on the synthesis of a homologous series of trialkylarsines (from AsC₃H₉ to AsC₁₂H₂₇) successfully utilized AsI₃ as the precursor in reactions with Grignard reagents.[3][4] The reactions proceeded readily at room temperature, and the completion of the reaction was visually indicated by the change from an orange precipitate of AsI₃ to a pale yellow solid.[4]
While a direct comparative study with AsCl₃ for the same series of trialkylarsines is not available in the cited literature, the classic method for preparing these compounds involves the reaction of Grignard or organolithium reagents with AsCl₃.[2] However, this traditional route is often hampered by the hazardous nature of AsCl₃ and its volatile, toxic intermediates.[3]
The successful synthesis of a range of trialkylarsines from AsI₃ underscores its viability as a precursor, with the significant advantages of improved safety and handling.
Synthesis of Triarylarsines
The synthesis of triphenylarsine (AsPh₃) is a well-documented example of an organoarsenic compound prepared from AsCl₃. Common methods include the reaction of AsCl₃ with phenylmagnesium bromide (a Grignard reagent) or with chlorobenzene and sodium (Wurtz-Fittig type reaction).[5]
A detailed protocol for the synthesis of triphenylarsine from AsCl₃ and phenylmagnesium bromide is available.[5] While specific yield data can vary, this method is effective. However, potential side reactions in Grignard syntheses, such as the formation of biphenyl impurities and partially substituted haloarsines, need to be carefully managed.
Although a detailed experimental protocol for the synthesis of triphenylarsine specifically from AsI₃ is not explicitly provided in the searched literature, the successful application of AsI₃ with various Grignard reagents for trialkylarsine synthesis suggests its potential applicability for triarylarsine synthesis as well. The general principles of the reaction would be the same.
Experimental Protocols
Synthesis of Tripropylarsine from AsI₃ and Propylmagnesium Bromide
This protocol is based on the supplementary information for the synthesis of a homologous series of trialkyl arsines.[1]
Materials:
-
Arsenic triiodide (AsI₃)
-
Magnesium turnings
-
Propyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Ethyl ether
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stirrer, condenser, and under an inert atmosphere, prepare propylmagnesium bromide from magnesium (22 mmol) and propyl bromide (22 mmol) in 50 mL of dry THF.
-
Once the magnesium is consumed, add AsI₃ (7.3 mmol) portionwise to the Grignard reagent.
-
Maintain the reaction under an inert atmosphere with stirring until the orange solid of AsI₃ is replaced by a pale yellow precipitate (approximately 6 hours).
-
Quench the reaction by adding a saturated solution of ammonium chloride.
-
Extract the product with ethyl ether (3 x 10 mL).
-
The combined organic layers can then be dried and the solvent removed to yield tripropylarsine. Further purification may be achieved by vacuum distillation.
Synthesis of Triphenylarsine from AsCl₃ and Phenylmagnesium Bromide
This protocol is based on a well-established procedure for the synthesis of triarylarsines.[5]
Materials:
-
This compound (AsCl₃)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
Alcoholic potassium hydroxide
-
Carbon dioxide
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare phenylmagnesium bromide from magnesium turnings (5.0 g) and a solution of bromobenzene (32.5 g) in anhydrous diethyl ether. A small crystal of iodine can be used to initiate the reaction.
-
After the formation of the Grignard reagent is complete, cool the solution in an ice bath.
-
Slowly add a solution of AsCl₃ (37.5 g) in anhydrous diethyl ether to the stirred Grignard reagent.
-
After the addition is complete, boil the reaction mixture for one hour.
-
Cool the reaction mixture and work up by separating the ethereal layer.
-
Purification involves dissolving the crude product in diethyl ether, precipitating a double salt with mercuric chloride, and then liberating the triphenylarsine by treatment with alcoholic potassium hydroxide.
-
The final product can be recrystallized from alcohol.
Mandatory Visualizations
Experimental Workflow: Grignard Synthesis of Tertiary Arsines
Caption: A comparative workflow for the synthesis of tertiary arsines using AsCl₃ and AsI₃.
Logical Relationship: Key Differences Between AsCl₃ and AsI₃
Caption: A diagram illustrating the contrasting properties of AsCl₃ and AsI₃.
Conclusion and Recommendations
The choice between AsCl₃ and AsI₃ as a precursor for organometallic synthesis involves a trade-off between established reactivity and enhanced safety and convenience.
-
AsCl₃ remains a viable, albeit hazardous, precursor for a wide range of organoarsenic compounds. Its high reactivity can be advantageous, but this is offset by the need for stringent safety protocols and handling procedures.
-
AsI₃ presents a compelling alternative, offering significant benefits in terms of safety and ease of handling. Its lower toxicity, air stability, and solid form reduce the risks associated with storage, transportation, and use in the laboratory. The weaker arsenic-iodine bond also facilitates nucleophilic substitution, making it an effective precursor for reactions with Grignard and other organometallic reagents.
For laboratories and professionals prioritizing safety and ease of use without compromising synthetic utility, AsI₃ is the recommended precursor for the synthesis of organoarsenic compounds , particularly in discovery and development settings where handling highly toxic and volatile reagents is a significant concern. While more direct comparative studies on yield and purity are needed, the available evidence strongly supports the adoption of AsI₃ as a modern, safer alternative to AsCl₃ in organometallic synthesis.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Arsenic Trichloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for determining the purity of arsenic trichloride (AsCl₃): Iodometric Titration, Gas Chromatography-Mass Spectrometry (GC-MS), and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The selection of an appropriate method is critical for ensuring the quality and safety of materials used in research and pharmaceutical development.
Method Comparison
The following table summarizes the key performance characteristics of each method for the assay of this compound.
| Parameter | Iodometric Titration | Gas Chromatography-Mass Spectrometry (GC-MS) | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Redox titration of As(III) with a standardized iodine solution. | Separation of volatile compounds followed by mass-based identification and quantification. | Measurement of atomic emission from excited arsenic atoms in a plasma. |
| Primary Use | Assay of AsCl₃ content (Purity). | Identification and quantification of volatile impurities and AsCl₃ (often after derivatization). | Quantification of total arsenic content and metallic impurities. |
| Linearity | Not applicable (titrimetric method). | Correlation coefficient >0.999 (for derivatized arsenic species).[1] | Typically excellent over several orders of magnitude. |
| Limit of Detection (LOD) | Dependent on titrant concentration and endpoint detection. | 0.2 µg/L (for derivatized arsenic species).[1] | ~4.3 ng/mL for arsenic. |
| Limit of Quantification (LOQ) | Dependent on titrant concentration and endpoint detection. | 1 µg/L (for derivatized arsenic species).[1] | 0.43 µg/L (using hydride generation).[2][3] |
| Accuracy (Recovery) | High, typically >99%.[4] | 96-112% (for derivatized arsenic species).[1] | 95% (using hydride generation).[2][3] |
| Precision (%RSD) | Low, typically <1%. | Intraday: 0.9-7.4%, Interday: 0.8-9.9% (for derivatized arsenic species).[1] | 3.41% (using hydride generation).[2][3] |
| Throughput | Moderate. | High, suitable for automated analysis. | High, suitable for multi-element analysis. |
| Specificity | Susceptible to interference from other reducing or oxidizing agents. | High, especially with mass spectrometric detection. | High for elemental analysis, but does not provide information on the chemical form. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each analytical method.
Detailed Experimental Protocols
Iodometric Titration for this compound Purity
This method determines the purity of this compound by titrating the arsenic(III) with a standardized iodine solution.
Principle: Arsenic(III) is oxidized to arsenic(V) by iodine in a neutral or slightly alkaline solution. The endpoint is detected using a starch indicator.
As³⁺ + I₂ → As⁵⁺ + 2I⁻
Reagents and Equipment:
-
Standard 0.1 N Iodine Solution
-
0.1 N Sodium Thiosulfate Solution
-
Arsenic Trioxide (As₂O₃) primary standard
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), concentrated
-
Starch Indicator Solution
-
Analytical Balance
-
Burette, Pipettes, and Flasks
Procedure:
-
Standardization of Iodine Solution:
-
Accurately weigh about 0.15-0.20 g of dry arsenic trioxide into a flask.
-
Dissolve it in 10 mL of 1 M sodium hydroxide.
-
Neutralize the solution with 0.5 M sulfuric acid, adding a few drops in excess.
-
Slowly add 50 mL of 2% sodium bicarbonate solution.
-
Add 5 mL of starch solution and titrate with the iodine solution until a persistent blue color is observed.[5]
-
Calculate the normality of the iodine solution.
-
-
Assay of this compound:
-
Accurately weigh a quantity of this compound sample (e.g., 0.5 g) in a stoppered weighing bottle.
-
Carefully transfer the sample to a flask containing 50 mL of concentrated hydrochloric acid, taking precautions against the fumes.
-
Slowly and carefully add 100 mL of water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases, then add an excess of 20 mL.
-
Add 5 mL of starch indicator solution.
-
Titrate with the standardized 0.1 N iodine solution to the first permanent blue color.
-
Record the volume of iodine solution used.
-
-
Calculation:
-
Calculate the percentage purity of this compound using the following formula: % Purity = (V × N × E) / W × 100 Where: V = Volume of iodine solution consumed (L) N = Normality of the iodine solution (eq/L) E = Equivalent weight of AsCl₃ (90.64 g/eq) W = Weight of the sample (g)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities and, with derivatization, the this compound content.
Principle: The sample is volatilized and separated into its components in a gas chromatograph. The separated components are then detected and identified by a mass spectrometer. Direct injection of the highly reactive this compound can be challenging for the instrument. Derivatization to a more stable compound is often preferred for quantitative analysis.
Reagents and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-624)
-
Derivatizing agent (e.g., 2,3-dimercapto-1-propanol)[1]
-
Organic solvent (e.g., hexane or dichloromethane)
-
Syringes, Vials, and a Vortex Mixer
Procedure:
-
Sample Preparation (with Derivatization):
-
Accurately weigh the this compound sample and dissolve it in a suitable organic solvent.
-
Add the derivatizing agent (e.g., 2,3-dimercapto-1-propanol) to the solution.[1]
-
Vortex the mixture to ensure complete reaction.
-
The resulting derivative can then be analyzed by GC-MS.
-
-
Instrumental Analysis:
-
Set up the GC-MS instrument with appropriate parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, and MS parameters).
-
Inject a known volume of the prepared sample or standard solution into the GC.
-
Acquire the chromatogram and mass spectra.
-
-
Data Analysis:
-
Identify the peaks corresponding to impurities and the derivatized this compound based on their retention times and mass spectra.
-
Quantify the components by comparing their peak areas to those of external or internal standards.
-
Calculate the purity of the this compound.
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
This method is used to determine the total arsenic content, from which the purity of this compound can be inferred, and to quantify metallic impurities.
Principle: The sample is introduced into an argon plasma, which atomizes and excites the arsenic atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of arsenic in the sample.
Reagents and Equipment:
-
Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
-
High-purity nitric acid (HNO₃) and hydrochloric acid (HCl)
-
Certified arsenic standard solutions
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Carefully dissolve the sample in a mixture of nitric acid and hydrochloric acid in a fume hood.
-
Dilute the solution to a known volume with deionized water to bring the arsenic concentration within the linear range of the instrument.
-
-
Instrumental Analysis:
-
Calibrate the ICP-OES instrument using a series of certified arsenic standard solutions.
-
Aspirate the prepared sample solution into the plasma.
-
Measure the emission intensity at the selected arsenic wavelength (e.g., 188.980 nm).
-
-
Data Analysis:
-
Determine the concentration of arsenic in the sample solution from the calibration curve.
-
Calculate the percentage of arsenic in the original this compound sample.
-
The purity of this compound can be calculated based on the theoretical percentage of arsenic in pure AsCl₃ (41.33%).
-
Conclusion
The choice of the analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Iodometric titration is a classic, cost-effective, and accurate method for the direct assay of this compound content, making it suitable for routine quality control.
-
GC-MS is a powerful technique for identifying and quantifying volatile organic and inorganic impurities, providing a detailed purity profile. It is particularly useful when the nature of the impurities is unknown.
-
ICP-OES is a highly sensitive and robust method for determining the total arsenic content and for the quantification of trace metallic impurities. It is the method of choice when elemental composition is the primary concern.
For a comprehensive assessment of this compound purity, a combination of these methods may be employed. For instance, titration can be used for the main component assay, while GC-MS and ICP-OES can be used to identify and quantify specific impurities.
References
Comparative Spectroscopic Analysis of Arsenic Trichloride Reaction Products
A comprehensive guide for researchers on the spectroscopic identification of products from key reactions of arsenic trichloride, including hydrolysis, organometallic synthesis, and Lewis acid-base adduction. This document provides a comparative analysis of spectroscopic data obtained through Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and visualizations to facilitate product identification and characterization.
This compound (AsCl₃) is a versatile reagent in inorganic and organometallic chemistry, utilized in the synthesis of a wide array of arsenic-containing compounds. Accurate identification of the products of its reactions is crucial for ensuring the desired chemical transformations and for the safety of researchers, given the high toxicity of many arsenic compounds. Spectroscopic techniques such as Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose. This guide provides a comparative overview of the spectroscopic signatures of AsCl₃ and its reaction products with water, an organometallic reagent (phenyl lithium for triphenylarsine synthesis), and a Lewis base (pyridine).
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its reaction products. These data are essential for distinguishing between the starting material and the resulting compounds.
Table 1: Comparative Raman Spectroscopy Data (cm⁻¹)
| Compound | ν(As-Cl) | ν(As-O) / ν(As-C) | Other Key Peaks |
| This compound (AsCl₃) | ~410 (s), ~370 (sh) | - | ~190 (δ(Cl-As-Cl)) |
| Arsenous Acid (As(OH)₃) | - | ~710 (s, broad) | ~570 (δ(As-O-H)), ~380 (δ(O-As-O)) |
| Triphenylarsine (As(C₆H₅)₃) | - | ~1000, ~695 | ~1580, ~1025 (ring modes) |
| AsCl₃-Pyridine Adduct | ~385 (s), ~350 (sh) | - | ~1015, ~640 (Py ring modes) |
(s) = strong, (sh) = shoulder
Table 2: Comparative Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | ν(As-Cl) | ν(As-O) / ν(As-C) | Other Key Peaks |
| This compound (AsCl₃) | ~405 (s) | - | - |
| Arsenous Acid (As(OH)₃) | - | ~700 (s, broad) | ~3200 (broad, ν(O-H)), ~1100 (δ(As-O-H)) |
| Triphenylarsine (As(C₆H₅)₃) | - | ~1075, ~690 | ~3050 (ν(C-H)), ~1480, ~1435 (ring modes) |
| AsCl₃-Pyridine Adduct | ~380 (s) | - | ~1605, ~1010 (Py ring modes) |
(s) = strong
Table 3: Comparative ¹H NMR Spectroscopy Data (ppm)
| Compound | Chemical Shift (δ) | Multiplicity | Assignment |
| This compound (AsCl₃) | N/A | - | No protons |
| Arsenous Acid (As(OH)₃) | ~5-7 | broad singlet | As-OH |
| Triphenylarsine (As(C₆H₅)₃) | ~7.3-7.5 | multiplet | Phenyl protons |
| AsCl₃-Pyridine Adduct | ~8.9 (α-H), ~8.1 (γ-H), ~7.7 (β-H) | multiplet | Coordinated pyridine |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the discussed this compound reaction products are provided below. Due to the hazardous nature of arsenic compounds, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Hydrolysis of this compound to Arsenous Acid
Reaction: AsCl₃ + 3H₂O → As(OH)₃ + 3HCl
Procedure:
-
In a fume hood, cautiously add this compound (1 g, 5.5 mmol) dropwise to 10 mL of deionized water with gentle stirring. The reaction is exothermic and will generate HCl gas.
-
Stir the solution for 30 minutes at room temperature. Arsenous acid may precipitate as a white solid depending on the concentration.
-
For spectroscopic analysis, the resulting solution or suspension can be used directly (for Raman and NMR) or a portion can be carefully dried to isolate the solid product for IR analysis.
Spectroscopic Analysis:
-
Raman Spectroscopy: Acquire the Raman spectrum of the aqueous solution or the isolated solid.
-
IR Spectroscopy: For the solid product, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory suitable for handling corrosive materials.
-
¹H NMR Spectroscopy: Dissolve a small amount of the product in D₂O for analysis.
Synthesis of Triphenylarsine
Reaction: AsCl₃ + 3C₆H₅Li → As(C₆H₅)₃ + 3LiCl
Procedure:
-
This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. All glassware should be oven-dried.
-
Dissolve this compound (1.81 g, 10 mmol) in 20 mL of anhydrous diethyl ether in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenyllithium (30 mmol in a suitable solvent like cyclohexane/ether) to the AsCl₃ solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude triphenylarsine.
-
Recrystallize the solid from ethanol to obtain pure triphenylarsine.[1][2]
Spectroscopic Analysis:
-
Raman and IR Spectroscopy: Acquire spectra of the purified solid triphenylarsine.
-
¹H and ¹³C NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃) for analysis.
Formation of this compound-Pyridine Adduct
Reaction: AsCl₃ + nC₅H₅N → AsCl₃(C₅H₅N)n (n is typically 1 or 2)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.81 g, 10 mmol) in 20 mL of a dry, non-coordinating solvent such as hexane.
-
Slowly add a solution of pyridine (0.79 g, 10 mmol for a 1:1 adduct) in 10 mL of hexane to the AsCl₃ solution with stirring.
-
A precipitate will form upon addition. Stir the mixture for 1 hour at room temperature.
-
Isolate the solid product by filtration under inert atmosphere, wash with hexane, and dry under vacuum.
Spectroscopic Analysis:
-
Raman and IR Spectroscopy: Handle the solid adduct under an inert, dry atmosphere to prevent hydrolysis. An ATR-FTIR accessory with a sealed sample chamber is recommended.
-
¹H NMR Spectroscopy: Dissolve the adduct in a dry, deuterated, non-coordinating solvent (e.g., CD₂Cl₂) for analysis.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and analysis for each reaction.
Caption: Workflow for the hydrolysis of AsCl₃.
Caption: Synthesis of Triphenylarsine from AsCl₃.
Caption: Formation of AsCl₃-Pyridine Adduct.
Alternative Identification Methods
While Raman, IR, and NMR spectroscopy are primary methods for the identification of this compound reaction products, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the products. Electron ionization (EI-MS) is suitable for volatile and thermally stable compounds like triphenylarsine, while electrospray ionization (ESI-MS) can be used for less volatile or more polar products.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths and angles. This is the gold standard for structural elucidation.
-
Elemental Analysis: Determines the elemental composition of a purified product, which can confirm the empirical formula.
This guide provides a foundational framework for the spectroscopic identification of common this compound reaction products. Researchers should always consult safety data sheets (SDS) before handling any arsenic compounds and perform all experiments with appropriate safety precautions.
References
A Comparative Guide to Safer Alternatives for Arsenical Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of arsenical compounds, a critical process in drug development and various scientific research fields, has traditionally relied on the highly toxic and volatile precursor, arsenic trichloride (AsCl₃). Growing safety and environmental concerns necessitate a shift towards safer and more manageable alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, focusing on arsenic trioxide (As₂O₃), cacodylic acid, and arsenic triiodide (AsI₃). The comparative analysis is supported by experimental data on their synthetic utility, safety profiles, and handling requirements.
Executive Summary
This guide evaluates three primary alternatives to this compound for the synthesis of arsenical compounds.
-
Arsenic Trioxide (As₂O₃): A readily available solid precursor that can be used for the synthesis of a variety of organoarsenic compounds, including the direct synthesis of triphenylarsine.
-
Cacodylic Acid ((CH₃)₂AsO₂H): A solid organoarsenic compound that serves as a convenient starting material for dimethylarsine derivatives.
-
Arsenic Triiodide (AsI₃): A solid, air-stable, and less toxic alternative to this compound, particularly useful for the synthesis of arsines, arsenites, and thioarsenites.
Performance Comparison
The following tables provide a quantitative and qualitative comparison of this compound and its alternatives.
Table 1: Synthesis of Triphenylarsine (AsPh₃) - A Comparative Overview
| Precursor | Reaction Conditions | Yield (%) | Purity | Safety and Handling Considerations |
| This compound (AsCl₃) | Reaction with chlorobenzene and sodium in a Wurtz-like reaction.[1][2] | 35% (reported in a lab synthesis, literature suggests up to 88%)[3] | High | Highly toxic, volatile, corrosive, and fumes in moist air.[2][4] Requires stringent handling in an inert atmosphere. |
| Arsenic Trioxide (As₂O₃) | Reaction with thionyl chloride to form AsCl₃ in situ, followed by reaction with chlorobenzene and sodium.[5] | 94% (for the in situ generation of AsCl₃)[5] | High | Solid, less volatile than AsCl₃, but still highly toxic.[6] Requires careful handling in a fume hood. |
Table 2: General Comparison of Precursors for Arsenical Synthesis
| Feature | This compound (AsCl₃) | Arsenic Trioxide (As₂O₃) | Cacodylic Acid ((CH₃)₂AsO₂H) | Arsenic Triiodide (AsI₃) |
| Physical State | Oily Liquid[2] | Solid[6] | Solid[7] | Solid[8] |
| Volatility | High[2] | Low[9] | Low | Low[10] |
| Toxicity | Extremely High[2] | High[6] | High[7] | Lower than AsCl₃[10] |
| Air/Moisture Stability | Fumes in moist air, hydrolyzes rapidly.[2][4] | Stable | Hygroscopic[11] | Air and water stable[10] |
| Primary Synthetic Use | General precursor for organoarsenic compounds.[2] | Precursor for other arsenic compounds and organoarsenicals.[12] | Precursor for dimethylarsine derivatives.[7] | Precursor for arsines, arsenites, and thioarsenites.[10] |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Synthesis of Triphenylarsine from this compound
Reaction: AsCl₃ + 3 PhCl + 6 Na → AsPh₃ + 6 NaCl[1]
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place 10.6 g of sodium metal in 75 mL of dry benzene.
-
Prepare a mixture of this compound and 21 mL of chlorobenzene.
-
Add a small amount of the this compound-chlorobenzene mixture to the flask and heat to boiling.
-
Once the reaction starts, add the remaining mixture from the dropping funnel.
-
Reflux the mixture for an extended period (e.g., 22 hours).[3]
-
After the reaction is complete, filter the hot mixture to remove sodium chloride and unreacted sodium.
-
The triphenylarsine can be isolated from the benzene solution by crystallization. A reported yield is 35%.[3]
Protocol 2: Synthesis of Triphenylarsine from Arsenic Trioxide (via in situ AsCl₃)
Reaction:
Procedure:
-
In a flask equipped with a condenser, add 10 g of arsenic trioxide.
-
Slowly add 20 mL of thionyl chloride with stirring under an inert atmosphere.
-
Reflux the mixture until all the solid dissolves to form a brown solution (approximately 24 hours).
-
Distill the resulting this compound at 135°C under a positive argon pressure. A yield of 94% for AsCl₃ has been reported.[5]
-
Proceed with the synthesized this compound as described in Protocol 1 to synthesize triphenylarsine.
Protocol 3: Synthesis of Trialkylarsines from Arsenic Triiodide
Reaction: AsI₃ + 3 RMgBr → AsR₃ + 3 MgBrI[10]
Procedure:
-
Preparation of Arsenic Triiodide:
-
Add 28 g of arsenic(III) oxide to 400 mL of 37% aqueous HCl at 100°C and stir until dissolved.
-
Separately, dissolve 140 g of potassium iodide in a solution and slowly add it to the arsenic solution at 100°C with stirring for 30 minutes.
-
Collect the orange-red precipitate by filtration and wash with HCl.
-
Dry the solid by azeotropic distillation with cyclohexane using a Dean-Stark apparatus.
-
Recrystallize the crude product from warm chloroform to obtain pure arsenic triiodide (reported yield of 54%).[10]
-
-
Synthesis of Trialkylarsines:
-
Prepare the desired Grignard reagent (e.g., ethylmagnesium bromide) in an appropriate solvent like THF.
-
Under an argon atmosphere, add 15 g of the purified arsenic triiodide portionwise to the Grignard reagent.
-
Stir the reaction mixture for 12 hours at room temperature.
-
The trialkylarsine product can be isolated and purified using standard techniques.[10]
-
Protocol 4: Reduction of Cacodylic Acid to Dimethylarsine
Reaction: (CH₃)₂AsO₂H + 2 Zn + 4 HCl → (CH₃)₂AsH + 2 ZnCl₂ + 2 H₂O[7]
Procedure:
-
In a suitable reaction vessel, dissolve cacodylic acid in hydrochloric acid.
-
Add zinc metal portionwise to the solution.
-
The reduction reaction will proceed to form dimethylarsine, which is a versatile intermediate for further synthesis of other organoarsenic compounds.
Impact on Cellular Signaling Pathways
Arsenical compounds are known to exert their therapeutic and toxic effects by modulating various cellular signaling pathways. The choice of synthetic precursor does not alter the downstream biological effects of the final arsenical product. Key pathways affected by arsenicals include:
-
PI3K/Akt/mTOR Pathway: Arsenic compounds can have a biphasic effect on this pathway, either activating it to promote cell proliferation in some contexts or inhibiting it to induce apoptosis in others, such as in certain cancer cells.[13]
-
MAPK Pathways (JNK, p38, ERK): Arsenicals are known to activate MAPK signaling cascades, which are involved in cellular proliferation, differentiation, and apoptosis.[14][15][16]
-
Apoptosis Pathways: Arsenic compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[17][18][19]
Visualizing Cellular Impacts and Synthetic Workflows
The following diagrams illustrate key concepts related to the synthesis and action of arsenical compounds.
Caption: Synthetic routes to triphenylarsine.
Caption: Arsenical-induced apoptosis signaling.
Caption: Arsenical modulation of key signaling pathways.
Conclusion
The selection of a precursor for arsenical synthesis involves a trade-off between reactivity, safety, and ease of handling. While this compound is a potent reagent, its high toxicity and volatility present significant challenges. Arsenic trioxide, cacodylic acid, and particularly arsenic triiodide emerge as safer and more manageable alternatives. Arsenic triiodide, with its solid nature, air stability, and lower toxicity, offers a compelling option for researchers seeking to minimize risks without compromising synthetic utility. The choice of precursor will ultimately depend on the specific target molecule, scale of the reaction, and the available safety infrastructure. This guide provides the necessary data to make an informed decision towards safer and more sustainable practices in the synthesis of vital arsenical compounds.
References
- 1. Triphenylarsine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. This compound - Sciencemadness Wiki [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Cacodylic acid - Wikipedia [en.wikipedia.org]
- 8. Arsenic triiodide - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scielo.br [scielo.br]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. ARSENIC AND ARSENIC COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR Signaling Pathway and the Biphasic Effect of Arsenic in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arsenic compounds activate the MAPK and caspase pathways to induce apoptosis in OEC‑M1 gingival epidermal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arsenic compounds activate MAPK and inhibit Akt pathways to induce apoptosis in MA‐10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Trace Element Analysis in High-Purity Arsenic Trichloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like arsenic trichloride (AsCl₃) is paramount. Trace elemental impurities can significantly impact experimental outcomes, catalytic efficiencies, and the safety of final products. This guide provides a comparative overview of common analytical techniques for validating trace element levels in high-purity AsCl₃, supported by experimental data and detailed methodologies.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique for trace element analysis in high-purity AsCl₃ depends on several factors, including the required detection limits, sample throughput, and the specific elements of interest. The three most common techniques employed for this purpose are Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES), and Graphite Furnace Atomic Absorption Spectrometry (GFAAS).
The following table summarizes the key performance characteristics of these techniques for the analysis of trace elements in a high-purity arsenic and chloride-containing matrix.
| Performance Metric | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) |
| Detection Limits | Excellent (ppt to low ppb) | Good (low to mid ppb) | Very Good (sub-ppb to ppb) |
| Throughput | High (multi-element) | High (multi-element) | Low (single-element) |
| Matrix Tolerance | Moderate (requires dilution for high matrix) | Excellent (tolerant to high dissolved solids) | Good (matrix modifiers often required) |
| Interferences | Polyatomic interferences from Ar and Cl are significant but can be mitigated with collision/reaction cells. | Spectral interferences are possible but generally less severe than for ICP-MS. | Chemical and spectral interferences can occur; matrix modifiers and background correction are crucial. |
| Cost (Instrument) | High | Medium | Low to Medium |
| Cost (Operational) | High | Medium | Low |
| Key Advantage | Unmatched sensitivity for a wide range of elements. | Robustness and high tolerance for complex matrices. | Excellent sensitivity for a limited number of elements with lower instrument cost. |
Experimental Protocols
Detailed and validated experimental protocols are critical for obtaining accurate and reproducible results. The following sections outline the methodologies for the key analytical techniques discussed.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Objective: To determine ultra-trace elemental impurities in high-purity AsCl₃.
Methodology:
-
Sample Preparation:
-
Due to the high volatility and corrosivity of AsCl₃, direct analysis is challenging. A matrix volatilization or hydrolysis approach is recommended.
-
Hydrolysis: A known quantity of high-purity AsCl₃ is carefully and slowly hydrolyzed in a cooled, high-purity deionized water and nitric acid mixture in a fume hood. The final solution is diluted to a suitable concentration (e.g., 1% v/v).
-
Internal Standard: An internal standard (e.g., Rh, Re, Ir) is added to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.
-
-
Instrumentation:
-
An ICP-MS instrument equipped with a collision/reaction cell is essential to mitigate polyatomic interferences, particularly from ⁴⁰Ar³⁵Cl⁺ which interferes with ⁷⁵As⁺.
-
A cooled spray chamber and a robust, corrosion-resistant sample introduction system are recommended.
-
-
Analysis:
-
The instrument is calibrated using multi-element standards in a matrix-matched solution.
-
The collision/reaction cell is pressurized with an appropriate gas (e.g., helium, hydrogen, or ammonia) to reduce polyatomic interferences.
-
Quality control samples, including calibration blanks, laboratory control samples, and matrix spikes, are analyzed periodically to ensure data quality.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Objective: To determine trace elemental impurities in high-purity AsCl₃ at the parts-per-billion level.
Methodology:
-
Sample Preparation:
-
Matrix Volatilization: A sample of high-purity arsenic (or AsCl₃ carefully converted to a stable form) is subjected to isopiestic distillation. This process separates the volatile arsenic matrix from non-volatile impurities.
-
The non-volatile residue containing the trace elements is then dissolved in a known volume of dilute high-purity nitric acid.
-
-
Instrumentation:
-
A modern ICP-OES instrument with either axial or dual (axial and radial) plasma viewing is suitable. Axial viewing provides better sensitivity.
-
A robust sample introduction system capable of handling acidic solutions is required.
-
-
Analysis:
-
The instrument is calibrated with matrix-matched multi-element standards.
-
Multiple emission lines are monitored for each element to identify and correct for potential spectral interferences.
-
Analysis of quality control samples is performed to validate the analytical run.
-
Graphite Furnace Atomic Absorption Spectrometry (GFAAS)
Objective: To determine specific, low-level elemental impurities in high-purity AsCl₃.
Methodology:
-
Sample Preparation:
-
Similar to ICP-MS, the AsCl₃ sample is carefully hydrolyzed and diluted in high-purity dilute nitric acid.
-
Matrix Modifier: A chemical modifier (e.g., palladium-magnesium nitrate) is added to the sample to stabilize the analyte and reduce matrix interferences during the thermal program.
-
-
Instrumentation:
-
A GFAAS instrument with Zeeman background correction is highly recommended to correct for non-specific absorbance from the high-chloride matrix.
-
An autosampler is used for precise and reproducible injection of the sample into the graphite tube.
-
-
Analysis:
-
A specific hollow cathode lamp for the element of interest is used.
-
A temperature program for drying, ashing (pyrolysis), and atomization is optimized for the specific analyte and matrix.
-
Calibration is performed using the method of standard additions to compensate for matrix effects.
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for method validation and a logical comparison of the analytical techniques.
Caption: Experimental workflow for validating trace element analysis in AsCl₃.
Caption: Comparison of analytical techniques for trace element analysis.
Volatility comparison between arsenic trichloride and phosphorus trichloride
For researchers and professionals in drug development and chemical synthesis, understanding the physical properties of reagents is paramount for process control, safety, and efficiency. This guide provides an objective comparison of the volatility of two common trivalent inorganic chlorides: arsenic trichloride (AsCl₃) and phosphorus trichloride (PCl₃), supported by physical property data and a discussion of the underlying molecular principles.
Executive Summary
Phosphorus trichloride is significantly more volatile than this compound. This is evidenced by its lower boiling point and higher vapor pressure at a given temperature. The primary reason for this difference lies in the greater strength of intermolecular London dispersion forces in this compound, a consequence of its larger molar mass and greater number of electrons compared to phosphorus trichloride.
Quantitative Data Comparison
The physical properties directly influencing the volatility of these two compounds are summarized below.
| Property | Phosphorus Trichloride (PCl₃) | This compound (AsCl₃) |
| Molar Mass | 137.33 g/mol [1][2] | 181.28 g/mol [3][4] |
| Boiling Point | 76.1 °C[1][5] | 130.2 °C[3][4] |
| Vapor Pressure | 100 mmHg @ 21 °C (69.8 °F)[6] | 10 mmHg @ 23.5 °C (74.3 °F)[7] |
| Molecular Geometry | Trigonal Pyramidal | Trigonal Pyramidal[3] |
| Polarity | Polar[8][9] | Polar[10] |
| Intermolecular Forces | Dipole-Dipole, London Dispersion[8][9] | Dipole-Dipole, London Dispersion[11][12] |
Understanding the Difference in Volatility
Volatility is inversely related to the strength of intermolecular forces—the attractive forces between molecules. For a substance to vaporize, its molecules must gain enough energy to overcome these forces.[13]
Both PCl₃ and AsCl₃ are polar molecules with a trigonal pyramidal geometry, which results in a net molecular dipole.[3][8][9][10] Consequently, both exhibit dipole-dipole interactions. However, the key differentiator in their volatility is the magnitude of their London dispersion forces.
London dispersion forces are temporary attractive forces that arise from the instantaneous fluctuations in electron distribution within molecules. The strength of these forces increases with the number of electrons and the size of the molecule. This compound, with a higher molar mass (181.28 g/mol vs. 137.33 g/mol for PCl₃) and more electrons, experiences significantly stronger London dispersion forces than phosphorus trichloride.[1][3] These stronger forces in AsCl₃ require more energy to overcome, resulting in its lower volatility and higher boiling point.[3][14]
Experimental Protocol: Vapor Pressure Measurement by Static Method
To experimentally quantify and compare the volatility of AsCl₃ and PCl₃, one can measure their vapor pressures at various temperatures using a static method.
Objective: To determine the vapor pressure of a liquid sample at a constant temperature.
Apparatus:
-
Isoteniscope or a similar static vapor pressure apparatus
-
Thermostatically controlled water or oil bath
-
Manometer (U-tube with mercury or a digital pressure sensor)
-
Vacuum pump
-
Sample flask
-
Temperature probe
Methodology:
-
Sample Preparation: A small amount of the liquid (e.g., AsCl₃ or PCl₃) is placed into the sample flask of the isoteniscope. Extreme caution and appropriate personal protective equipment (PPE) must be used due to the high toxicity and reactivity of these compounds.
-
Degassing: The sample is frozen using a cryogenic bath (e.g., liquid nitrogen). The apparatus is then evacuated using a vacuum pump to remove any dissolved or trapped air. The sample is then allowed to thaw. This freeze-pump-thaw cycle is repeated several times to ensure all non-condensable gases are removed.
-
Equilibration: The sample flask is immersed in the thermostatic bath set to the desired temperature. The system is allowed to reach thermal equilibrium, at which point the liquid establishes a dynamic equilibrium with its vapor.
-
Pressure Measurement: The pressure of the vapor in the system is measured using the manometer. The difference in the height of the liquid in the two arms of the U-tube manometer (if used) gives the vapor pressure of the substance at that temperature.
-
Data Collection: The procedure is repeated at several different temperatures to generate a vapor pressure curve for each compound. Plotting the natural logarithm of vapor pressure (ln P) versus the inverse of temperature (1/T) yields a straight line, from which the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.
References
- 1. Phosphorus trichloride - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Arsenic chloride (AsCl3) | AsCl3 | CID 24570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Phosphorus trichloride | PCl3 | CID 24387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. brainly.com [brainly.com]
- 9. gauthmath.com [gauthmath.com]
- 10. youtube.com [youtube.com]
- 11. Solved Which type of intermolecular forces of attraction may | Chegg.com [chegg.com]
- 12. Solved QUESTION 19 What type of intermolecular forces are | Chegg.com [chegg.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Proper Disposal of Arsenic Trichloride: A Guide for Laboratory Professionals
Arsenic trichloride (AsCl₃) is a highly toxic, corrosive, and water-reactive inorganic compound that demands meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper management of this compound waste.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative to work within a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often recommended), safety goggles, a face shield, and a lab coat.[1][2][3] An emergency eyewash station and safety shower must be readily accessible.[1]
Spill Management
In the event of an this compound spill, immediate action is critical to contain the substance and prevent exposure.
Minor Spills (within a chemical fume hood):
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4] Do not use combustible materials like paper towels directly on the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable, and compatible waste container for hazardous waste disposal.[4]
-
Decontamination: Decontaminate the spill area and any affected equipment by wiping with soap and water. All cleaning materials must be disposed of as hazardous waste.[5]
Major Spills (outside of a chemical fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Contact Authorities: Notify your institution's environmental health and safety (EHS) office and emergency services. Do not attempt to clean up a major spill without specialized training and equipment.
Waste Disposal Procedures
All this compound waste, including residues, contaminated materials, and rinse water from decontamination, must be treated as hazardous waste.[3] Drain disposal is strictly forbidden.[3]
-
Waste Collection: Collect all this compound waste in a designated, leak-proof, and compatible container, such as a brown glass bottle.[3] The container must be kept tightly closed.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings such as "Toxic," "Corrosive," and "Carcinogen."[3]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, active metals (like potassium and sodium), halogens, ammonia, and alkalis.[3][6]
-
Disposal Request: When the container is full, submit a chemical waste pick-up request to your institution's EHS office.[3]
Hazardous Waste Classification
This compound waste is classified as hazardous based on its characteristics of corrosivity, reactivity, and toxicity. The U.S. Environmental Protection Agency (EPA) has established specific quantitative limits for arsenic in waste to determine if it must be managed as hazardous waste.
| Parameter | Regulatory Limit | EPA Waste Code | Description |
| Toxicity Characteristic Leaching Procedure (TCLP) for Arsenic | 5.0 mg/L | D004 | If the leachate from a waste sample contains arsenic at or above this concentration, it is considered toxic hazardous waste.[7][8][9][10] |
| Corrosivity | pH ≤ 2 or ≥ 12.5, or corrodes steel at a rate > 6.35 mm/year | D002 | This compound is corrosive and waste may exhibit this characteristic.[10] |
| Reactivity | Reacts violently with water, forms potentially explosive mixtures with water, or generates toxic gases when mixed with water. | D003 | This compound reacts with water, which may classify it as reactive hazardous waste.[10] |
| Acutely Hazardous Waste | N/A | P012 (for Arsenic Trioxide) | While this compound is not specifically listed as a P-code waste, related compounds like arsenic trioxide are, indicating the high toxicity of arsenic compounds.[11] |
Table 1: Quantitative data and EPA hazardous waste codes relevant to this compound disposal.
Caption: Workflow for the proper disposal of this compound waste.
Decontamination and Verification
Thorough decontamination of laboratory equipment and work surfaces is crucial after handling this compound.
Decontamination Protocol:
-
Initial Wipe-Down: Carefully wipe down all contaminated surfaces and equipment with an inert absorbent material to remove gross contamination. Dispose of the absorbent as hazardous waste.
-
Soap and Water Cleaning: Wash all surfaces and equipment with soap and water.[5] All rinse water must be collected as hazardous waste.[3]
-
Final Rinse: Rinse with deionized water, again collecting the rinse water as hazardous waste.
Verification of Decontamination:
To ensure that decontamination has been effective, analytical testing of wipe samples from the cleaned surfaces is recommended. The following are methodologies for the quantitative analysis of arsenic.
Experimental Protocol: Arsenic Analysis by Hydride Generation Atomic Absorption Spectroscopy (HGAAS)
This method is suitable for determining trace amounts of arsenic.
-
Principle: Arsenic in the sample is chemically reduced to its volatile hydride (arsine, AsH₃) using a reducing agent like sodium borohydride in an acidic solution. The arsine gas is then purged into a heated quartz cell in an atomic absorption spectrometer, where the arsenic concentration is measured by its absorbance of light at a specific wavelength (typically 193.7 nm).[12]
-
Sample Preparation:
-
Collect a wipe sample from the decontaminated surface using a suitable medium.
-
Extract the arsenic from the wipe medium into an acidic solution.
-
Perform an acid digestion to break down any organic matter and ensure all arsenic is in a soluble form.
-
-
Analysis:
-
Introduce the prepared sample into the hydride generation system.
-
React the sample with sodium borohydride to generate arsine gas.
-
Carry the arsine gas into the atomic absorption spectrometer for quantification.
-
Compare the absorbance of the sample to that of known arsenic standards to determine the concentration.[13]
-
Experimental Protocol: Arsenic Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) (EPA Method 6020)
ICP-MS is a highly sensitive method for detecting trace elements, including arsenic.
-
Principle: A liquid sample is introduced into a high-temperature argon plasma, which ionizes the arsenic atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for a specific mass, which is proportional to the concentration of arsenic in the original sample.[14]
-
Sample Preparation:
-
Similar to HGAAS, collect a wipe sample and extract the arsenic into a liquid matrix, typically a dilute acid solution.
-
Acid digestion may be necessary to ensure all arsenic is dissolved.
-
-
Analysis:
-
Introduce the prepared liquid sample into the ICP-MS instrument.
-
The instrument will nebulize the sample into an aerosol, which is then carried into the argon plasma.
-
The mass spectrometer measures the intensity of the arsenic ion signal (at m/z 75).
-
Quantify the arsenic concentration by comparing the sample signal to a calibration curve generated from arsenic standards.
-
References
- 1. wcu.edu [wcu.edu]
- 2. drexel.edu [drexel.edu]
- 3. nj.gov [nj.gov]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. echemi.com [echemi.com]
- 7. tceq.texas.gov [tceq.texas.gov]
- 8. Samsco - Wastewater Management [samsco.com]
- 9. phoslab.com [phoslab.com]
- 10. wku.edu [wku.edu]
- 11. practicegreenhealth.org [practicegreenhealth.org]
- 12. docs.publicnow.com [docs.publicnow.com]
- 13. Arsenic- Determination by AAS | OIV [oiv.int]
- 14. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Arsenic Trichloride
Arsenic trichloride, a highly toxic and corrosive compound, demands rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in its safe handling. Adherence to these procedures is critical to mitigate the significant health risks associated with this chemical.
Immediate Safety Information and Personal Protective Equipment (PPE)
Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion, with potentially fatal consequences.[1] The substance is corrosive to the eyes, skin, and respiratory tract. It is classified as a human carcinogen.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent any direct contact.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode. An acid-type canister gas mask or a self-contained breathing apparatus (SCBA) may also be appropriate.[2][3][4] Half-mask respirators are not suitable due to the rapid absorption of this compound through the skin.[3] | Prevents inhalation of toxic and corrosive vapors. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1][2] | Protects against severe eye irritation and corrosive damage.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., rubber gloves).[2][6] It is crucial to consult the glove manufacturer's compatibility data for this compound.[7] | Prevents skin contact, which can cause severe irritation and absorption of the toxic substance.[2] |
| Body Protection | Impervious and appropriate protective clothing, such as coveralls or a full suit, to prevent skin exposure.[1][3] | Shields the body from accidental splashes and contamination. |
| Foot Protection | Protective shoes or shoe coverlets.[3] | Prevents contamination of personal footwear and potential exposure. |
Occupational Exposure Limits
Strict adherence to established occupational exposure limits is crucial for personnel safety.
Table 2: Occupational Exposure Limits for this compound (as Arsenic)
| Organization | Exposure Limit | Notes |
| ACGIH TLV | 0.01 mg/m³ (TWA)[5][8] | A1 - Confirmed Human Carcinogen[1] |
| OSHA PEL | 0.010 mg/m³ (TWA)[5][8] | |
| NIOSH REL | 0.002 mg/m³ (15-minute CEILING)[8] | Potential occupational carcinogen[8] |
| NIOSH IDLH | 5 mg/m³ (as As)[1][5][8][9] | Immediately Dangerous to Life or Health |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, with appropriate signage indicating the hazards.[4]
-
Ventilation: Ensure adequate general or local exhaust ventilation to maintain airborne concentrations below permissible exposure limits.[1][6]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]
-
Material & Equipment: All systems and equipment must be scrupulously dry, as this compound reacts violently with water.[1][4] Avoid contact with metals, as this can form flammable hydrogen gas.
Donning of Personal Protective Equipment (PPE)
-
Before entering the designated handling area, all personnel must don the required PPE as specified in Table 1.
-
Ensure all PPE is in good condition and fits correctly.
Handling and Use
-
Container Inspection: Before use, inspect the container for any damage or leaks.
-
Dispensing: Use a closed system for transferring this compound to minimize the release of vapors.[10] If direct handling is necessary, perform all manipulations within a certified chemical fume hood.
-
Avoid Incompatibilities: Keep this compound away from bases, strong oxidants, water, and metals.
-
Hygiene: Do not eat, drink, or smoke in the work area.[6] Wash hands thoroughly after handling, even if gloves were worn.[1][6]
Storage
-
Store this compound in a tightly closed, unbreakable container in a cool, dry, dark, and well-ventilated area.[1]
-
The storage area should be a locked poison room, separate from incompatible substances.[1]
Emergency and Disposal Plan
Spills and Leaks
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, including respiratory protection, stop the leak if it is safe to do so.
-
Absorption: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomite.[1][6] Do NOT use water.
-
Collection: Carefully collect the absorbed material into a sealable, labeled plastic container for hazardous waste disposal.[6]
-
Decontamination: Decontaminate the spill area.
-
Reporting: Notify the appropriate environmental health and safety personnel.
Waste Disposal
-
This compound and any contaminated materials must be disposed of as hazardous waste.[1][4]
-
Collect waste in approved, properly labeled, and sealed containers.[6]
-
Do not empty into drains or release into the environment.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling of this compound
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. 1910.1018 - Inorganic arsenic. | Occupational Safety and Health Administration [osha.gov]
- 4. nj.gov [nj.gov]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. chemos.de [chemos.de]
- 7. research.uga.edu [research.uga.edu]
- 8. Arsenic - IDLH | NIOSH | CDC [cdc.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. echemi.com [echemi.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
